Product packaging for demethylchlortetracycline(Cat. No.:CAS No. 106276-91-9)

demethylchlortetracycline

Katalognummer: B1165809
CAS-Nummer: 106276-91-9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Demethylchlortetracycline, also widely known as Demeclocycline, is a first-generation tetracycline-class antibiotic initially discovered in 1957 . This Research Use Only (RUO) product is provided for laboratory research applications and is strictly not intended for diagnostic, therapeutic, or any other clinical use in humans or animals. As an RUO product, it has not been approved by the FDA or other regulatory bodies for clinical diagnostics . In microbiological research, this compound acts as a protein synthesis inhibitor. It exerts a bacteriostatic effect by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis in susceptible bacteria . Its broad-spectrum activity has made it a tool for studying gram-positive and gram-negative bacteria, Mycoplasma, and Rickettsiae . Beyond its antimicrobial applications, this compound has significant research value in physiological studies, particularly in investigating the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH). The compound inhibits the action of antidiuretic hormone (vasopressin) on the renal tubules . It is thought to achieve this by blocking the hormone's binding to its V2 receptor or interfering with the subsequent intracellular cAMP signaling cascade, effectively inducing a state of nephrogenic diabetes insipidus . This mechanism makes it a valuable pharmacological agent for creating research models of hyponatremia and for studying water balance and renal function . Researchers should note that, like other tetracyclines, this compound is a strong chelating agent. Its absorption and activity can be impaired by concurrent exposure to divalent and trivalent cations, such as those found in dairy products, antacids, or mineral supplements . It is also known to cause photosensitivity as a side effect . This product is for use by trained laboratory personnel only.

Eigenschaften

CAS-Nummer

106276-91-9

Molekularformel

NULL

Synonyme

2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,11-dioxo- (6CI, 9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Demethylchlortetracycline from Streptomyces aureofaciens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylchlortetracycline (Demeclocycline) is a significant tetracycline (B611298) antibiotic distinguished by the absence of a methyl group at the C-6 position of the tetracycline ring. This structural modification, a result of a mutation in the producing organism, Streptomyces aureofaciens, confers unique properties to the molecule.[1] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound. It details the experimental protocols for the cultivation of Streptomyces aureofaciens, fermentation for antibiotic production, and the subsequent extraction and purification of the active compound. Quantitative data is presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a deeper understanding for professionals in the field of drug discovery and development.

Discovery and Background

The discovery of this compound is intrinsically linked to the extensive research on chlortetracycline (B606653) biosynthesis in Streptomyces aureofaciens.[1] Scientists investigating the biosynthetic pathways of chlortetracycline-producing strains of S. aureofaciens identified mutant strains that were deficient in the C6-methylation step.[1] This genetic modification resulted in the production of 6-demethylchlortetracycline, now known as demeclocycline (B601452).[1] This discovery was a pivotal moment, showcasing the potential of microbial genetics and metabolic engineering in generating novel therapeutic agents with altered properties.[1] this compound serves as a crucial precursor for the semi-synthesis of newer generation tetracyclines like minocycline (B592863) and tigecycline.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces aureofaciens follows the well-established polyketide pathway for tetracyclines, with a key enzymatic difference. The process begins with the assembly of a polyketide chain from malonyl-CoA extender units, which is then cyclized and further modified by a series of tailoring enzymes, including hydroxylases, an aminotransferase, and a halogenase.

The critical step that differentiates this compound production from that of chlortetracycline is the inactivation or absence of the C-methyltransferase enzyme, encoded by the ctcK gene.[3][4] This enzyme is responsible for the methylation at the C-6 position of the tetracycline scaffold. In mutant strains of S. aureofaciens used for this compound production, this methylation step is absent, leading to the accumulation of the demethylated analogue.

Biosynthesis Malonyl_CoA Malonyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Malonyl_CoA->Polyketide_Synthase Anhydrotetracycline Anhydrotetracycline Intermediate Polyketide_Synthase->Anhydrotetracycline Hydroxylation1 Hydroxylation Anhydrotetracycline->Hydroxylation1 Methyltransferase_inactive C6-Methyltransferase (CtcK) INACTIVE/ABSENT Anhydrotetracycline->Methyltransferase_inactive Amination Amination Hydroxylation1->Amination Halogenation Halogenation (CtcP) Amination->Halogenation This compound This compound Halogenation->this compound

Biosynthesis of this compound.

Experimental Protocols

Isolation and Cultivation of Streptomyces aureofaciens

Objective: To isolate and cultivate a mutant strain of Streptomyces aureofaciens capable of producing this compound.

Protocol for Isolation from Soil:

  • Sample Collection: Collect soil samples from a depth of 10-15 cm into sterile containers.[1]

  • Drying: Air-dry the soil samples at room temperature for 24-48 hours.[1]

  • Serial Dilution: Prepare a serial dilution of the soil sample. Add 1 g of dried soil to 9 mL of sterile distilled water to create a 10⁻¹ dilution and vortex thoroughly. Continue with serial dilutions up to 10⁻⁶.[1]

  • Plating: Plate 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (B569324) (SCA) plates.[1]

  • Incubation: Incubate the plates at 28-30°C for 7-14 days, observing for the characteristic chalky, filamentous colonies of Streptomyces.[1]

  • Strain Selection: Isolate and purify individual colonies. Screen for this compound production using analytical techniques such as HPLC.

Fermentation for this compound Production

Objective: To produce this compound through submerged fermentation of a selected S. aureofaciens mutant strain.

Protocol:

  • Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of the S. aureofaciens mutant from an agar plate.[1] Incubate the seed culture at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.[1]

  • Production Culture: Inoculate a 2 L flask containing 500 mL of production medium with 5% (v/v) of the seed culture.[1]

  • Incubation: Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.[1][5]

  • Monitoring: Periodically monitor the fermentation broth for pH, cell growth, and this compound concentration.[1][5]

Table 1: Fermentation Media Composition

ComponentSeed Culture Medium (g/L)Production Medium (g/L)
Corn Steep Liquor20Varies
Sucrose30Varies
(NH₄)₂SO₄2Varies
CaCO₃7Varies
Starch-Varies
Dextrose-Varies
Soybean Meal-Varies
Yeast Extract-Varies

Note: The exact composition of the production medium can vary and is often optimized for specific strains and production scales. Common components include various carbon and nitrogen sources.[6][7]

Table 2: Fermentation Parameters

ParameterValue
Temperature24-30°C[1][6]
pHMaintained around 6.0-7.5
AerationProvided by shaking (e.g., 200 rpm)[1][6]
Incubation Time7-10 days[1][5]
Extraction and Purification of this compound

Objective: To isolate and purify this compound hydrochloride from the fermentation broth.

Protocol:

  • Harvest and Acidification: Harvest the fermentation broth and acidify to pH 2.0 with hydrochloric acid (HCl) to solubilize the this compound.[1]

  • Biomass Separation: Separate the mycelium from the broth by centrifugation or filtration.[1][5]

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.[1]

  • Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]

  • Chromatography: Dissolve the crude extract in a minimal amount of the initial chromatography solvent and load it onto a silica (B1680970) gel column.[1] Elute the column with a step-wise gradient of increasing methanol (B129727) in chloroform.[1]

  • Crystallization: Dissolve the purified this compound base in ethanol (B145695) and add a stoichiometric amount of HCl in ethanol to precipitate this compound hydrochloride.[1]

  • Recrystallization: Recrystallize the this compound hydrochloride from a suitable solvent system to obtain a pure crystalline product.[1]

Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Isolation Isolation of S. aureofaciens Mutant Strain Seed_Culture Seed Culture Development Isolation->Seed_Culture Fermentation Production Fermentation Seed_Culture->Fermentation Harvest Harvest & Acidification (pH 2.0) Fermentation->Harvest Separation Mycelium Separation (Centrifugation/Filtration) Harvest->Separation Extraction Solvent Extraction (Ethyl Acetate) Separation->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Crystallization Crystallization as HCl Salt Purification->Crystallization Final_Product Pure this compound HCl Crystallization->Final_Product

Workflow for this compound Production.

Analytical Characterization

Objective: To quantify the concentration and confirm the identity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantitative analysis of this compound.[1][8]

  • Column: C18 reverse-phase column.[1]

  • Mobile Phase: A suitable gradient of solvents, such as a mixture of 2-methyl-2-propanol, potassium phosphate (B84403) buffer (pH 9.0), tetrabutylammonium (B224687) hydrogen sulphate, sodium edetate, and water.[8]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection: UV detection at 350 nm.[1]

  • Quantification: A calibration curve is constructed using a this compound hydrochloride standard of known concentration. The concentration in samples is determined by interpolating the peak area on this curve.[1]

Table 3: Typical HPLC Parameters

ParameterCondition
ColumnC18 Reverse-Phase
Mobile PhaseGradient, e.g., ACN/Water with acid
Flow Rate1.0 mL/min[1]
Detection Wavelength350 nm[1]
StandardThis compound Hydrochloride

Conclusion

The discovery of this compound from a mutant strain of Streptomyces aureofaciens represents a landmark in the application of microbial genetics for the development of new antibiotics. This guide has provided a detailed technical overview of the processes involved, from the initial isolation of the producing microorganism to the final purification and analysis of the compound. The methodologies and data presented herein offer a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, and pharmaceutical development, providing a solid foundation for further research and process optimization.

References

The Genesis of a Potent Antibiotic: A Technical History of Demethylchlortetracycline Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylchlortetracycline, a prominent member of the tetracycline (B611298) class of antibiotics, stands as a testament to the power of microbial genetics and fermentation technology. This technical guide provides a comprehensive overview of the history and development of this compound, from its serendipitous discovery in a mutant strain of Streptomyces aureofaciens to the elucidation of its molecular mechanisms of action. We delve into the core experimental protocols that enabled its isolation, characterization, and production, presenting key quantitative data in a structured format. Furthermore, this guide visualizes the intricate biosynthetic and signaling pathways associated with this compound, offering a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Dawn of a New Tetracycline

The story of this compound (also known as demeclocycline) begins in the golden age of antibiotic discovery. Following the successful introduction of chlortetracycline (B606653), the first tetracycline antibiotic isolated from Streptomyces aureofaciens, researchers embarked on a quest for analogues with improved properties. The breakthrough came not from chemical synthesis, but from a mutation within the producing organism itself. Scientists discovered that a mutant strain of S. aureofaciens was unable to methylate the C-6 position of the tetracycline backbone, leading to the accumulation of a novel compound: 6-demethyl-7-chlortetracycline.[1] This discovery was a pivotal moment, highlighting the potential of microbial strain improvement and genetic manipulation in generating new therapeutic agents.

The Science of Discovery: From Mutant Strain to Purified Compound

The development of this compound was underpinned by a series of meticulous experimental procedures, from the cultivation of the producing microorganism to the isolation and purification of the active compound.

Fermentation: Cultivating the Source

The production of this compound relies on the controlled fermentation of a genetically modified strain of Streptomyces aureofaciens.[2][3] The key to production is the use of a mutant strain with an inactivated or dysfunctional C6-methyltransferase gene (ctcK), which prevents the methylation of the tetracycline precursor.[1][4]

Experimental Protocol: Fermentation of S. aureofaciens for this compound Production

Objective: To cultivate a mutant strain of S. aureofaciens for the production of this compound.

Materials:

  • Mutant strain of Streptomyces aureofaciens (e.g., a strain with a disrupted ctcK gene)

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (specific composition can be proprietary but generally contains a carbon source like sucrose (B13894) or glucose, a nitrogen source like corn steep liquor or soybean meal, and mineral salts)[5]

  • Shaker incubator

  • Fermenter (for larger scale production)

Procedure:

  • Inoculum Preparation: Aseptically inoculate a flask containing sterile seed culture medium with the S. aureofaciens mutant strain. Incubate at 28-30°C on a rotary shaker until a dense culture is obtained (typically 24-48 hours).[3][5]

  • Production Culture: Inoculate a larger flask or a fermenter containing the production medium with the seed culture (typically a 5-10% v/v inoculum).

  • Fermentation Conditions: Maintain the production culture at a controlled temperature (e.g., 24-28°C) and agitation rate (e.g., 185 rpm on a rotary shaker) for a period of 5 to 10 days.[3][5] The pH of the medium is also a critical parameter and is typically maintained within a specific range.

  • Monitoring: Periodically monitor the fermentation for key parameters such as pH, biomass, and this compound concentration using analytical techniques like HPLC.

Extraction and Purification: Isolating the Active Pharmaceutical Ingredient

Following fermentation, a multi-step process is employed to extract and purify this compound from the complex fermentation broth.

Experimental Protocol: Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Acid (e.g., oxalic acid or hydrochloric acid) and base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) for pH adjustment[6]

  • Organic solvent (e.g., n-butanol or ethyl acetate)[3][7]

  • Centrifuge or filtration system

  • Chromatography resins (e.g., ion-exchange or reversed-phase)

  • Crystallization solvents

Procedure:

  • Biomass Removal: The first step is to separate the S. aureofaciens mycelia from the liquid broth, which can be achieved through centrifugation or filtration.[2]

  • Acidification and Extraction: The pH of the clarified broth is adjusted to an acidic range (e.g., pH 1.0-4.0) to solubilize the this compound.[6] The antibiotic is then extracted from the aqueous phase into an organic solvent.[3]

  • Concentration: The organic solvent containing the this compound is concentrated, often under reduced pressure, to a smaller volume.

  • Chromatographic Purification: The concentrated extract is then subjected to one or more rounds of chromatography to separate the this compound from impurities.[2] This can involve techniques like ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).

  • Crystallization: The purified this compound is then crystallized from a suitable solvent system to obtain a highly pure and stable solid form.[2]

  • Drying: The final crystalline product is dried under vacuum to remove any residual solvents.[2]

Quantitative Data Summary

The development and optimization of this compound production have been guided by quantitative analysis at various stages. The following tables summarize key quantitative data.

Table 1: Fermentation and Purification Yields

Process StepParameterTypical Value
FermentationThis compound Titer1 - 5 g/L
PurificationOverall Recovery Yield70 - 85%

Note: These values can vary significantly depending on the specific strain, fermentation conditions, and purification methods used.[2]

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability60–80%
Protein Binding41–50%
Elimination Half-life10–17 hours

Table 3: Ribosomal Subunit Binding Affinity

Ribosomal ComponentNumber of High-Affinity Sites (n1)Equilibrium Constant (K1)
30S Subunit12.2 x 10⁶ M⁻¹
70S Ribosome13.2 x 10⁶ M⁻¹

Data obtained from fluorescence anisotropy studies with E. coli ribosomes.[8]

Mechanism of Action: A Dual-Pronged Approach

This compound exerts its therapeutic effects through two primary mechanisms of action.

Inhibition of Bacterial Protein Synthesis

Like other tetracyclines, this compound's primary antibacterial effect is the inhibition of protein synthesis. It achieves this by binding to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal A-site.[9][10] This prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein production and leading to a bacteriostatic effect.

Protein_Synthesis_Inhibition cluster_ribosome 70S Ribosome 30S 30S Subunit Peptide Growing Peptide Chain 30S->Peptide Elongation 50S 50S Subunit mRNA mRNA mRNA->30S Binds aa_tRNA Aminoacyl-tRNA aa_tRNA->30S Binds to A-site DMCTC This compound DMCTC->30S Binds & Blocks A-site

Caption: Inhibition of bacterial protein synthesis by this compound.

Interference with Adenylyl Cyclase Signaling

Interestingly, this compound has a secondary mechanism of action that is clinically significant for its off-label use in treating the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). It has been shown to inhibit the activation of adenylyl cyclase in the renal tubules.[11] This interference with the cyclic AMP (cAMP) second messenger system reduces the responsiveness of the kidney's collecting duct cells to antidiuretic hormone (ADH), leading to increased water excretion.

Adenylyl_Cyclase_Inhibition ADH Antidiuretic Hormone (ADH) V2R V2 Receptor ADH->V2R Binds G_Protein G Protein V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Aquaporin_Insertion Aquaporin-2 Insertion PKA->Aquaporin_Insertion Promotes Water_Reabsorption Water Reabsorption Aquaporin_Insertion->Water_Reabsorption Increases DMCTC This compound DMCTC->AC Inhibits Activation

Caption: Interference of this compound with the adenylyl cyclase signaling pathway.

Experimental Workflows

The development and production of this compound follow a logical and systematic workflow, from the initial strain improvement to the final purified product.

Experimental_Workflow cluster_strain Strain Development cluster_production Production cluster_analysis Analysis Strain_Selection Selection of S. aureofaciens Mutation Induction of Mutation (e.g., UV, chemical mutagens) Strain_Selection->Mutation Screening Screening for C6-demethylating mutants Mutation->Screening Gene_Inactivation Targeted Inactivation of C6-methyltransferase (ctcK) Screening->Gene_Inactivation Fermentation Fermentation Gene_Inactivation->Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification HPLC Quantitative Analysis (HPLC) Purification->HPLC Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization

Caption: Overall experimental workflow for this compound development.

Conclusion

The history of this compound development is a compelling narrative of scientific ingenuity and the exploitation of microbial diversity. From its origins as a product of a mutant bacterium to its established role in clinical practice, this antibiotic exemplifies the successful interplay between microbiology, biochemistry, and process engineering. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals seeking to understand and build upon the legacy of this important therapeutic agent. The dual mechanisms of action, targeting both bacterial protein synthesis and a key human signaling pathway, underscore the complex and fascinating biology of this remarkable molecule.

References

Demethylchlortetracycline's Mechanism of Action on the 30S Ribosomal Subunit: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which demethylchlortetracycline, a member of the tetracycline (B611298) class of antibiotics, inhibits bacterial protein synthesis. The primary focus is its interaction with the 30S ribosomal subunit. By binding to a specific site on the 16S rRNA, this compound sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the ribosomal A-site, effectively arresting the elongation phase of translation. This document details the binding kinetics, the structural basis of this interaction as revealed by advanced analytical techniques, and the experimental methodologies used to elucidate this mechanism. Quantitative data are presented for comparative analysis, and key processes are visualized through detailed diagrams.

Core Mechanism of Action

This compound, like other tetracyclines, is a bacteriostatic agent that inhibits protein synthesis by targeting the bacterial ribosome.[1][2] Its principal target is the 30S ribosomal subunit, a key player in the initiation and elongation phases of translation.[1][2][3] The binding of this compound to the 30S subunit is a reversible process.[1]

The established mechanism involves the antibiotic binding to a primary, high-affinity site on the 16S rRNA component of the 30S subunit.[3] This binding site is located in a pocket formed by helices h31 and h34 of the 16S rRNA, in close proximity to the A-site (aminoacyl-tRNA binding site).[3] By occupying this critical position, this compound physically obstructs the incoming aminoacyl-tRNA from correctly binding to the A-site, even when delivered by Elongation Factor-Tu (EF-Tu).[4] This steric hindrance prevents the codon-anticodon interaction necessary for the addition of the next amino acid to the growing polypeptide chain, thereby halting protein synthesis.[3][4]

Recent studies have also suggested that tetracyclines may have a secondary effect on the initiation phase of translation. They can induce a compact conformation of Initiation Factor 3 (IF3) on the 30S subunit, which may further contribute to the overall inhibition of protein synthesis.[4]

Quantitative Data: Binding Affinity of this compound

The interaction between this compound and the ribosomal subunits has been quantified using techniques such as fluorescence anisotropy. The data reveals a strong, specific interaction with the 30S and 70S particles, and a much weaker, non-specific interaction with the 50S subunit.

Ribosomal ParticleNumber of High-Affinity Sites (n1)Equilibrium Constant (K1) (M⁻¹)Weak Binding Sites (n2K2) (M⁻¹)
30S Subunit 12.2 x 10⁶0.029 x 10⁶
50S Subunit 0-0.035 x 10⁶
70S Ribosome 13.2 x 10⁶0.082 x 10⁶

Data obtained from fluorescence anisotropy studies of this compound binding to E. coli ribosomes.[5]

Visualization of the Mechanism and Experimental Workflows

Signaling Pathway: Inhibition of Protein Synthesis

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site Protein_Elongation Protein Chain Elongation A_Site->Protein_Elongation Enables Inhibition Inhibition A_Site->Inhibition Leads to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binds to This compound This compound This compound->A_Site Blocks Ribosome_Binding_Assay Start Start Prepare_Ribosomes Prepare and purify 30S, 50S, and 70S ribosomal particles Start->Prepare_Ribosomes Prepare_Drug Prepare serial dilutions of This compound Start->Prepare_Drug Incubate Incubate ribosomal particles with This compound Prepare_Ribosomes->Incubate Prepare_Drug->Incubate Measure_Anisotropy Measure fluorescence anisotropy of the complex Incubate->Measure_Anisotropy Data_Analysis Analyze binding data to determine Kd and number of binding sites Measure_Anisotropy->Data_Analysis End End Data_Analysis->End Binding_Site_Elucidation Hypothesis Hypothesis: This compound binds to the 30S subunit XRay_Cryst X-ray Crystallography Hypothesis->XRay_Cryst Cryo_EM Cryo-Electron Microscopy Hypothesis->Cryo_EM Photoaffinity Photoaffinity Labeling Hypothesis->Photoaffinity Toeprinting Toeprinting Assay Hypothesis->Toeprinting Structural_Data High-resolution 3D structure of the ribosome-drug complex XRay_Cryst->Structural_Data Cryo_EM->Structural_Data Biochemical_Data Identification of drug-interacting nucleotides and proteins Photoaffinity->Biochemical_Data Toeprinting->Biochemical_Data Conclusion Conclusion: This compound binds to the 16S rRNA at the A-site, sterically hindering aa-tRNA binding. Structural_Data->Conclusion Biochemical_Data->Conclusion

References

Demethylchlortetracycline's Inhibition of Bacterial Protein Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylchlortetracycline, a member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this inhibition. By binding to the 30S ribosomal subunit, this compound effectively blocks the accommodation of aminoacyl-tRNA at the ribosomal A-site, thereby halting the elongation of the polypeptide chain. This document details the binding kinetics, specific molecular interactions, and key experimental methodologies used to elucidate this mechanism. It is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.

Core Mechanism of Action

This compound, like other tetracyclines, is a protein synthesis inhibitor.[1] Its primary mode of action is the reversible binding to the 30S subunit of the bacterial ribosome.[2] This binding event physically obstructs the entry of aminoacyl-tRNA into the acceptor (A) site of the ribosome-mRNA complex.[3] By preventing the binding of the incoming aminoacyl-tRNA, this compound effectively stalls the process of peptide chain elongation, leading to the inhibition of bacterial growth.[4]

The specificity of this compound for bacterial ribosomes over eukaryotic ribosomes is a cornerstone of its therapeutic utility. While it can inhibit protein synthesis in mitochondria due to the presence of 70S-like ribosomes, its primary activity is directed against bacterial protein synthesis.

Signaling Pathway of Inhibition

The following diagram illustrates the inhibitory action of this compound on the bacterial translation elongation cycle.

Inhibition_Pathway cluster_ribosome 70S Ribosome P_site P-site (Peptidyl-tRNA) A_site A-site (Empty) E_site E-site (Empty) aa_tRNA Aminoacyl-tRNA (aa-tRNA) aa_tRNA->A_site Binding Blocked DMC Demethyl- chlortetracycline DMC->A_site Binds to 30S subunit at A-site

Inhibition of Aminoacyl-tRNA Binding

Quantitative Data

The efficacy of this compound's inhibitory action can be quantified through various parameters, including binding affinities and minimum inhibitory concentrations (MICs).

Table 1: Binding Affinity of this compound to E. coli Ribosomal Components
Ribosomal ComponentNumber of High-Affinity Sites (n1)Equilibrium Constant (K1) (M⁻¹)Number of Low-Affinity Sites (n2)Equilibrium Constant (K2) (M⁻¹)
30S Subunit12.2 x 10⁶Multiple0.029 x 10⁶
50S Subunit0-Multiple0.035 x 10⁶
70S Ribosome13.2 x 10⁶Multiple0.082 x 10⁶
Data obtained from fluorescence anisotropy studies.[5]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.25 - 4.0
Streptococcus pneumoniae0.06 - 2.0
Haemophilus influenzae0.5 - 4.0
Moraxella catarrhalis≤0.125 - 2.0
Escherichia coli1.0 - >32
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from various sources.[6][7][8][9][10][11][12][13][14][15][16]

Molecular Interactions at the Binding Site

X-ray crystallography studies of tetracycline-ribosome complexes have provided a detailed view of the molecular interactions at the primary binding site on the 30S subunit. This compound is expected to have a highly similar binding mode. The primary binding site, often referred to as the Tet-1 site, is a pocket formed by helices h31 and h34 of the 16S rRNA.[17]

Key interactions include:

  • Hydrogen Bonds: The hydrophilic face of the tetracycline molecule forms a network of hydrogen bonds with the phosphate-ribose backbone of the 16S rRNA. Specifically, interactions are observed with the sugar-phosphate backbone of nucleotides in helix 34 (h34).[18][19]

  • Magnesium Ion Coordination: A magnesium ion is often observed to mediate the interaction between the tetracycline and the ribosome, coordinating with the phosphate (B84403) groups of the 16S rRNA and the tetracycline molecule itself.

  • Van der Waals Contacts: The hydrophobic face of the tetracycline molecule engages in van der Waals interactions with ribosomal proteins, such as S4 and S17, which are in proximity to the binding site.[20]

The diagram below illustrates the key components of the this compound binding site within the 30S ribosomal subunit.

Binding_Site cluster_30S 30S Ribosomal Subunit h34 16S rRNA (helix 34) h31 16S rRNA (helix 31) S4 Ribosomal Protein S4 S17 Ribosomal Protein S17 DMC This compound DMC->h34 H-bonds DMC->S4 van der Waals DMC->S17 van der Waals Mg Mg²⁺ DMC->Mg Coordination Mg->h34

Molecular Interactions at the Binding Site

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the bacterial ribosome.

Ribosome Filter Binding Assay

This assay is used to quantify the binding of a radiolabeled ligand (this compound) to ribosomes.

Workflow:

Filter_Binding_Workflow start Start incubation Incubate radiolabeled This compound with ribosomes start->incubation filtration Filter mixture through nitrocellulose membrane incubation->filtration wash Wash membrane to remove unbound ligand filtration->wash quantify Quantify radioactivity on the membrane wash->quantify end End quantify->end

Ribosome Filter Binding Assay Workflow

Methodology:

  • Preparation of Ribosomes: Isolate 70S ribosomes or 30S subunits from a bacterial culture (e.g., E. coli) using established protocols involving differential centrifugation and sucrose (B13894) gradient centrifugation.

  • Radiolabeling of this compound: Use a commercially available radiolabeled version of this compound (e.g., [³H]-demethylchlortetracycline) or perform radiolabeling in-house.

  • Binding Reaction:

    • In a microcentrifuge tube, combine a fixed concentration of ribosomes (e.g., 1-10 pmol) with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., Tris-HCl buffer with Mg²⁺, NH₄Cl, and β-mercaptoethanol).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane (0.45 µm pore size) under vacuum. Ribosomes and ribosome-ligand complexes will bind to the membrane, while unbound ligand will pass through.[21][22][23][24][25]

    • Wash the membrane with cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • Dry the membrane and place it in a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of this compound bound to the ribosomes.

  • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites (n).

In Vitro Transcription/Translation (IVTT) Coupled Assay

This assay measures the inhibitory effect of this compound on the synthesis of a reporter protein in a cell-free system.[26][27][28][29]

Methodology:

  • Preparation of IVTT System: Use a commercially available E. coli S30 extract system, which contains all the necessary components for transcription and translation.

  • Reporter Plasmid: Utilize a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a suitable promoter (e.g., T7 promoter).

  • Reaction Setup:

    • In a microplate, set up reactions containing the S30 extract, reaction buffer, amino acid mix, energy source, and the reporter plasmid.

    • Add varying concentrations of this compound to the experimental wells. Include a no-drug control and a no-template control.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.

  • Signal Detection:

    • If using a luciferase reporter, add the luciferin (B1168401) substrate and measure the luminescence using a luminometer.

    • If using a GFP reporter, measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration to determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).

Toeprinting Assay

This assay identifies the specific site of ribosome stalling on an mRNA template caused by an antibiotic.[2][30][31][32][33]

Methodology:

  • Preparation of Components:

    • Prepare a specific mRNA template of interest.

    • Design and radiolabel a DNA primer that is complementary to a region downstream of the start codon of the mRNA.

    • Use purified 30S ribosomal subunits, initiator tRNA (fMet-tRNAfMet), and initiation factors.

  • Formation of Initiation Complex:

    • Incubate the mRNA, 30S subunits, initiator tRNA, and initiation factors to form a stable 30S initiation complex.

    • Add this compound to the reaction to induce stalling.

  • Primer Extension:

    • Anneal the radiolabeled primer to the mRNA in the complex.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it is blocked by the stalled ribosome.

  • Analysis:

    • Denature the reaction products and separate them by size on a sequencing gel.

    • Visualize the radiolabeled cDNA fragments by autoradiography. The length of the truncated cDNA fragment (the "toeprint") indicates the precise position of the stalled ribosome on the mRNA.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 30S ribosomal subunit and preventing aminoacyl-tRNA accommodation. The quantitative data on its binding affinity and inhibitory concentrations, combined with detailed molecular insights from structural studies, provide a solid foundation for understanding its antibacterial activity. The experimental protocols outlined in this guide are essential tools for the continued investigation of this and other ribosome-targeting antibiotics, and for the development of new therapeutic agents to combat bacterial infections.

References

Foundational Research on the Antibacterial Spectrum of Demethylchlortetracycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylchlortetracycline, a member of the tetracycline (B611298) class of antibiotics, has a long history in the fight against bacterial infections. This technical guide provides an in-depth analysis of its foundational antibacterial spectrum, drawing from seminal research to offer a comprehensive resource for today's researchers. By revisiting the core data and methodologies, we can better understand its mechanisms and potential applications in an era of evolving antibiotic resistance.

This compound exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of susceptible bacteria, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[1][2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.[1][2]

Antibacterial Spectrum: Quantitative Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a range of clinically relevant bacteria. This data is compiled from foundational research and provides a quantitative overview of its antibacterial efficacy.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1000.1 - >1000.450
Streptococcus pyogenes (Group A)250.02 - 0.80.10.4
Streptococcus pneumoniae500.02 - 1.60.10.8
Enterococcus faecalis500.2 - >1001.6>100

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1000.4 - >1003.1>100
Klebsiella pneumoniae500.8 - >1006.2>100
Proteus mirabilis251.6 - >10012.5>100
Haemophilus influenzae500.1 - 3.10.41.6

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The foundational research predominantly utilized broth and agar (B569324) dilution techniques. Below is a detailed methodology for the broth microdilution method, a cornerstone of in vitro susceptibility testing.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of this compound hydrochloride of a known concentration (e.g., 1280 µg/mL) in a suitable sterile solvent, such as deionized water or an appropriate buffer.

  • Ensure the powder is fully dissolved. The stock solution should be prepared on the day of the test.

2. Preparation of Microdilution Plates:

  • Use sterile 96-well microtiter plates.

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard the final 50 µL from the last well.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum density in each well of approximately 5 x 10⁵ CFU/mL.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

This compound, like other tetracyclines, primarily targets protein synthesis. However, this direct action can trigger broader stress responses within the bacterial cell, affecting various signaling pathways. The experimental workflow for investigating these effects typically involves exposing bacteria to the antibiotic and then analyzing changes in gene expression or protein activity.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_pathway Pathway Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) Exposure Exposure to Sub-inhibitory Concentration of DMC Bacterial_Culture->Exposure DMC_Preparation This compound Preparation DMC_Preparation->Exposure RNA_Seq RNA Sequencing Exposure->RNA_Seq Proteomics Proteomics Exposure->Proteomics Metabolomics Metabolomics Exposure->Metabolomics Pathway_Analysis Identification of Affected Signaling Pathways RNA_Seq->Pathway_Analysis Proteomics->Pathway_Analysis Metabolomics->Pathway_Analysis

Fig 1. Experimental workflow for identifying affected signaling pathways.
Bacterial Stress Response to Tetracyclines

The inhibition of protein synthesis by tetracyclines can lead to an accumulation of uncharged tRNA, which is a key trigger for the Stringent Response . This is a global regulatory network that helps bacteria survive nutritional stress. Additionally, by stalling ribosomes, tetracyclines can indirectly lead to the accumulation of damaged DNA, which can induce the SOS response , a DNA repair mechanism.

stringent_response DMC This compound Ribosome 30S Ribosome DMC->Ribosome binds Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis leads to Uncharged_tRNA Accumulation of Uncharged tRNA Protein_Synthesis->Uncharged_tRNA RelA RelA Activation Uncharged_tRNA->RelA ppGpp (p)ppGpp Synthesis RelA->ppGpp Downstream Downregulation of: - rRNA & tRNA synthesis - Cell division - DNA replication ppGpp->Downstream regulates

Fig 2. The Stringent Response pathway induced by this compound.

sos_response DMC This compound Ribosome_Stalling Ribosome Stalling DMC->Ribosome_Stalling DNA_Damage Indirect DNA Damage Ribosome_Stalling->DNA_Damage ssDNA Single-stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA RecA RecA Activation ssDNA->RecA LexA LexA Autocleavage RecA->LexA SOS_Genes Expression of SOS Genes (DNA repair, etc.) LexA->SOS_Genes de-represses

Fig 3. The SOS Response pathway indirectly induced by this compound.

Conclusion

This technical guide has provided a detailed overview of the foundational research on the antibacterial spectrum of this compound. The quantitative MIC data presented in a structured format, along with detailed experimental protocols, offer a valuable resource for contemporary research. The visualization of the experimental workflow and the key bacterial signaling pathways affected by this class of antibiotics provides a deeper understanding of its mechanism of action beyond simple protein synthesis inhibition. As antibiotic resistance continues to be a global challenge, a thorough understanding of established antibiotics like this compound is crucial for informing future drug development and therapeutic strategies.

References

An In-depth Technical Guide to the Early Pharmacokinetics and Bioavailability of Demethylchlortetracycline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational studies on the pharmacokinetics and bioavailability of demethylchlortetracycline. The information presented is targeted towards researchers, scientists, and drug development professionals, offering a detailed look into the early understanding of this tetracycline (B611298) antibiotic's behavior in the human body. The data and methodologies are drawn from seminal papers published in the late 1950s and early 1960s.

Core Pharmacokinetic Parameters

The initial investigations into this compound revealed its key pharmacokinetic advantage over its predecessors: a longer half-life and more sustained antibacterial activity in the serum. The bioavailability of this compound is generally considered to be between 60% and 80%.[1] Early studies indicated its protein binding to be in the range of 41-50%, and it has an elimination half-life of 10 to 17 hours.[1]

Single-Dose Oral Administration in Healthy Adult Males

A pivotal early study by Kunin, Dornbush, and Finland in 1959 provided a detailed comparison of four tetracycline analogues, including this compound, in normal young men. This study serves as a primary source for the quantitative data presented below.

Table 1: Mean Serum Concentrations of this compound After a Single Oral Dose in Fasting Normal Young Men

Time After Ingestion (hours)500 mg Dose (µg/mL)250 mg Dose (µg/mL)
10.580.38
21.250.78
31.681.05
62.181.35
122.081.28
241.681.05
481.050.68
720.680.45
960.450.30
1200.300.20

Data extracted from Kunin et al., 1959.

Table 2: Urinary Excretion and Renal Clearance of this compound After a Single Oral Dose

Parameter500 mg Dose250 mg Dose
Urinary Recovery (% of dose)
0-24 hours17.419.2
0-120 hours34.037.6
Renal Clearance (mL/min) 35.434.8
Serum Half-life (hours) 44.443.2

Data extracted from Kunin et al., 1959.

Experimental Protocols

The foundational understanding of this compound's pharmacokinetics was built upon meticulous experimental designs. The following sections detail the methodologies employed in the key early studies.

Subject Population and Drug Administration (Kunin et al., 1959)
  • Subjects: The study participants were healthy young men.

  • Study Design: A crossover design was utilized where each subject received a single oral dose of each of the four tetracycline analogues.

  • Drug Administration: The drugs were administered with 100 mL of water on a fasting stomach. For this compound, both 500 mg and 250 mg doses were evaluated.

Sample Collection and Analysis (Kunin et al., 1959)
  • Blood Sampling: Venous blood samples were collected at 1, 2, 3, 6, 12, 24, 48, 72, 96, and 120 hours after drug ingestion. The serum was separated and stored frozen until analysis.

  • Urine Collection: Complete urine output was collected for five consecutive 24-hour periods following drug administration. The volume of each 24-hour collection was measured, and an aliquot was stored frozen.

  • Analytical Method: The concentrations of the tetracycline analogues in serum and urine were determined using a microbiological assay.

    • Assay Organism: A strain of Bacillus cereus var. mycoides (ATCC 9634) was used as the test organism.

    • Methodology: A cylinder-plate method was employed. Serum or urine samples were placed in stainless steel cylinders on agar (B569324) plates seeded with the test organism.

    • Standardization: Standard curves were prepared for each tetracycline analogue.

    • Measurement: The diameter of the zones of inhibition of bacterial growth around the cylinders was measured, and the antibiotic concentration was determined by comparison with the standard curve.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described in the early pharmacokinetic studies of this compound.

ExperimentalWorkflow cluster_subjects Subject Recruitment and Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Microbiological Assay cluster_data Data Analysis S1 Healthy Young Male Volunteers S2 Single Oral Dose Administration (Fasting State) S1->S2 Inclusion Criteria Met C1 Serial Blood Sampling (1-120 hours post-dose) S2->C1 C2 24-hour Urine Collection (for 5 consecutive days) S2->C2 P1 Serum Separation from Blood C1->P1 P3 Measurement of Urine Volume C2->P3 P2 Aliquoting and Freezing of Serum P1->P2 A2 Application of Serum/Urine Samples and Standards to Cylinders P2->A2 P4 Aliquoting and Freezing of Urine P3->P4 P4->A2 A1 Preparation of Agar Plates Seeded with B. cereus A1->A2 A3 Incubation of Plates A2->A3 A4 Measurement of Zones of Inhibition A3->A4 A5 Calculation of Antibiotic Concentration A4->A5 D1 Pharmacokinetic Parameter Calculation (Cmax, Tmax, Half-life, Renal Clearance) A5->D1 AnalyticalMethod cluster_assay_prep Assay Preparation cluster_sample_application Sample and Standard Application cluster_incubation_measurement Incubation and Measurement cluster_quantification Quantification AP1 Culture of Bacillus cereus AP2 Preparation of Seeded Agar Plates AP1->AP2 SA1 Placement of Stainless Steel Cylinders on Agar AP2->SA1 AP3 Preparation of Standard Antibiotic Solutions SA2 Addition of Serum/Urine Samples to Cylinders SA1->SA2 SA3 Addition of Standard Solutions to Cylinders SA1->SA3 IM1 Incubation of Plates SA2->IM1 SA3->IM1 IM2 Measurement of the Diameter of Inhibition Zones IM1->IM2 Q1 Generation of Standard Curve (Concentration vs. Zone Diameter) IM2->Q1 Q2 Determination of Sample Concentration from Standard Curve Q1->Q2

References

The Molecular Basis of Demethylchlortetracycline's Bacteriostatic Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylchlortetracycline, a member of the tetracycline (B611298) class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this activity. It details the antibiotic's primary mode of action at the 30S ribosomal subunit, presents quantitative data on its binding affinity and inhibitory concentrations, outlines detailed protocols for key experimental assays, and visualizes the involved molecular pathways and experimental workflows.

Introduction

This compound (also known as Demeclocycline) is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1][2] Like other tetracyclines, its clinical efficacy stems from its ability to reversibly inhibit protein synthesis in a wide range of gram-positive and gram-negative bacteria.[1][2] The bacteriostatic nature of this inhibition means the antibiotic primarily halts bacterial growth and replication, relying on the host's immune system to clear the infection.[3] Understanding the precise molecular interactions between this compound and its bacterial target is crucial for overcoming resistance and developing next-generation antimicrobial agents.

Molecular Mechanism of Action

The primary molecular target of this compound is the bacterial 70S ribosome, specifically the small 30S subunit.[4] The inhibitory action is a multi-faceted process involving both the elongation and initiation phases of protein synthesis.

Inhibition of Protein Elongation

The canonical mechanism of action for all tetracyclines is the steric hindrance of the translation elongation cycle.[3] this compound binds to a high-affinity site on the 30S ribosomal subunit, which is composed primarily of 16S rRNA.[2] This binding site is located within the aminoacyl (A) site of the ribosome.[5]

By occupying this critical location, this compound physically blocks the incoming aminoacyl-tRNA from successfully binding to the A-site codon on the messenger RNA (mRNA).[2][3] This prevention of tRNA attachment effectively halts the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein synthesis.[6] The binding is reversible, which accounts for the drug's bacteriostatic, rather than bactericidal, effect.[3]

G cluster_ribosome 70S Ribosome 50S 50S Subunit 30S 30S Subunit P_site P-Site (Peptidyl-tRNA) A_site A-Site E_site E-Site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind DMC This compound DMC->A_site Binds and blocks

Caption: Inhibition of protein elongation by this compound.
Interference with Translation Initiation

More recent studies have revealed a complementary mechanism where tetracyclines, including this compound, can also inhibit the translation initiation phase.[5] This action involves the antibiotic inducing a conformational change in Initiation Factor 3 (IF3) when it is bound to the 30S subunit.[5] This alteration can destabilize the translation initiation complex, further contributing to the overall inhibition of protein synthesis.[5]

G 30S 30S Subunit 30S_IF3_relaxed 30S-IF3 Complex 30S->30S_IF3_relaxed binds IF3_relaxed IF3 (Relaxed) IF3_relaxed->30S_IF3_relaxed DMC Demethyl- chlortetracycline 30S_IF3_compact 30S-IF3 Complex (Compact Conformation) DMC->30S_IF3_compact 30S_IF3_relaxed->30S_IF3_compact induces compaction Destabilized_IC Destabilized Initiation Complex 30S_IF3_compact->Destabilized_IC

Caption: Effect of this compound on Translation Initiation Factor IF3.

Quantitative Data

Ribosomal Binding Affinity

The efficacy of this compound is rooted in its strong, specific binding to its ribosomal target. Quantitative studies using fluorescence anisotropy have determined the equilibrium constants for this interaction with Escherichia coli ribosomes.

Ribosomal ParticleNumber of High-Affinity Sites (n₁)Equilibrium Constant (K₁)
30S Subunit 12.2 x 10⁶ M⁻¹[4]
70S Ribosome 13.2 x 10⁶ M⁻¹[4]
50S Subunit 0Not Applicable[4]
Table 1: Binding parameters of this compound to E. coli ribosomal particles.
In Vitro Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While extensive, modern comparative MIC tables for this compound are limited, its established spectrum of activity provides a basis for its clinical use. It is active against a wide range of bacteria, though resistance has emerged in many species.

Bacterial SpeciesGram StainGeneral Susceptibility
Staphylococcus aureusPositiveSusceptible (Tetracyclines are not the drug of choice)[1][2]
Streptococcus pneumoniaePositiveSusceptible[1][2]
Listeria monocytogenesPositiveSusceptible[1]
Bacillus anthracisPositiveSusceptible[1]
Escherichia coliNegativeSusceptibility testing recommended[2]
Haemophilus influenzaeNegativeSusceptible[2][5]
Neisseria gonorrhoeaeNegativeSusceptible[1]
Shigella speciesNegativeSusceptibility testing recommended[2]
Acinetobacter speciesNegativeSusceptibility testing recommended[2]
Klebsiella speciesNegativeSusceptibility testing recommended[2]
Chlamydia trachomatisN/ASusceptible[5]
Mycoplasma pneumoniaeN/ASusceptible[5]
Table 2: Established spectrum of activity for this compound. Specific MIC values can vary significantly based on the isolate and local resistance patterns.

Experimental Protocols

The following sections detail standardized methodologies for key experiments used to characterize the activity of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Antimicrobial Stock Solution:

  • Prepare a concentrated stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile deionized water). The concentration should be at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).

  • Sterilize the stock solution by membrane filtration (0.22 µm filter) if necessary.

2. Preparation of Inoculum:

  • From a pure, overnight culture on a non-selective agar (B569324) plate, select 3-4 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline solution.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Broth Microdilution Procedure:

  • Use a sterile 96-well microtiter plate. Add 100 µL of sterile broth to wells in columns 2 through 12.

  • Add 200 µL of the prepared this compound stock (at twice the highest desired final concentration) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.

  • Column 11 serves as the growth control (broth only, no antibiotic). Column 12 serves as the sterility control (broth only, no bacteria or antibiotic).

  • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

4. Incubation and Interpretation:

  • Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

G cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis Stock Prepare Antibiotic Stock Solution Dilution Perform 2-Fold Serial Dilutions (Cols 1-10) Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells (Cols 1-11) with Bacteria Inoculum->Inoculate Dilution->Inoculate Controls Setup Controls: - Growth (Col 11) - Sterility (Col 12) Controls->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read Read Results: Identify lowest conc. with no visible growth Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Experimental workflow for the Broth Microdilution MIC Test.
Protocol: In Vitro Translation Inhibition Assay

This assay directly measures the effect of an inhibitor on protein synthesis using a cell-free system.

1. System Components:

  • Cell-Free Translation System: Use a commercially available prokaryotic system (e.g., E. coli S30 extract) or a PURE (Protein synthesis Using Recombinant Elements) system.

  • Reporter Template: A plasmid DNA or mRNA encoding a readily detectable reporter protein (e.g., Firefly Luciferase, Green Fluorescent Protein).

  • Inhibitor: this compound, serially diluted to a range of concentrations.

  • Detection Reagents: Substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

2. Reaction Assembly (per reaction):

  • On ice, combine the components of the cell-free system (e.g., S30 extract, reaction buffer, amino acid mix) as per the manufacturer's instructions.

  • Add the reporter template DNA or mRNA to the master mix.

  • Aliquot the master mix into pre-chilled microplate wells or tubes.

  • Add a small volume of the this compound dilution (or vehicle control for 100% activity) to each respective well. Include a "no template" control for background signal.

  • Gently mix the components.

3. Incubation:

  • Incubate the reaction plate at the optimal temperature for the system (typically 37°C) for 1-3 hours.

4. Signal Detection:

  • Equilibrate the plate to room temperature.

  • Add the appropriate detection reagent (e.g., luciferase assay reagent) to each well.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

5. Data Analysis:

  • Subtract the background reading (no template control) from all other readings.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol: Ribosome Binding Assay by Fluorescence Anisotropy

This biophysical technique measures the binding of a fluorescent ligand (like this compound, which is naturally fluorescent) to a larger macromolecule (the ribosome).

1. Materials:

  • Purified 70S ribosomes or 30S/50S subunits from the target organism (e.g., E. coli).

  • This compound solution of known concentration.

  • Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 3 mM Mg(OAc)₂, 150 mM NH₄Cl).

  • Fluorometer capable of measuring fluorescence anisotropy.

2. Procedure:

  • Prepare a series of samples containing a fixed, low concentration of this compound (e.g., 50 nM).

  • To each sample, add increasing concentrations of purified ribosomes or ribosomal subunits (e.g., 0 to 5 µM).

  • Incubate the samples at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 15-30 minutes).

3. Measurement:

  • Measure the fluorescence anisotropy of each sample. Excitation and emission wavelengths should be optimized for this compound.

  • Anisotropy (r) is calculated from the parallel (I_para) and perpendicular (I_perp) components of the emitted light relative to the polarized excitation light.

4. Data Analysis:

  • Plot the change in fluorescence anisotropy as a function of the ribosome concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site or multi-site binding equation) using non-linear least-squares regression.

  • The fitting process will yield the dissociation constant (Kd) or the association constant (Ka = 1/Kd), which quantifies the binding affinity.

References

The Dawn of Demethyltetracyclines: A Technical Guide to Their Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery timeline of demethyltetracycline (B12101386) antibiotics, a pivotal development in the "Golden Age" of antibiotic discovery. It provides a detailed account of the key scientific milestones, experimental methodologies, and the molecular pathways that led to the emergence of this important class of therapeutic agents.

Discovery Timeline

The discovery of demethyltetracycline antibiotics is intrinsically linked to the broader history of tetracycline (B611298) research that began in the mid-20th century. The timeline below outlines the key events that led to the isolation and characterization of these novel compounds.

YearEventKey Researchers/InstitutionSignificance
1945 Initiation of a systematic soil screening program for antibiotic-producing microorganisms.Dr. Benjamin Minge Duggar, Lederle LaboratoriesThis program laid the groundwork for the discovery of the first tetracycline antibiotic.
1948 Discovery of chlortetracycline (B606653) (Aureomycin), the first tetracycline antibiotic, from Streptomyces aureofaciens.[1]Dr. Benjamin Minge Duggar, Lederle LaboratoriesThis discovery marked the beginning of the tetracycline era and provided the parent strain for future mutagenesis studies.
1956 A patent is filed for "6-demethyltetracyclines and methods for preparing the same".J. R. D. McCormick, U. Hirsch, E. R. Jensen, N. O. Sjolander (Lederle Laboratories)This represents the first formal claim to the discovery of demethyltetracycline antibiotics.
1957 Publication of "A New Family of Antibiotics: The Demethyltetracyclines" in the Journal of the American Chemical Society.[2]J. R. D. McCormick, N. O. Sjolander, U. Hirsch, E. R. Jensen, A. P. DoerschukThis publication formally introduced the scientific community to the discovery of demethyltetracyclines, including 7-chloro-6-demethyltetracycline (demeclocycline), from a mutant strain of Streptomyces aureofaciens.[3]
1960 Demeclocycline (B601452) receives its first approval in the United States on January 13th.[4]Lederle LaboratoriesThis marked the official entry of demethyltetracyclines into clinical use.

Quantitative Data Summary

While precise production yields from the initial fermentations in the 1950s are not extensively documented in publicly available literature, the following tables summarize key quantitative data related to the properties and activity of demethyltetracyclines.

Table 1: Pharmacokinetic Properties of Demeclocycline vs. Tetracycline

PropertyDemeclocyclineTetracycline
Bioavailability 60-80%[3]~75%
Protein Binding 41-50%[3]55-65%
Elimination Half-life 10-17 hours[3]6-11 hours
Absorption Slower than tetracycline[5]Faster than demeclocycline

Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Tetracyclines

Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus≤ 4 (Susceptible)
Streptococcus pneumoniae≤ 2 (Susceptible)
Haemophilus influenzae≤ 2 (Susceptible)
Escherichia coli≥ 16 (Resistant - many strains)
Neisseria gonorrhoeae≤ 2 (Susceptible)

Experimental Protocols

The discovery of demethyltetracyclines was the result of a meticulous process of microbial strain mutation and screening. While detailed modern-day protocols are not available from the historical literature, the following outlines the key experimental methodologies employed.

Mutagenesis of Streptomyces aureofaciens

The foundational step in the discovery of demethyltetracyclines was the induction of mutations in the chlortetracycline-producing Streptomyces aureofaciens strain.

  • Methodology: The parent strain of S. aureofaciens was subjected to mutagenesis, most likely using ultraviolet (UV) radiation. The goal was to induce genetic variations that could lead to the production of novel tetracycline analogues. The UV dosage was calibrated to achieve a significant mutation rate while maintaining a viable population of spores for subsequent screening.

Screening of Mutant Strains

Following mutagenesis, a high-throughput screening process was necessary to identify mutants producing new antibiotic compounds.

  • Methodology:

    • Cultivation: Individual colonies of the mutant strains were cultivated in small-scale fermentation broths. These broths contained nutrient sources such as corn steep liquor, sucrose, and inorganic salts to support microbial growth and antibiotic production.

    • Bioassay: The clarified broth from each mutant culture was tested for antimicrobial activity. A common method of the era was the agar (B569324) diffusion assay. Paper discs saturated with the fermentation broth were placed on agar plates seeded with a test bacterium (e.g., Staphylococcus aureus). The diameter of the zone of inhibition around the disc was indicative of the antibiotic potency.

    • Chromatographic Analysis: Promising broths were further analyzed using paper chromatography to separate the different tetracycline compounds. This allowed for the identification of mutants producing compounds with different migration patterns (Rf values) compared to the parent chlortetracycline, indicating a potential new analogue.

Fermentation for Demethyltetracycline Production

Once a mutant strain producing a demethylated tetracycline was identified, the fermentation process was scaled up to produce larger quantities for isolation and characterization.

  • Methodology:

    • Inoculum Preparation: A vegetative inoculum of the selected mutant strain, such as Streptomyces aureofaciens NCIB 9502, was prepared by growing the culture in a suitable seed medium.

    • Production Medium: The production fermentation was carried out in large, aerated, and agitated fermenters. The medium was composed of a carbon source (e.g., starch), a nitrogen source (e.g., corn steep liquor, soybean meal), and essential mineral salts. For the production of 6-demethyltetracycline, the medium was kept substantially free of available chloride ions to prevent the production of the chlorinated analogue.

    • Fermentation Conditions: The fermentation was typically run for several days at a controlled temperature (around 25-28°C) and pH. Aeration and agitation were critical to ensure adequate oxygen supply for the aerobic Streptomyces.

    • Harvesting: The fermentation was harvested when the antibiotic titer reached its peak, as determined by bioassays.

Recovery and Purification of Demethyltetracycline

The final step was the extraction and purification of the novel antibiotic from the fermentation broth.

  • Methodology:

    • Broth Filtration: The mycelium was separated from the fermentation broth by filtration.

    • Solvent Extraction: The antibiotic was extracted from the filtered broth using an organic solvent.

    • Purification: Further purification was achieved through techniques such as precipitation and recrystallization to obtain the pure crystalline form of the demethyltetracycline antibiotic.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular and experimental processes described in this guide.

Mechanism_of_Action cluster_bacterium Bacterial Cell Demethyltetracycline Demethyltetracycline Ribosome_30S 30S Ribosomal Subunit Demethyltetracycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->Ribosome_30S Binding Blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of demethyltetracycline antibiotics.

Biosynthesis_Pathway cluster_biosynthesis Biosynthesis of Tetracyclines in Streptomyces aureofaciens Malonyl_CoA Malonyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Malonyl_CoA->Polyketide_Synthase Pretetramid Pretetramid Intermediate Polyketide_Synthase->Pretetramid Anhydrotetracycline Anhydrotetracycline Intermediate Pretetramid->Anhydrotetracycline Multiple Steps C6_Methyltransferase C6-Methyltransferase (e.g., ctcK) Anhydrotetracycline->C6_Methyltransferase Demethyltetracycline 6-Demethyltetracycline Anhydrotetracycline->Demethyltetracycline Pathway in Mutant Strain (Inactive C6-Methyltransferase) Tetracycline Tetracycline C6_Methyltransferase->Tetracycline Methylation at C6

Caption: Simplified biosynthetic pathway of demethyltetracycline.

References

Methodological & Application

Application Notes and Protocols for Demethylchlortetracycline Bone Labeling in Histomorphometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of demethylchlortetracycline as a fluorescent bone label in quantitative histomorphometry. This technique is crucial for assessing the dynamics of bone formation and remodeling in both preclinical and clinical research.

Introduction

This compound is a tetracycline (B611298) antibiotic that serves as an effective in vivo fluorochrome for labeling bone.[1] Like other tetracyclines, it has a high affinity for calcium and is incorporated into the bone matrix at sites of active mineralization.[1][2] This property allows for the visualization and quantification of bone formation over a specific period. When administered at two distinct time points, this compound creates two separate fluorescent labels within the bone. The distance between these labels, measured on undecalcified bone sections, enables the calculation of key dynamic parameters of bone formation, such as the mineral apposition rate (MAR) and the bone formation rate (BFR).

Mechanism of Bone Labeling

Tetracycline and its derivatives, including this compound, chelate divalent cations. In bone, the drug binds to calcium ions on the surface of hydroxyapatite (B223615) crystals at the mineralization front. This process effectively incorporates a fluorescent label into the newly formed bone matrix. The tetracycline molecule's polycyclic structure is responsible for its fluorescence. The precise mechanism involves the interaction of the hydroxyl and keto-oxygen groups on the tetracycline molecule with the calcium in the hydroxyapatite.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound bone labeling.

Table 1: Fluorescence Properties of this compound

PropertyValueConditions
Excitation Range Ultraviolet to blueGeneral for tetracyclines
Emission Range Green to yellowGeneral for tetracyclines
Relative Fluorescence Brightness 0.82 (relative to tetracycline at 1.0)In undecalcified bone sections[4]
Quantum Yield (Φ) 2.2%Complexed with magnesium[4]
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium[4]

Note: Specific excitation and emission maxima for this compound can vary depending on the local chemical environment and are not consistently reported in the literature.

Table 2: Recommended Dosing for this compound (Demeclocycline) in Humans

Patient PopulationDosageFrequencyDuration
Normal Renal Function (eGFR ≥ 30 mL/minute) 250 mg4 times a day3 days for each label[5]
Renal Insufficiency (eGFR < 30 mL/minute, including dialysis) 150 mg2 times a day3 days for each label[5]
Alternative Dosing (not to exceed) 10 mg/kg/day3 times a day2 days for each label[6][7]

Note: It is recommended to avoid dairy products around the time of oral administration as they can interfere with tetracycline absorption.[5]

Experimental Protocols

In Vivo Labeling Protocol (Human)

This protocol is a standard double-labeling schedule for adult patients.

  • First Labeling Period (Days 1-3): Administer this compound according to the appropriate dosage in Table 2.

  • Inter-label Period (Days 4-17): No label is administered. This period allows for the separation of the two fluorescent labels.

  • Second Labeling Period (Days 18-20): Administer the second course of this compound using the same dosage as the first.

  • Bone Biopsy (Days 23-27): Perform a transiliac bone biopsy to obtain a core of undecalcified bone.[5] An intact core of at least 5 mm in length is preferred.[5]

Specimen Handling and Processing
  • Fixation: Immediately place the fresh bone biopsy into a sealed container with 70% ethanol (B145695) for fixation and shipping.[5][6]

  • Dehydration: Process the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 90%, 96%, 100%) to remove all water. Each dehydration step should last for 48 hours.

  • Clearing: After dehydration, clear the specimen in a solution like xylene for 24 hours.

  • Embedding: Infiltrate and embed the dehydrated and cleared bone specimen in a hard plastic resin, such as methyl methacrylate (B99206) (MMA). This is a critical step for producing high-quality undecalcified sections.

  • Sectioning: Use a heavy-duty microtome equipped with a tungsten carbide blade to cut thin sections (typically 5-10 µm thick) of the embedded bone.

  • Mounting: Mount the sections on glass slides for microscopic analysis.

Fluorescence Microscopy and Histomorphometric Analysis
  • Microscopy: Examine the unstained sections using a fluorescence microscope equipped with a filter set appropriate for tetracycline fluorescence (e.g., UV or violet excitation and blue or green emission).

  • Image Capture: Capture digital images of the fluorescent labels within the bone.

  • Histomorphometric Measurements: Using specialized image analysis software, measure the following primary parameters:

    • Single-labeled surface (sLS): The length of bone surface showing a single fluorescent label.

    • Double-labeled surface (dLS): The length of bone surface showing two distinct fluorescent labels.

    • Inter-label distance (Ir.L.Th): The perpendicular distance between the two fluorescent labels.

  • Calculation of Dynamic Parameters: From the primary measurements, calculate the key dynamic histomorphometric parameters:

    • Mineralizing Surface per Bone Surface (MS/BS): Calculated as (dLS + 0.5 * sLS) / BS. This represents the percentage of bone surface that was actively mineralizing during the labeling period.

    • Mineral Apposition Rate (MAR): Calculated as the average Ir.L.Th divided by the inter-label time in days. This indicates the rate of new bone deposition.

    • Bone Formation Rate (BFR/BS): Calculated as MS/BS * MAR. This is a comprehensive measure of the rate of new bone formation.

Visualizations

G Mechanism of this compound Bone Labeling cluster_0 Systemic Circulation cluster_1 Bone Remodeling Unit DMT This compound (DMT) Osteoblasts Active Osteoblasts MineralizationFront Mineralization Front DMT->MineralizationFront Chelates with Ca2+ ions Osteoid Newly Secreted Osteoid (Unmineralized Matrix) Osteoblasts->Osteoid Secrete Osteoid->MineralizationFront Undergoes Mineralization MineralizedBone Mineralized Bone (Hydroxyapatite) MineralizationFront->MineralizedBone Becomes LabeledBone Fluorescently Labeled Mineralized Bone MineralizationFront->LabeledBone Incorporation of DMT

Caption: Mechanism of this compound incorporation into bone.

G Experimental Workflow for Bone Histomorphometry cluster_0 In Vivo Labeling cluster_1 Sample Processing cluster_2 Analysis Label1 First DMT Administration (Days 1-3) NoLabel Inter-label Period (Days 4-17) Label1->NoLabel Label2 Second DMT Administration (Days 18-20) NoLabel->Label2 Biopsy Bone Biopsy (Days 23-27) Label2->Biopsy Fixation Fixation (70% Ethanol) Biopsy->Fixation Dehydration Dehydration (Graded Ethanol) Fixation->Dehydration Embedding Embedding (MMA Resin) Dehydration->Embedding Sectioning Sectioning (5-10 µm) Embedding->Sectioning Microscopy Fluorescence Microscopy Sectioning->Microscopy Measurement Histomorphometric Measurements (sLS, dLS, Ir.L.Th) Microscopy->Measurement Calculation Calculation of Dynamic Parameters (MS/BS, MAR, BFR) Measurement->Calculation

References

Application Notes and Protocols: Demethylchlortetracycline as a Fluorescent Marker in Bone Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylchlortetracycline (DCTC), a member of the tetracycline (B611298) family of antibiotics, serves as a vital fluorescent marker in the study of bone dynamics. Its ability to chelate with calcium ions allows it to be incorporated into newly mineralizing bone at the calcification front. This property makes DCTC an invaluable tool for dynamic bone histomorphometry, enabling the visualization and quantification of bone formation over time. When administered sequentially, DCTC and other fluorochromes create distinct fluorescent labels within the bone matrix, providing a temporal record of mineral apposition. These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the effective use of this compound in bone research.

Mechanism of Action

This compound, like other tetracyclines, binds to hydroxyapatite (B223615) crystals at sites of active bone formation. This binding is a result of the chelation of calcium ions on the crystal surface by the tetracycline molecule. Once bound, the DCTC molecule exhibits fluorescence under ultraviolet (UV) light, appearing as a distinct band when viewed microscopically in undecalcified bone sections. By administering DCTC at two different time points, two separate fluorescent labels are incorporated into the bone. The distance between these two labels allows for the calculation of the mineral apposition rate (MAR), a key parameter in assessing bone formation dynamics.

cluster_0 In Vivo Administration cluster_1 Cellular and Molecular Level DCTC This compound (DCTC) Circulation Systemic Circulation DCTC->Circulation Absorption BoneSurface Bone Surface Circulation->BoneSurface Delivery to Mineralizing Fronts Osteoblasts Active Osteoblasts BoneSurface->Osteoblasts Localization Hydroxyapatite Hydroxyapatite Crystal Osteoid Osteoid Deposition Osteoblasts->Osteoid Mineralization Mineralization Osteoid->Mineralization Mineralization->Hydroxyapatite DCTC_Binding DCTC-Calcium-Hydroxyapatite Complex Hydroxyapatite->DCTC_Binding Chelation of Ca2+ Fluorescence Fluorescent Label DCTC_Binding->Fluorescence UV Excitation

Caption: Mechanism of this compound Bone Labeling.

Quantitative Data Presentation

The selection of a fluorescent marker for bone studies is critical and depends on its photophysical properties and performance in biological systems. The following table summarizes the key quantitative data for this compound and compares it with other commonly used bone fluorochromes.

PropertyThis compound (DCTC)TetracyclineCalceinAlizarin Red S
Excitation Max (nm) ~405~405~495~543
Emission Max (nm) ~520-530~520-530~515~618
Fluorescence Color Yellow-GreenYellowGreenRed
Relative Brightness 0.82 (relative to tetracycline at 1.0)[1]1.00HighModerate
Quantum Yield (Φ) 2.2% (complexed with magnesium)[1]VariableHighLow
Fluorescence Lifetime (τ) ~0.3 ns (complexed with magnesium)[1]Variable~4 nsVariable

Experimental Protocols

Protocol 1: In Vivo Double Labeling of Rodent Bone with this compound

This protocol describes a standard method for double-labeling the bones of rodents (e.g., mice or rats) to measure dynamic bone formation parameters.

Materials:

  • This compound hydrochloride (DCTC)

  • Sterile 0.9% saline solution

  • Vehicle for injection (e.g., sterile water for injection or a pH-adjusted buffer)

  • Syringes and needles for administration (e.g., 27-30 gauge)

  • Animal scale

Procedure:

  • Preparation of DCTC Solution:

    • Dissolve DCTC hydrochloride in the chosen vehicle to a final concentration of 2-5 mg/mL. The solution should be freshly prepared and protected from light.

    • Ensure the pH of the solution is adjusted to be physiologically compatible if necessary.

  • Animal Dosing:

    • Weigh each animal accurately to determine the correct dose.

    • The recommended dose for DCTC is typically between 15 and 30 mg/kg body weight.

  • Administration Schedule (10-2-5 Schedule):

    • Day 0: Administer the first dose of DCTC via intraperitoneal (IP) or subcutaneous (SC) injection.

    • Day 10: Administer the second dose of DCTC using the same route and dosage.

    • Day 15: Euthanize the animals and collect the bones of interest (e.g., femurs, tibiae, vertebrae).

    Note: The interval between labels can be adjusted depending on the expected rate of bone formation. For studies with slower bone turnover, a longer interval (e.g., 14 days) may be appropriate. For rapid bone growth, a shorter interval may be necessary.

cluster_workflow Experimental Workflow: Double DCTC Labeling start Start of Study first_injection Day 0: First DCTC Injection (15-30 mg/kg) start->first_injection inter_label_period Day 1-9: Inter-label Period first_injection->inter_label_period second_injection Day 10: Second DCTC Injection (15-30 mg/kg) inter_label_period->second_injection post_label_period Day 11-14: Post-label Period second_injection->post_label_period euthanasia Day 15: Euthanasia and Bone Collection post_label_period->euthanasia end Proceed to Histological Processing euthanasia->end

Caption: Timeline for a typical double DCTC labeling experiment.

Protocol 2: Preparation of Undecalcified Bone Sections for Fluorescence Microscopy

This protocol outlines the steps for processing bone samples to preserve the fluorescent labels for microscopic analysis.

Materials:

  • 10% neutral buffered formalin (NBF)

  • Ascending grades of ethanol (B145695) (70%, 80%, 95%, 100%)

  • Xylene or other clearing agents

  • Methyl methacrylate (B99206) (MMA) or other embedding resins

  • Hardener and plasticizer for the embedding medium

  • Microtome for hard tissues (e.g., a Jung K or Leica Polycut)

  • Tungsten carbide knives

  • Mounting medium

Procedure:

  • Fixation:

    • Immediately after collection, fix the bone samples in 10% NBF for 24-48 hours at 4°C. Ensure the volume of fixative is at least 10 times the volume of the tissue.

  • Dehydration:

    • Wash the samples in running tap water for several hours.

    • Dehydrate the samples through a graded series of ethanol:

      • 70% ethanol: 24 hours

      • 80% ethanol: 24 hours

      • 95% ethanol: 24 hours

      • 100% ethanol: 3 changes, 24 hours each

  • Clearing:

    • Transfer the dehydrated samples to xylene (or another suitable clearing agent) for 24-48 hours.

  • Infiltration and Embedding:

    • Infiltrate the cleared samples with a pre-polymerized MMA solution. This is typically done in a series of steps with increasing concentrations of MMA.

    • Embed the infiltrated samples in fresh MMA in a suitable mold and allow to polymerize in a controlled environment (e.g., a water bath or oven).

  • Sectioning:

    • Trim the polymerized blocks to the desired size.

    • Section the blocks at a thickness of 5-10 µm using a microtome equipped with a tungsten carbide knife.

  • Mounting:

    • Mount the sections on glass slides using a compatible mounting medium.

Protocol 3: Quantitative Bone Histomorphometry

This protocol describes the basic measurements and calculations for dynamic bone histomorphometry using double DCTC labels.

Equipment:

  • Fluorescence microscope with a UV light source and appropriate filter sets for detecting DCTC fluorescence.

  • Image analysis software with measurement capabilities (e.g., ImageJ, Bioquant, or OsteoMeasure).

Measurements:

  • Total Bone Surface (BS): The total length of the trabecular or cortical bone surface in the region of interest.

  • Single-Labeled Surface (sLS): The length of the bone surface with only one fluorescent label.

  • Double-Labeled Surface (dLS): The length of the bone surface with two distinct fluorescent labels.

  • Inter-label Width (Ir.L.Wi): The average distance between the two fluorescent labels, measured perpendicular to the bone surface.

Calculations:

  • Mineralizing Surface per Bone Surface (MS/BS):

    • MS/BS (%) = [(dLS + 0.5 * sLS) / BS] * 100

  • Mineral Apposition Rate (MAR):

    • MAR (µm/day) = Ir.L.Wi / Inter-label time (days)

  • Bone Formation Rate per Bone Surface (BFR/BS):

    • BFR/BS (µm³/µm²/year) = MAR * (MS/BS) * 365

cluster_data_acquisition Data Acquisition cluster_calculations Calculations cluster_output Output Microscopy Fluorescence Microscopy of Undecalcified Sections Image_Capture Image Capture Microscopy->Image_Capture Measurements Measure: - Bone Surface (BS) - Single-Labeled Surface (sLS) - Double-Labeled Surface (dLS) - Inter-label Width (Ir.L.Wi) Image_Capture->Measurements MS_BS Mineralizing Surface (MS/BS) Measurements->MS_BS MAR Mineral Apposition Rate (MAR) Measurements->MAR BFR_BS Bone Formation Rate (BFR/BS) MS_BS->BFR_BS MAR->BFR_BS Results Dynamic Histomorphometric Parameters BFR_BS->Results

Caption: Workflow for Quantitative Bone Histomorphometry Analysis.

Conclusion

This compound is a reliable and effective fluorescent marker for the quantitative analysis of bone formation. Its distinct fluorescence and established protocols make it a valuable tool for researchers in bone biology, pharmacology, and toxicology. By following the detailed protocols outlined in these application notes, researchers can obtain robust and reproducible data on dynamic bone parameters, contributing to a deeper understanding of skeletal health and disease.

References

Application Notes and Protocols for In Vivo Imaging of Brain Tumors with Demethylchlortetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylchlortetracycline (DMC), a member of the tetracycline (B611298) class of antibiotics, has emerged as a promising agent for the in vivo fluorescence imaging of brain tumors. Its intrinsic fluorescent properties, coupled with a preferential accumulation in neoplastic tissues, allow for the demarcation of tumor margins from healthy brain parenchyma. This capability is of significant interest for fluorescence-guided surgery and for preclinical research in neuro-oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the in vivo imaging of brain tumors.

Principle of this compound Fluorescence in Tumors

This compound, like other tetracyclines, exhibits native fluorescence. It absorbs light in the violet range and emits fluorescence in the green-yellow spectrum.[1][2] The precise mechanism of its selective accumulation and enhanced fluorescence within tumor tissue is multifaceted and is thought to involve several factors:

  • Mitochondrial Targeting: Tetracyclines are known to interfere with mitochondrial protein synthesis.[3] This interaction within the metabolically active and often dysfunctional mitochondria of cancer cells may contribute to the retention and fluorescence enhancement of the molecule.

  • Matrix Metalloproteinase (MMP) Inhibition: Tetracyclines can inhibit the activity of MMPs, which are often overexpressed in malignant gliomas and play a role in tumor invasion and angiogenesis.[4][5][6] The binding of this compound to these enzymes or associated proteins in the tumor microenvironment could lead to its localized concentration.

  • Binding to Ribosomal Subunits: this compound binds to the 30S ribosomal subunit in bacteria, and a similar interaction with mitochondrial ribosomes in tumor cells could contribute to its accumulation.

The combination of these factors leads to a higher concentration of this compound in tumor cells compared to surrounding healthy brain tissue, providing a fluorescent contrast for imaging.

Quantitative Data Summary

While specific quantitative data for this compound in preclinical in vivo brain tumor imaging is still emerging, the following table summarizes the key fluorescence properties based on available literature.

PropertyValueConditions / Notes
Excitation Wavelength ~402 nmIn brain tissue[1]
Emission Wavelength Range 470 - 570 nmIn glioma tissue[1][2]
Relative Fluorescence Brightness Lower than tetracyclineQualitative observation
Reported Human Dose (Clinical Trial) 300 mg, orally, twice a day for 2-5 daysFor intraoperative detection of malignant glioma[7][8]
Reported Mouse Dose (for gene induction) 25 µg/mL to 2 mg/mL in drinking waterNot specific for imaging, but provides a reference for tolerance[9]

Experimental Protocols

Protocol 1: Orthotopic Glioblastoma Mouse Model for Fluorescence Imaging

This protocol describes the establishment of a glioblastoma mouse model suitable for in vivo imaging studies.

Materials:

  • Human glioblastoma cell line (e.g., U87-MG, U251)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Stereotactic frame

  • Hamilton syringe with a 26-gauge needle

  • Anesthesia machine with isoflurane (B1672236)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture the glioblastoma cells according to standard protocols.

  • Cell Preparation: On the day of surgery, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^5 cells/µL.

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Stereotactic Surgery:

    • Mount the anesthetized mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole at the desired coordinates for injection into the striatum (e.g., 2 mm lateral to the bregma, 1 mm anterior to the bregma, and 3 mm deep).

    • Slowly inject 2 µL of the cell suspension (2 x 10^5 cells) into the brain parenchyma using the Hamilton syringe.

    • Leave the needle in place for 5 minutes to prevent reflux, then slowly withdraw it.

    • Suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics, and monitor the animals for any signs of distress.

  • Tumor Growth Monitoring: Allow the tumors to grow for 1-2 weeks before commencing imaging studies. Tumor growth can be monitored by bioluminescence imaging if the cells are engineered to express luciferase, or by MRI.[10]

Protocol 2: In Vivo Fluorescence Imaging of Brain Tumors with this compound

This protocol outlines the procedure for administering this compound and performing fluorescence imaging in the established orthotopic glioblastoma mouse model.

Materials:

  • This compound hydrochloride

  • Sterile saline or PBS for injection

  • In vivo fluorescence imaging system (e.g., IVIS, Pearl Trilogy)

  • Anesthesia machine with isoflurane

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound hydrochloride in sterile saline or PBS. The exact concentration will depend on the desired dosage. A starting point for dose-finding studies could be in the range of 10-50 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.).

  • Administration of this compound:

    • Anesthetize the tumor-bearing mouse with isoflurane.

    • Administer the prepared this compound solution via i.p. or i.v. injection.

  • Time-Course Imaging:

    • At various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours), anesthetize the mouse and place it in the in vivo fluorescence imaging system.

    • Acquire fluorescence images using an excitation filter around 400 nm and an emission filter in the 500-550 nm range.

    • It is crucial to maintain consistent imaging parameters (exposure time, binning, f/stop) across all time points and animals for quantitative comparison.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the tumor area (identified by bioluminescence or anatomical location) and a contralateral, non-tumor-bearing region of the brain.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

    • Plot the TBR over time to determine the optimal imaging window.

  • Ex Vivo Validation (Optional):

    • After the final imaging time point, euthanize the mouse and excise the brain.

    • Image the whole brain ex vivo using the fluorescence imaging system.

    • The brain can then be sectioned and imaged with a fluorescence microscope to confirm the localization of this compound fluorescence within the tumor at a cellular level.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Brain Tumor Imaging cluster_model Orthotopic Tumor Model Establishment cluster_imaging In Vivo Fluorescence Imaging cell_culture Glioblastoma Cell Culture cell_prep Cell Preparation cell_culture->cell_prep surgery Stereotactic Intracranial Injection cell_prep->surgery tumor_growth Tumor Growth Monitoring surgery->tumor_growth dmc_admin DMC Administration tumor_growth->dmc_admin Tumor-bearing mice live_imaging Time-Course In Vivo Imaging dmc_admin->live_imaging data_analysis Image and Data Analysis live_imaging->data_analysis ex_vivo Ex Vivo Validation data_analysis->ex_vivo

Workflow for in vivo brain tumor imaging.

DMC_Mechanism Proposed Mechanism of this compound Accumulation in Tumors cluster_tumor Tumor Cell mitochondria Mitochondria ribosomes Mitochondrial Ribosomes mitochondria->ribosomes dmc_accum DMC Accumulation & Fluorescence mitochondria->dmc_accum mmp Matrix Metalloproteinases (MMPs) mmp->dmc_accum dmc This compound (DMC) dmc->mitochondria Inhibition of protein synthesis dmc->mmp Inhibition of activity

Mechanism of DMC accumulation in tumors.

Conclusion

This compound holds potential as a fluorescent probe for the in vivo imaging of brain tumors. The protocols outlined in this document provide a framework for researchers to establish preclinical models and conduct imaging studies to further investigate its efficacy and optimize its use. Further research is warranted to quantify the tumor-to-background ratios at different time points and dosages to establish a robust and reliable imaging protocol for both preclinical and potential clinical applications.

References

Application Notes and Protocols for Demeclocycline Staining in Confocal Microscopy of Gliomas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeclocycline (B601452), a tetracycline-based antibiotic, has emerged as a promising fluorescent agent for the visualization of glioma tissues. Its intrinsic fluorescent properties, which are sensitive to the cellular microenvironment, allow for the demarcation of neoplastic tissue from healthy brain parenchyma. This document provides detailed protocols for the application of demeclocycline staining in conjunction with confocal microscopy for the study of gliomas, catering to both ex vivo tissue analysis and in vitro cell culture models.

Principle of Demeclocycline Fluorescence in Gliomas

Demeclocycline exhibits enhanced fluorescence in glioma cells likely due to a combination of factors related to the unique biochemical and physiological characteristics of tumor cells. The leading hypothesis centers on the altered mitochondrial state and ion concentration within cancer cells.

  • Mitochondrial Accumulation and Function: Tetracycline (B611298) derivatives, including demeclocycline, are known to accumulate in the mitochondria of eukaryotic cells. Glioma cells often exhibit a state of metabolic reprogramming with altered mitochondrial membrane potential. This altered electrochemical gradient may facilitate the uptake and retention of demeclocycline.

  • Environmental Sensitivity of Fluorescence: The fluorescence quantum yield of demeclocycline is highly dependent on its local environment, including solvent polarity, pH, and binding to macromolecules and cations such as magnesium (Mg²⁺) and calcium (Ca²⁺). The fluorescence of tetracyclines is significantly enhanced upon chelation with these divalent cations. Cancer cells, including gliomas, can have altered intracellular ion concentrations, which may contribute to the enhanced fluorescence of demeclocycline within the tumor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with demeclocycline fluorescence for glioma staining.

ParameterValueConditionsReference
Excitation Wavelength ~402 nmEx vivo stained human brain tissue[1]
Emission Wavelength Range 500 - 540 nmEx vivo stained human brain tissue[1]
Alternative Emission Range 470 - 570 nmAqueous solution[2]
Ex Vivo Staining Concentration 0.75 mg/mLAqueous solution for freshly excised brain tissue[1]
In Vitro Treatment Concentration 10 µMHuman brain tumor-initiating cells
Quantum Yield (Φ) 2.2%Complexed with magnesium[3]
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium[3]
Relative Fluorescence Brightness 0.82Relative to tetracycline at 1.0 in undecalcified bone[3]

Experimental Protocols

Protocol 1: Ex Vivo Staining of Fresh Glioma Tissue

This protocol is adapted from studies performing multimodal confocal microscopy on freshly excised human brain tumors[1].

Materials:

  • Demeclocycline hydrochloride powder

  • Sterile deionized water

  • Freshly excised glioma and normal brain tissue

  • Confocal microscope with a 405 nm laser line and appropriate emission filters

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Staining Solution: Prepare a 0.75 mg/mL aqueous solution of demeclocycline hydrochloride. Ensure the powder is completely dissolved. Protect the solution from light.

  • Tissue Preparation: Immediately after surgical resection, place the fresh tissue specimens in PBS. For comparative analysis, obtain both suspected tumor tissue and adjacent normal brain tissue.

  • Staining: Immerse the freshly excised brain tissues in the 0.75 mg/mL demeclocycline solution. The optimal incubation time should be determined empirically, but initial experiments can start with a 15-30 minute incubation at room temperature, protected from light.

  • Washing: After incubation, briefly rinse the tissues in PBS to remove excess unbound demeclocycline.

  • Mounting: Mount the stained tissue on a microscope slide with a drop of PBS and cover with a coverslip.

  • Confocal Imaging:

    • Place the slide on the stage of the confocal microscope.

    • Use a 405 nm laser for excitation.

    • Set the emission detection window between 500 nm and 540 nm.

    • Acquire images of both the tumor and normal brain tissue using identical imaging parameters (laser power, gain, pinhole size) for accurate comparison.

    • Optionally, a reflectance image can be acquired simultaneously at 402 nm to visualize connective tissue morphology[1].

  • Histological Correlation (Optional but Recommended): Following imaging, the tissue can be fixed in formalin, processed for paraffin (B1166041) embedding, and stained with Hematoxylin and Eosin (H&E) to correlate the fluorescence signal with the underlying tissue histology.

Protocol 2: In Vitro Staining of Cultured Glioma Cells

This protocol provides a general framework for staining live or fixed glioma cells in culture. Optimization of concentration and incubation time is recommended for each cell line.

Materials:

  • Demeclocycline hydrochloride powder

  • Sterile deionized water or cell culture medium for stock solution

  • Cultured glioma cells (e.g., U87, U251) and normal human astrocytes (for control) grown on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)

  • Mounting medium (e.g., with DAPI for nuclear counterstaining)

Procedure for Live-Cell Imaging:

  • Preparation of Demeclocycline Solution: Prepare a stock solution of demeclocycline (e.g., 10 mM in sterile water or DMSO). Further dilute in cell culture medium to the desired working concentration. A starting concentration of 10 µM can be used based on previous studies on brain tumor-initiating cells.

  • Cell Culture: Plate glioma cells and normal astrocytes on glass-bottom dishes suitable for confocal microscopy. Allow cells to adhere and reach 50-70% confluency.

  • Staining: Replace the culture medium with fresh medium containing the desired concentration of demeclocycline. Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. An incubation time course experiment is recommended to determine the optimal staining time.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound demeclocycline.

  • Imaging: Immediately image the live cells using a confocal microscope with a 405 nm excitation laser and an emission window of 500-540 nm.

Procedure for Fixed-Cell Staining:

  • Cell Culture and Staining: Follow steps 1-3 from the live-cell imaging protocol.

  • Fixation: After staining and washing, fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount a coverslip onto the slide using a suitable mounting medium. For nuclear visualization, a mounting medium containing DAPI can be used.

  • Imaging: Image the fixed cells using a confocal microscope with the same settings as for live-cell imaging.

Visualizations

G cluster_prep Sample Preparation cluster_stain Staining cluster_imaging Imaging cluster_optional Optional Steps start Start tissue_prep Glioma Tissue or Cultured Cells start->tissue_prep stain_sol Prepare 0.75 mg/mL Demeclocycline (Ex Vivo) or 10 µM (In Vitro) start->stain_sol stain Incubate Tissue/Cells with Demeclocycline tissue_prep->stain stain_sol->stain wash_stain Wash with PBS stain->wash_stain mount Mount Sample wash_stain->mount fix Fixation (4% PFA) (For In Vitro) wash_stain->fix confocal Confocal Microscopy (Ex: 405 nm, Em: 500-540 nm) mount->confocal analyze Image Analysis confocal->analyze histo H&E Staining (For Ex Vivo) analyze->histo fix->mount G cluster_cell Glioma Cell cluster_mito Mitochondrion mito_mem Altered Mitochondrial Membrane Potential mito_accum Demeclocycline Accumulation mito_mem->mito_accum fluo Enhanced Fluorescence mito_accum->fluo cation Increased [Ca²⁺] / [Mg²⁺] cation->mito_accum deme Demeclocycline deme->mito_accum

References

Application Notes and Protocols: Developing an Animal Model for the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) using Demethylchlortetracycline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion is a disorder characterized by excessive release of antidiuretic hormone (ADH), also known as vasopressin, leading to water retention, dilutional hyponatremia, and concentrated urine.[1][2] Developing a reliable animal model is crucial for understanding the pathophysiology of SIADH and for the preclinical evaluation of novel therapeutic agents.

This document provides a detailed protocol for establishing a rat model of SIADH through the continuous infusion of the vasopressin analog desmopressin (B549326) (dDAVP). Furthermore, it describes the use of demethylchlortetracycline (DMC), a tetracycline (B611298) antibiotic, to induce a state of nephrogenic diabetes insipidus, effectively counteracting the effects of SIADH.[3] This model allows for the investigation of the mechanisms of water reabsorption in the kidney and the in-vivo testing of drugs targeting the vasopressin pathway.

Mechanism of Action of this compound

This compound's utility in this model stems from its ability to induce a controlled and reversible nephrogenic diabetes insipidus.[3] It interferes with the intracellular signaling cascade of vasopressin in the principal cells of the kidney's collecting ducts.

Under normal physiological conditions, or in the dDAVP-induced SIADH model, vasopressin binds to the vasopressin V2 receptor (V2R) on the basolateral membrane of principal cells. This activates a G-protein-coupled signaling pathway, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells. This increases water reabsorption from the urine back into the bloodstream.

This compound disrupts this process primarily by inhibiting adenylyl cyclase, thereby reducing cAMP production.[4] This leads to a decrease in PKA activity and a subsequent reduction in the expression and translocation of AQP2 to the cell membrane. The result is decreased water permeability of the collecting duct, leading to increased water excretion (diuresis) and a correction of the hyponatremia induced by SIADH.

SIADH_DMC_Mechanism cluster_blood Bloodstream cluster_urine Collecting Duct Lumen (Urine) V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel_urine AQP2 AQP2_vesicle->AQP2_channel_urine Inserts into Apical Membrane AQP2_channel_blood AQP2 H2O_reabsorption Water Reabsorption DMC Demethyl- chlortetracycline (DMC) DMC->AC Inhibits AQP2_channel_urine->H2O_reabsorption Facilitates H2O_excretion Water Excretion AQP2_channel_urine->H2O_excretion Reduced Insertion Leads to AVP Vasopressin (dDAVP) AVP->V2R Binds

Caption: Mechanism of this compound on Vasopressin Signaling.

Experimental Protocols

This section details the procedures for inducing SIADH in a rat model and the subsequent administration of this compound.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g)

  • dDAVP (desmopressin acetate): For induction of SIADH

  • This compound (DMC) hydrochloride

  • Osmotic minipumps: For continuous dDAVP infusion

  • Metabolic cages: For individual housing and collection of urine and feces

  • Anesthetics: (e.g., isoflurane) for surgical procedures

  • Saline (0.9% NaCl)

  • 5% Dextrose solution

  • Blood collection tubes: (e.g., with EDTA or for serum separation)

  • Reagents for biochemical analysis: (e.g., kits for sodium, creatinine (B1669602), osmolality)

  • Reagents for Western blotting:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibody: Rabbit anti-AQP2

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Chemiluminescence substrate

  • Reagents for histopathology:

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Standard diet and water Baseline Baseline Data Collection (24 hours) Body weight, water intake, urine output, serum and urine samples Acclimatization->Baseline Surgery Osmotic Minipump Implantation (Subcutaneous) Continuous dDAVP infusion Baseline->Surgery SIADH_Induction SIADH Induction (3-5 days) Provide 5% Dextrose solution as drinking water Surgery->SIADH_Induction Grouping Animal Grouping - SIADH Control (Vehicle) - SIADH + DMC SIADH_Induction->Grouping Treatment DMC or Vehicle Administration (e.g., 7 days) Daily oral gavage Grouping->Treatment Monitoring Daily Monitoring Body weight, water intake, urine output Treatment->Monitoring During Sample_Collection Final Sample Collection (End of treatment) Blood and urine samples, kidney tissue Treatment->Sample_Collection Analysis Data Analysis - Biochemical assays - Western blotting (AQP2) - Histopathology (H&E) Sample_Collection->Analysis

Caption: Experimental Workflow for the SIADH Animal Model.

  • Animal Acclimatization: House rats individually in metabolic cages for at least one week to adapt to the new environment. Provide standard chow and water ad libitum.

  • Baseline Measurements: For 24 hours prior to surgery, record baseline body weight, water intake, and urine output. Collect baseline blood and urine samples for biochemical analysis.

  • Osmotic Minipump Implantation:

    • Anesthetize the rat using a suitable anesthetic (e.g., isoflurane).

    • Shave and disinfect the dorsal thoracic area.

    • Make a small incision and create a subcutaneous pocket.

    • Implant an osmotic minipump filled with dDAVP to deliver a continuous infusion. The exact concentration and infusion rate of dDAVP should be optimized to induce sustained hyponatremia, but a starting point can be a delivery rate of 5 ng/hour.[5]

    • Suture the incision and allow the animal to recover.

  • SIADH Development:

    • Following surgery, replace drinking water with a 5% dextrose solution to encourage water intake and facilitate the development of hyponatremia.[5]

    • Monitor the animals daily for signs of hyponatremia (e.g., lethargy).

    • Confirm the development of SIADH by measuring serum sodium and osmolality after 3-5 days.

  • Animal Grouping: Once SIADH is established, divide the animals into at least two groups:

    • SIADH Control Group: Receives the vehicle (e.g., saline or water) daily.

    • SIADH + DMC Group: Receives this compound daily.

  • DMC Administration:

    • Prepare a fresh solution of DMC in the vehicle each day.

    • Administer DMC via oral gavage at a dose of 25-50 mg/kg body weight once daily for a period of 7 days. The optimal dose may need to be determined empirically.

    • Administer an equal volume of the vehicle to the control group.

  • Daily Monitoring: Throughout the treatment period, record daily body weight, water (5% dextrose solution) intake, and urine output for each animal.

  • Urine Collection: Collect urine over a 24-hour period using the metabolic cages at baseline, after SIADH induction, and at the end of the treatment period. Centrifuge the urine to remove debris and store at -80°C for later analysis.

  • Blood Collection: At the end of the experiment, anesthetize the animals and collect blood via cardiac puncture.

    • For serum, collect blood in tubes without anticoagulant, allow to clot, centrifuge, and collect the serum.

    • For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA).

    • Store serum/plasma at -80°C.

  • Kidney Tissue Collection:

    • Following blood collection, perfuse the animals with cold saline to remove remaining blood from the organs.

    • Excise the kidneys.

    • For histopathology, fix one kidney in 10% neutral buffered formalin.

    • For Western blotting, dissect the other kidney into cortex, outer medulla, and inner medulla, snap-freeze the sections in liquid nitrogen, and store at -80°C.

  • Measure sodium and creatinine concentrations in serum and urine using a clinical chemistry analyzer or specific assay kits.

  • Determine the osmolality of serum and urine using an osmometer.

  • Protein Extraction: Homogenize the frozen kidney sections (inner medulla is the primary region of interest) in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel (e.g., 12%).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit anti-rat AQP2, 1:1000 dilution) overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.[6]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. AQP2 typically appears as a non-glycosylated band at ~29 kDa and a glycosylated band at ~35-45 kDa.[7]

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the AQP2 signal.

    • Quantify the band intensities using densitometry software.

  • Tissue Processing:

    • After fixation in 10% neutral buffered formalin for at least 24 hours, dehydrate the kidney tissue through a graded series of ethanol.

    • Clear the tissue with xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) using a standard protocol.[8][9]

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Assess for any pathological changes in the glomeruli, proximal and distal tubules, and collecting ducts.[4] Potential findings related to high-dose tetracycline toxicity could include tubular necrosis, cellular vacuolization, and interstitial inflammation.[10]

Data Presentation

The quantitative data obtained from this study can be summarized in the following table for clear comparison between the experimental groups.

ParameterBaselineSIADH ControlSIADH + DMC
Body Weight (g)
Water Intake (mL/24h)
Urine Output (mL/24h)
Serum Sodium (mmol/L)
Urine Sodium (mmol/L)
Serum Osmolality (mOsm/kg)
Urine Osmolality (mOsm/kg)
Relative AQP2 Expression (Inner Medulla) N/A

All values should be presented as mean ± standard error of the mean (SEM).

References

Application Notes and Protocols for the Quantification of Demethylchlortetracycline in Plasma via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Demethylchlortetracycline is a tetracycline (B611298) antibiotic used to treat a variety of bacterial infections. Accurate quantification of this compound in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a robust and widely used technique for this purpose. These application notes provide detailed protocols for the determination of this compound in a plasma matrix. The use of an internal standard (IS), such as another tetracycline like oxytetracycline (B609801) or doxycycline, is recommended for accurate and precise quantification.[1]

2. Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a reversed-phase HPLC column. The separation is typically achieved using a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is then detected by a UV or mass spectrometry detector. Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

3. Experimental Protocols

Materials and Reagents

  • This compound hydrochloride reference standard

  • Oxytetracycline or other suitable internal standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Perchloric acid or Trichloroacetic acid

  • Acetic acid, glacial

  • Orthophosphoric acid

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma

Instrumentation

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler with temperature control, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1] For higher sensitivity and selectivity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system can be used.[1][2]

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[1] Other columns like C8 or RP-AmideC16 can also be used.

Sample Preparation

The primary challenge in analyzing plasma samples is the removal of proteins, which can interfere with the analysis and damage the HPLC column.[1][3] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]

Protocol 3.3.1: Protein Precipitation (PPT)

This method is rapid and straightforward for sample cleanup.[1]

  • Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add a known concentration of the internal standard (e.g., oxytetracycline).[1]

  • Add 400 µL of a cold precipitating agent, such as acetonitrile or 10% trichloroacetic acid.[1][3][4] The typical ratio of precipitating agent to plasma is 2:1 or 3:1 (v/v).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[1]

  • Carefully aspirate the clear supernatant and transfer it to an HPLC vial.

  • The supernatant can be injected directly into the HPLC system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[1]

Protocol 3.3.2: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation.[1]

  • Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.[1]

  • To 500 µL of plasma, add the internal standard.[1]

  • Load the plasma sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.[1]

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC injection.[1]

Chromatographic Conditions

The following tables summarize typical HPLC-UV and LC-MS/MS conditions for the analysis of tetracyclines.

Table 1: HPLC-UV Chromatographic Conditions

Parameter Condition 1 (Isocratic) Condition 2 (Gradient)
Column C18, 4.6 x 250 mm, 5 µm[1] Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm[5]
Mobile Phase A 5% Acetic Acid in Water[1] 0.025 M KH₂PO₄ in Water (pH 3)[5]
Mobile Phase B Acetonitrile / Methanol[1] Acetonitrile[5]
Composition 25% Acetonitrile, 20% Methanol, 55% Mobile Phase A[1] Gradient: 5% B to 60% B in 10 min[5]
Flow Rate 1.0 mL/min 1.0 mL/min[5]
Column Temp. 35 °C 25 °C[5]
Injection Vol. 20 µL[1] 5 µL[5]

| Detection | UV at 350 nm[5] | UV at 350 nm[5] |

Table 2: LC-MS/MS Chromatographic Conditions (for higher sensitivity)

Parameter Condition
Column Waters CORTECS T3, 2.1 x 100 mm, 2.7 µm[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient 0 min 5% B, 0.2 min 10% B, 3.5 min 40% B, 5.5 min 55% B, 7.5 min 90% B, 7.5–18 min 90% B, and 18.1–20 min 5% B[2]
Flow Rate 0.4 mL/min[2]
Column Temp. 35 °C[2]
Injection Vol. 5 µL[2]
Ionization Electrospray Ionization (ESI), Positive Mode[1]

| Detection | Triple Quadrupole Mass Spectrometer[1] |

Preparation of Standards and Quality Control Samples

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., 1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike drug-free plasma with the appropriate working solutions to create a series of calibration standards covering the expected concentration range (e.g., 0.05 to 5 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high.

4. Data Presentation

The performance of the method should be validated according to regulatory guidelines. Typical validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters (Typical Values)

Parameter Result
Linearity Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.05 µg/mL[6]
Intra-day Precision (%RSD) < 3%[6]
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

| Mean Extraction Recovery | > 70% |

5. Visualizations

The following diagrams illustrate the key workflows for the quantification of this compound in plasma.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample Collection Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (PPT, SPE, or LLE) Add_IS->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC Detection UV or MS/MS Detection HPLC->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall experimental workflow.

G Start 200 µL Plasma Sample + Internal Standard Add_ACN Add 400 µL Cold Acetonitrile Start->Add_ACN Vortex Vortex for 1 min Add_ACN->Vortex Centrifuge Centrifuge 12,000 x g for 10 min at 4°C Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into HPLC or Evaporate & Reconstitute Collect->Inject

Caption: Protein Precipitation (PPT) workflow.

G Start 500 µL Plasma Sample + Internal Standard Condition Condition C18 SPE Cartridge (Methanol then Water) Load Load Sample onto Cartridge Start->Load Condition->Load Wash Wash Cartridge (5% Methanol in Water) Load->Wash Elute Elute Analyte (Methanol or Acetonitrile) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow.

References

Application Notes and Protocols for Demethylchlortetracycline Stock Solutions in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and quality control of demethylchlortetracycline (DMCTC) stock solutions for use in various in-vitro assays. Adherence to these guidelines will help ensure the accuracy, reproducibility, and reliability of experimental results.

Introduction

This compound is a broad-spectrum tetracycline (B611298) antibiotic that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1][2] Beyond its antimicrobial properties, DMCTC is also known to inhibit matrix metalloproteinases (MMPs). These characteristics make it a valuable tool for in-vitro research in areas such as antimicrobial susceptibility testing, tetracycline-inducible gene expression systems, and MMP inhibition assays. Accurate and consistent preparation of DMCTC stock solutions is critical for obtaining reliable data in these applications.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its hydrochloride salt.

PropertyThis compoundThis compound HydrochlorideReference(s)
Alternate Names 6-DemethylchlortetracyclineThis compound HCl, Clortetrin, Declomycin, Ledermycin[1][3][4][5]
CAS Number 127-33-364-73-3[1][2][3][6]
Molecular Formula C₂₁H₂₁ClN₂O₈C₂₁H₂₂Cl₂N₂O₈[1][2][6]
Molecular Weight 464.85 g/mol 501.3 g/mol [1][2][4][5]
Appearance Yellow to orange solidYellow crystalline powder[2][7]
Solubility in DMSO ~1 mg/mLSoluble[8][9][10]
Solubility in DMF ~1.4 mg/mLSoluble[8][9]
Solubility in PBS (pH 7.2) Not specified~3.3 mg/mL[8][9]
Solubility in Water Sparingly solubleSoluble[7]
Solubility in Ethanol SolubleSoluble[2][10]
Storage (Solid) -20°C-20°C[2][8][9]
Stability (Solid) ≥ 4 years at -20°C≥ 4 years at -20°C[8][9]

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound hydrochloride (CAS: 64-73-3)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and yellow.[10]

  • Aliquoting: Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

  • Storage: Store the aliquots at -20°C or -80°C.[10][11]

Preparation of a 1 mg/mL Aqueous Stock Solution

For experiments where an organic solvent is not desirable, an aqueous stock solution can be prepared. Due to the pH-dependent solubility of this compound, an acidic buffer is recommended.[10]

Materials:

  • This compound hydrochloride (CAS: 64-73-3)

  • Sterile, deionized water or a suitable acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.5)[10]

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer or sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Weighing: Weigh out 1 mg of this compound hydrochloride powder.

  • Dissolution: Add 1 mL of sterile, deionized water or acidic buffer.

  • Mixing: Gently vortex or sonicate to dissolve the powder.[10]

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, amber tube.

  • Storage: It is highly recommended to prepare aqueous solutions fresh for each experiment.[9][10] If short-term storage is necessary, store at 4°C for no longer than 48 hours.[12] For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to six months, though fresh preparation is preferred.[10][11]

Quality Control of Stock Solutions

To ensure the reliability of in-vitro assays, the quality of the this compound stock solution should be verified.

Recommended QC Measures:

  • Visual Inspection: The solution should be clear and free of precipitates. A yellow to greenish-yellow color is normal.[10]

  • pH Measurement: For aqueous solutions, verify that the pH is within the desired range to ensure solubility and stability. The pH of the agar (B569324) medium for susceptibility testing should be between 7.2 and 7.4.[13]

  • Concentration Verification (Optional): The concentration of the stock solution can be confirmed using a spectrophotometer by measuring its absorbance at its maximum absorption wavelengths (λmax: 229, 266, 369 nm).[8][9]

  • Functional Assay: Test the stock solution in a well-characterized assay with a known positive control to confirm its biological activity.

Application-Specific Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

Workflow:

G prep_stock Prepare DMCTC Stock Solution (e.g., 1280 µg/mL in water) serial_dilution Perform serial two-fold dilutions in a 96-well plate with CAMHB prep_stock->serial_dilution inoculate_plate Inoculate plate with diluted bacterial suspension serial_dilution->inoculate_plate prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard dilute_inoculum Dilute inoculum in CAMHB prep_inoculum->dilute_inoculum dilute_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic G prepare_reagents Prepare Recombinant MMP, Fluorogenic Substrate, and DMCTC dilutions add_inhibitor Add DMCTC dilutions to microplate wells prepare_reagents->add_inhibitor add_enzyme Add Recombinant MMP to wells prepare_reagents->add_enzyme add_substrate Add Fluorogenic Substrate to initiate reaction prepare_reagents->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate to allow inhibitor-enzyme binding add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 value measure_fluorescence->calculate_ic50 G cell_culture Culture cells containing the Tet-On system components prepare_dmctc Prepare working solutions of DMCTC in culture medium cell_culture->prepare_dmctc induce_expression Add DMCTC to the cell culture medium prepare_dmctc->induce_expression incubate Incubate for the desired induction period induce_expression->incubate assay_expression Assay for gene expression (e.g., qPCR, Western blot, reporter assay) incubate->assay_expression G DMCTC This compound Ribosome30S 30S Ribosomal Subunit DMCTC->Ribosome30S Binds to Protein_synthesis Protein Synthesis DMCTC->Protein_synthesis Inhibits A_site A-site Ribosome30S->A_site Contains A_site->Protein_synthesis Is essential for tRNA Aminoacyl-tRNA tRNA->A_site Binding blocked by DMCTC Bacterial_growth Bacterial Growth Protein_synthesis->Bacterial_growth Is required for

References

Application Notes and Protocols for Demethylchlortetracycline Administration in a Rat Model of Hyponatremia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyponatremia, a condition characterized by low sodium levels in the blood, is a common electrolyte disorder. The syndrome of inappropriate antidiuretic hormone (SIADH) secretion is a frequent cause of euvolemic hyponatremia. Demethylchlortetracycline, a tetracycline (B611298) antibiotic, is used off-label to treat SIADH-induced hyponatremia. It functions by inducing a state of nephrogenic diabetes insipidus, thereby increasing free water clearance by the kidneys.[1] These application notes provide a comprehensive overview of the administration of this compound in a rat model of hyponatremia, including detailed experimental protocols, quantitative data, and a depiction of the relevant signaling pathway.

Mechanism of Action

This compound's primary effect in treating hyponatremia is not through its antibiotic properties but by interfering with the action of antidiuretic hormone (ADH), also known as vasopressin, on the renal collecting ducts.[2][3] Specifically, it inhibits the vasopressin V2 receptor (V2R) signaling cascade downstream of receptor binding.[2] This interference leads to a reduction in the expression and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[3][4] The molecular mechanism involves the downregulation of adenylyl cyclase isoforms (specifically adenylate cyclase 3 and 5/6), which in turn decreases the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][4] This cascade ultimately reduces the transcription of the AQP2 gene and the abundance of AQP2 protein, leading to decreased water reabsorption by the kidneys and an increase in free water excretion.[3][4]

Data Presentation

The following table summarizes quantitative data from a study investigating the effects of this compound in a rat model of SIADH-induced hyponatremia.[5]

ParameterControl Group (Hyponatremic)This compound-Treated Group
Plasma Sodium (mmol/L)125 ± 2133 ± 2
Plasma Osmolality (mOsmol/kg H₂O)264 ± 4275 ± 3
Urine Volume (mL/24h)11 ± 129 ± 4
Urine Osmolality (mOsmol/kg H₂O)1188 ± 123488 ± 69
Fractional Water Excretion (%)1.1 ± 0.14.0 ± 0.7
Fractional Sodium Excretion (%)0.4 ± 0.10.7 ± 0.1

Experimental Protocols

Induction of Hyponatremia in a Rat Model (SIADH Model)

This protocol is adapted from studies inducing hyponatremia in rats to mimic SIADH.[5][6][7]

Materials:

  • Male Wistar rats (150-200 g)

  • Osmotic minipumps (e.g., Alzet model 1002 or 2002)

  • Desmopressin acetate (B1210297) (dDAVP)

  • Sterile isotonic saline

  • Rodent liquid diet (e.g., ssniff EF R/M AIN 76A)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for subcutaneous implantation

Procedure:

  • Acclimatize rats to a liquid diet for 2-3 days prior to the experiment.

  • Anesthetize the rats using a suitable anesthetic agent.

  • Surgically implant an osmotic minipump subcutaneously in the dorsal region. The minipump should be filled with dDAVP dissolved in sterile saline to deliver a constant infusion (e.g., 5 ng/h) for the duration of the experiment (e.g., 8 days).

  • House the rats in individual metabolic cages to allow for accurate measurement of food and water intake, as well as urine output.

  • Provide the rats with the liquid diet and restrict access to free water to induce and maintain hyponatremia.

  • Monitor the rats daily for signs of distress and measure body weight.

  • After a set period (e.g., 8 days), collect blood and urine samples for analysis of sodium concentration and osmolality to confirm the hyponatremic state.

Administration of this compound

This protocol describes the administration of this compound to the hyponatremic rat model.[5]

Materials:

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS) or sterile saline for dissolution

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a fresh solution of this compound hydrochloride in PBS or sterile saline on each day of administration.

  • The recommended dosage is 40 mg/kg body weight per day.[5]

  • Administer the this compound solution via intraperitoneal injection.

  • Continue the daily injections for the desired treatment period (e.g., the last 4-8 days of the hyponatremia induction period).

  • A control group of hyponatremic rats should receive daily intraperitoneal injections of the vehicle (PBS or sterile saline) only.

Immunoblotting for Aquaporin-2 (AQP2) in Kidney Tissue

This protocol outlines the steps for determining the abundance of AQP2 in kidney tissue lysates.

Materials:

  • Rat kidney tissue (cortex, outer medulla, inner medulla)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against AQP2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • At the end of the experimental period, euthanize the rats and harvest the kidneys.

  • Dissect the kidneys on ice into cortex, outer medulla, and inner medulla.

  • Homogenize the dissected kidney tissues in ice-cold RIPA buffer.

  • Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AQP2 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity using densitometry software.

cAMP Measurement in Kidney Tissue

This protocol describes the measurement of cyclic AMP (cAMP) levels in kidney tissue using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

  • Rat kidney tissue

  • 0.1 M HCl

  • cAMP ELISA kit (commercially available)

  • Microplate reader

Procedure:

  • Harvest and dissect the kidney tissue as described in the immunoblotting protocol.

  • Homogenize the tissue samples in 0.1 M HCl to inhibit phosphodiesterase activity.

  • Centrifuge the homogenates to pellet cellular debris.

  • Collect the supernatant.

  • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a microplate pre-coated with a cAMP capture antibody.

    • Adding a fixed amount of HRP-conjugated cAMP.

    • Incubating the plate to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling Pathway of this compound in Renal Collecting Duct Cells

Demethylchlortetracycline_Pathway cluster_membrane Apical Membrane cluster_cell Collecting Duct Principal Cell AQP2_channel AQP2 Water Channel outside Lumen (Urine) V2R Vasopressin V2 Receptor G_protein Gs Protein V2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Vesicle AQP2-containing Vesicle PKA->Vesicle Translocation AQP2_gene AQP2 Gene Transcription CREB->AQP2_gene AQP2_protein AQP2 Protein Synthesis AQP2_gene->AQP2_protein AQP2_protein->Vesicle Vesicle->AQP2_channel Insertion Deme Demethyl- chlortetracycline Deme->AC Inhibition Vasopressin Vasopressin (ADH) Vasopressin->V2R blood Basolateral Side (Blood)

Caption: Signaling pathway of this compound in renal collecting duct cells.

Experimental Workflow for this compound Administration in a Rat Model of Hyponatremia

Experimental_Workflow start Start: Select Male Wistar Rats acclimatize Acclimatize to Liquid Diet (2-3 days) start->acclimatize implant Surgical Implantation of dDAVP-filled Osmotic Minipumps acclimatize->implant induce Induce Hyponatremia (Liquid Diet, No Free Water) implant->induce group Divide into Two Groups induce->group control Control Group: Vehicle Injection (i.p.) group->control n = x treatment Treatment Group: This compound (40 mg/kg, i.p.) group->treatment n = y monitor Daily Monitoring: Body Weight, Food/Water Intake, Urine Output control->monitor treatment->monitor euthanize End of Experiment: Euthanize Rats monitor->euthanize collect Sample Collection: Blood & Kidney Tissue euthanize->collect analysis Biochemical & Molecular Analysis collect->analysis plasma_analysis Plasma Analysis: [Na+], Osmolality analysis->plasma_analysis kidney_analysis Kidney Tissue Analysis: Immunoblotting (AQP2), cAMP ELISA analysis->kidney_analysis end End plasma_analysis->end kidney_analysis->end

Caption: Experimental workflow for this compound administration.

References

Application Notes and Protocols for In Vitro Cell Culture Application of Demethylchlortetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylchlortetracycline (Demeclocycline) is a tetracycline (B611298) antibiotic derived from a mutant strain of Streptomyces aureofaciens.[1] Beyond its well-established bacteriostatic function of inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, this compound exhibits a range of non-antibiotic properties that make it a valuable tool for in vitro cell culture research.[1][2] These activities, largely independent of its antimicrobial mechanism, include the inhibition of matrix metalloproteinases (MMPs), modulation of inflammatory responses, and the regulation of aquaporin-2 (AQP2) expression.[3][4]

These application notes provide an overview of the key in vitro applications of this compound, supported by quantitative data and detailed experimental protocols. The information herein is intended to guide researchers in designing and executing experiments to explore the multifaceted effects of this compound in various cell-based models.

Key In Vitro Applications

  • Inhibition of Aquaporin-2 (AQP2) Expression: this compound is a known inhibitor of vasopressin-induced water transport in the renal collecting duct. In vitro, it has been shown to decrease the abundance of AQP2 by reducing the generation of cyclic AMP (cAMP), a key second messenger in the vasopressin signaling pathway.[5] This makes it a useful tool for studying water channel regulation and for modeling conditions such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) secretion in cell culture.

  • Anti-Inflammatory Effects: Like other tetracyclines, this compound possesses anti-inflammatory properties. It can modulate the production of pro-inflammatory cytokines and chemokines in immune cells, such as macrophages, often through the inhibition of key signaling pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[3][4]

  • Inhibition of Matrix Metalloproteinases (MMPs): this compound can inhibit the activity of MMPs, a family of enzymes responsible for the degradation of the extracellular matrix. This has significant implications for cancer research, particularly in studying tumor cell invasion and metastasis, as well as in inflammatory conditions where tissue remodeling is a key pathological feature.

  • Induction of Apoptosis: Tetracycline analogs have been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect makes this compound a compound of interest in cancer biology research for investigating mechanisms of programmed cell death.

Data Presentation

The following tables summarize quantitative data related to the in vitro effects of this compound and other relevant tetracyclines. Direct comparative studies and IC50 values for this compound are not extensively reported in publicly available literature for some applications; therefore, data for doxycycline (B596269) and minocycline (B592863) are included for contextual comparison.[2][6]

Table 1: Effect of this compound on Aquaporin-2 (AQP2) Abundance

Cell LineConcentrationIncubation TimeEffectReference
mpkCCD50 µM24 hoursSignificant decrease in AQP2 abundance[3]
mpkCCD100 µM24 hoursFurther decrease in AQP2 abundance[3]

Table 2: Comparative IC50 Values of Tetracycline Analogs Against Various MMPs

MMP TargetCompoundIC50 ValueReference
Various MMPsDemeclocyclineNot Reported[2]
MMP-9Minocycline15 µM[2]
MMP-3Minocycline> 100 µM[2]
MMP-1Doxycycline> 50 µM (18% inhibition at 50 µM)[2]
MMP-8Doxycycline~30 µM (50-60% inhibition at 30 µM)[2]
MMP-13Doxycycline~30 µM (50-60% inhibition at 30 µM)[2]

Table 3: Anti-Inflammatory Effects of Tetracyclines in LPS-Induced RAW 264.7 Macrophages

CompoundEffectKey MechanismsReference
DemeclocyclineData not availableInhibition of MMPs, potential modulation of cytokine production[4]
DoxycyclineInhibition of Nitric Oxide (NO), TNF-α, and IL-6 productionInhibition of MMPs, phospholipase A2, and inflammatory cytokine synthesis[4]
MinocyclineInhibition of NO, TNF-α, and IL-6 productionInhibition of MMPs, inducible nitric oxide synthase (iNOS), and microglial activation[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

AQP2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus V2R Vasopressin Receptor 2 (V2R) AC Adenylyl Cyclase (AC) V2R->AC Activates cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_Gene AQP2 Gene CREB->AQP2_Gene Activates Transcription AQP2_mRNA AQP2 mRNA AQP2_Gene->AQP2_mRNA AQP2_Protein AQP2 Protein AQP2_mRNA->AQP2_Protein Translation Vasopressin Vasopressin (dDAVP) Vasopressin->V2R Demeclocycline This compound Demeclocycline->AC Inhibits ATP ATP

Inhibition of the Vasopressin-AQP2 Signaling Pathway by this compound.

NFkB_MAPK_Inhibition cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates MAP3K MAP3K TLR4->MAP3K Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates MKK MKKs MAP3K->MKK p38 p38 MKK->p38 ERK ERK MKK->ERK JNK JNK MKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Genes (TNF-α, IL-6, MMPs) NFkB_nuc->Genes Activates Transcription AP1->Genes Activates Transcription LPS LPS LPS->TLR4 Demeclocycline This compound Demeclocycline->IKK Inhibits Demeclocycline->p38 Inhibits Phosphorylation AQP2_WesternBlot_Workflow start Start culture Culture mpkCCD cells on filters with dDAVP (4-6 days) start->culture treat Treat with this compound (e.g., 24 hours) culture->treat lyse Lyse cells and extract protein treat->lyse quantify Quantify protein concentration (BCA) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-AQP2) block->primary_ab secondary_ab Incubate with HRP-secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect reprobe Strip and re-probe for loading control detect->reprobe analyze Analyze band intensities reprobe->analyze end End analyze->end

References

Demethylchlortetracycline: A Versatile Contrast Agent for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylchlortetracycline (DMC), a member of the tetracycline (B611298) class of antibiotics, possesses intrinsic fluorescent properties that make it a valuable tool in fluorescence microscopy. Its ability to bind to specific biological structures and the sensitivity of its fluorescence to the local microenvironment have led to its application as a contrast agent in a variety of research areas, including bone physiology, oncology, and microbiology. This document provides detailed application notes and protocols for the use of this compound as a fluorescent contrast agent.

Principle of Fluorescence

This compound exhibits a characteristic yellow fluorescence under ultraviolet (UV) light. This intrinsic fluorescence is attributed to the conjugated system of its four-ringed naphthacenecarboxamide nucleus. The fluorescence properties, including excitation and emission maxima, quantum yield, and lifetime, are influenced by environmental factors such as pH, solvent polarity, and binding to macromolecules and metal ions. For instance, chelation of calcium ions in bone enhances its fluorescence, making it an excellent marker for bone mineralization.[1][2]

Applications in Fluorescence Microscopy

This compound has been successfully employed as a fluorescent contrast agent in several key research applications:

  • Bone Histomorphometry: DMC is widely used as a fluorescent bone-labeling agent to study dynamic aspects of bone formation and remodeling.[1] When administered in vivo, it incorporates into newly mineralizing bone, allowing for the visualization and quantification of bone growth over time.

  • Cancer Cell Imaging: Studies have shown that DMC can be used to differentiate between benign and malignant gastric lesions and to enhance the optical contrast of gliomas.[3][4] Its anti-cancer properties are linked to the inhibition of signaling pathways such as mTOR.[1]

  • Microbiology: As a tetracycline antibiotic, DMC binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis.[5] This specific binding can be exploited for fluorescent imaging of bacteria.

Quantitative Data

The following tables summarize the key photophysical and biological properties of this compound.

Table 1: Photophysical Properties of this compound

PropertyValueConditions
Excitation Maximum ~360-415 nm (UV-A to blue light)General for tetracyclines
Emission Maximum Green to yellow rangeGeneral for tetracyclines
Relative Fluorescence Brightness 0.82 (relative to tetracycline at 1.0)In undecalcified bone sections
Quantum Yield (Φ) 2.2%Complexed with magnesium[2][6]
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium[2][6]

Table 2: Comparative Efficacy of Tetracyclines on Brain Tumor-Initiating Cell (BTIC) Growth

CompoundConcentrationCell LineAssayResult
This compound 10 µMGlioblastoma BTICsNeurosphere AssaySignificant reduction in sphere formation[1]
Tetracycline 10 µMGlioblastoma BTICsNeurosphere AssayLess effective than this compound[1]
Oxytetracycline 10 µMGlioblastoma BTICsNeurosphere AssayLess effective than this compound[1]

Experimental Protocols

Protocol 1: In Vivo Bone Labeling for Histomorphometry

This protocol is designed for labeling areas of active bone formation in animal models for subsequent fluorescence microscopy analysis.

Materials:

  • This compound hydrochloride

  • Sterile saline or other appropriate vehicle for administration

  • Animal model (e.g., rat, mouse)

  • Fluorescence microscope with UV or violet excitation and blue or green emission filters

Procedure:

  • Dosing:

    • For dynamic histomorphometry, two sequential labels are administered to measure the rate of bone apposition.

    • A common regimen involves a drug-free interval between two labeling periods. For example, administer this compound for 3 days, followed by a 14-day drug-free period, and then a second 3-day course.

    • For patients with normal renal function, a typical dose is 150 mg twice a day.[6] For animal studies, a subcutaneous dose of 30 mg/kg bodyweight has been used for tetracycline derivatives in rats.[6] Dosage should be optimized based on the animal model and experimental design.

  • Tissue Harvesting and Processing:

    • Following the final labeling period and an appropriate interval, euthanize the animal and harvest the bones of interest.

    • Fix the tissue in 70% ethanol (B145695) or neutral buffered formalin.

    • Embed the undecalcified bone in a resin such as methyl methacrylate.

    • Section the embedded bone to a thickness of 5-10 µm using a microtome.

  • Fluorescence Microscopy:

    • Mount the bone sections on glass slides.

    • Image the sections using a fluorescence microscope equipped with a filter set appropriate for tetracyclines (e.g., excitation around 400 nm and emission around 530 nm).[6] The this compound label will appear as a bright yellow-gold fluorescent line at the sites of active mineralization.

Protocol 2: Staining of Cancer Cells in Culture

This protocol provides a general guideline for staining cultured cancer cells with this compound for fluorescence microscopy.

Materials:

  • This compound hydrochloride solution (e.g., 1 mg/mL in sterile water or DMSO, stored protected from light)

  • Cultured cancer cells on coverslips or in imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to the desired confluency on sterile coverslips or in imaging plates.

  • Staining:

    • Remove the culture medium and wash the cells once with PBS.

    • Incubate the cells with a working solution of this compound (e.g., 10 µM in culture medium) for a specific duration (e.g., 1-2 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

  • Washing: Remove the staining solution and wash the cells three times with PBS to remove unbound dye.

  • Fixation (Optional):

    • If fixation is required, incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If intracellular targets are to be co-stained with antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a suitable filter set for this compound (UV/violet excitation, blue/green emission).

Protocol 3: Fluorescence Imaging of Bacteria

This protocol outlines a method for visualizing bacteria using this compound.

Materials:

  • Bacterial culture

  • This compound hydrochloride solution

  • PBS or appropriate bacterial buffer

  • Fluorescence microscope

Procedure:

  • Bacterial Preparation: Grow bacteria to the desired phase (e.g., mid-logarithmic phase).

  • Staining:

    • Harvest the bacteria by centrifugation and resuspend them in PBS.

    • Incubate the bacterial suspension with a working concentration of this compound (concentration to be optimized) for a defined period.

  • Washing: Centrifuge the stained bacteria and wash with PBS to remove excess dye. Repeat this step two to three times.

  • Imaging:

    • Resuspend the bacterial pellet in a small volume of PBS.

    • Mount a drop of the bacterial suspension on a microscope slide with a coverslip.

    • Image the bacteria using a fluorescence microscope with appropriate filter settings.

Signaling Pathways and Mechanisms of Action

Inhibition of mTOR Pathway in Cancer Cells

This compound has been shown to inhibit the mTOR signaling pathway in glioblastoma by upregulating the DNA Damage Inducible Transcript 4 (DDIT4), a known inhibitor of mTORC1.[1] This pathway is critical for cell growth, proliferation, and survival.

mTOR_Inhibition DMC This compound DDIT4 DDIT4 (Upregulation) DMC->DDIT4 mTORC1 mTORC1 DDIT4->mTORC1 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: this compound inhibits the mTOR pathway in cancer cells.

Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of this compound involves the inhibition of protein synthesis. It binds to the 30S ribosomal subunit, sterically blocking the binding of aminoacyl-tRNA to the A-site of the ribosome. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) Ribosome_50S 50S Subunit Ribosome_30S 30S Subunit A_Site A-Site Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Blocks binding DMC This compound DMC->A_Site Binds to 30S subunit at A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site

Caption: this compound inhibits bacterial protein synthesis.

Experimental Workflow

The following diagram illustrates a general workflow for using this compound as a fluorescent contrast agent in microscopy experiments.

Experimental_Workflow Start Experiment Design Sample_Prep Sample Preparation (In Vivo Dosing or In Vitro Staining) Start->Sample_Prep Washing Washing Steps Sample_Prep->Washing Fix_Perm Fixation / Permeabilization (Optional) Washing->Fix_Perm Mounting Mounting Fix_Perm->Mounting Imaging Fluorescence Microscopy (UV/Violet Excitation) Mounting->Imaging Analysis Image Analysis & Quantification Imaging->Analysis

Caption: General experimental workflow for fluorescence microscopy with DMC.

Conclusion

This compound is a versatile and cost-effective fluorescent contrast agent with applications in bone biology, cancer research, and microbiology. Its utility stems from its intrinsic fluorescence and its ability to specifically label biological structures. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their fluorescence microscopy studies. As with any fluorescent probe, optimization of staining conditions and imaging parameters is crucial for obtaining high-quality and reproducible results.

References

Troubleshooting & Optimization

Navigating Demethylchlortetracycline Solubility in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges associated with the aqueous solubility of demethylchlortetracycline. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful preparation of this compound solutions for your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound hydrochloride precipitating in my aqueous buffer?

A1: this compound hydrochloride's solubility is highly dependent on the pH of the solution. It is an amphoteric molecule, meaning it can act as both an acid and a base, with its lowest solubility occurring at its isoelectric point. Precipitation in aqueous buffers is most often due to the pH of the solution being close to this point, or the concentration of the drug exceeding its solubility limit at a given pH. The compound is significantly more soluble in acidic conditions.[1]

Q2: What is the optimal pH range for dissolving this compound hydrochloride?

A2: To maintain solubility, it is recommended to use acidic buffers. A 1 in 100 solution of this compound hydrochloride in water has a pH of approximately 2.5.[2] For optimal stability and to minimize photodegradation, a citrate (B86180) buffer at pH 4.5 is recommended.[2] Generally, a pH range of 2 to 5 will enhance solubility.[1]

Q3: What are the best solvents for preparing a stock solution?

A3: For high-concentration stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.[3] These stock solutions can then be diluted into the desired aqueous buffer for experiments. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system. Always include a vehicle control in your experiments to account for any effects of the solvent.

Q4: Is this compound hydrochloride sensitive to light and temperature?

A4: Yes, this compound is sensitive to light and can undergo photodegradation. Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil. While gentle warming can aid in dissolution, excessive heat should be avoided as it can lead to degradation.

Q5: How stable are aqueous solutions of this compound hydrochloride?

A5: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquots can be stored at -20°C for up to one month, protected from light. Avoid repeated freeze-thaw cycles.

Data Presentation: this compound Hydrochloride Solubility

The following table summarizes the solubility of this compound hydrochloride in various solvents and buffer systems. Please note that solubility can be affected by factors such as temperature, the purity of the compound, and the presence of other solutes. The data has been compiled from various sources and experimental conditions may vary.

Solvent/BufferpHSolubility (mg/mL)Notes
Water~2.5 (for a 1 in 100 solution)SolubleThe pH of the resulting solution is acidic.
0.01 N Hydrochloric Acid~2SolubleRecommended for preparing stock solutions for in vitro activity assays.[2]
Citrate Buffer4.5Data not available; optimal for stabilityPhotodegradation is lowest at this pH.[2]
Phosphate (B84403) Buffered Saline (PBS)7.2~3.3Solubility is significantly lower at neutral pH.[4]
Dimethyl Sulfoxide (DMSO)Not Applicable~1 - 100Solubility can be increased with sonication.
EthanolNot ApplicableSoluble[3]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • This compound hydrochloride powder

  • Aqueous buffers of desired pH (e.g., citrate buffer pH 4.5, phosphate buffer pH 7.2)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound hydrochloride powder to a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, let the vials stand to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method or by measuring the absorbance with a UV-Vis spectrophotometer at the compound's λmax and calculating the concentration from a standard curve.

Protocol 2: Preparation of a this compound Hydrochloride Working Solution

This protocol describes the preparation of a working solution from a DMSO stock for use in in vitro experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO

  • Sterile aqueous buffer of desired pH

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a 10 mg/mL Stock Solution in DMSO:

    • Weigh out 10 mg of this compound hydrochloride powder.

    • Add 1 mL of high-purity DMSO.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear and yellow.

    • Store this stock solution in small, light-protected aliquots at -20°C or -80°C.

  • Prepare the Working Solution:

    • Warm the desired sterile aqueous buffer to the experimental temperature.

    • Perform a serial dilution of the DMSO stock solution into the aqueous buffer to achieve the final desired concentration.

    • Important: To avoid precipitation, add the DMSO stock to the buffer dropwise while gently vortexing.

    • The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤1%) to avoid solvent-induced artifacts.

    • Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.

  • Possible Cause 1: Concentration exceeds solubility limit. The final concentration of this compound in the aqueous buffer may be too high for the given pH.

    • Solution: Lower the final concentration of the drug. Determine the maximum solubility in your specific buffer system using a solubility test.

  • Possible Cause 2: pH of the buffer is too high. this compound is less soluble at neutral or alkaline pH.

    • Solution: Use a more acidic buffer (e.g., pH 4-6) for your experiment, if permissible by your experimental design.

  • Possible Cause 3: Rapid addition of stock solution. Adding the concentrated DMSO stock too quickly can cause localized high concentrations, leading to precipitation.

    • Solution: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and gently mixing.

Issue: The solution is initially clear but a precipitate forms over time.

  • Possible Cause 1: Slow precipitation at equilibrium. The initial clear solution may have been supersaturated, and the compound is slowly precipitating out as it reaches its thermodynamic equilibrium.

    • Solution: Prepare fresh solutions immediately before use. If the experiment is long, consider the stability of the compound in your buffer at the experimental temperature.

  • Possible Cause 2: Temperature change. If the solution was prepared at a higher temperature and then cooled, the solubility may have decreased, causing precipitation.

    • Solution: Maintain a constant temperature throughout the preparation and experiment.

  • Possible Cause 3: Interaction with buffer components. Tetracyclines can chelate divalent cations (e.g., Ca²⁺, Mg²⁺), which can affect their solubility and activity.

    • Solution: Be aware of the concentration of divalent cations in your buffer and cell culture media. If chelation is suspected, consider using a buffer with a lower concentration of these ions.

Visualizations

Demethylchlortetracycline_Solubility_Workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start weigh Weigh this compound HCl start->weigh dissolve_dmso Dissolve in DMSO (High Concentration Stock) weigh->dissolve_dmso dilute Dilute DMSO stock into buffer (Dropwise with mixing) dissolve_dmso->dilute prepare_buffer Prepare Aqueous Buffer (Desired pH) prepare_buffer->dilute precipitate Precipitate Forms? dilute->precipitate final_solution Final Working Solution precipitate->final_solution No check_conc Lower Concentration precipitate->check_conc Yes check_ph Use More Acidic Buffer precipitate->check_ph Yes check_mixing Improve Mixing Technique precipitate->check_mixing Yes reprepare Re-prepare Solution check_conc->reprepare check_ph->reprepare check_mixing->reprepare

Workflow for preparing this compound solutions.

Demeclocycline_ADH_Signaling cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 Channel (Apical Membrane) AQP2_vesicle->AQP2_membrane Translocation Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Facilitates Demeclocycline This compound Demeclocycline->AC Inhibits

Demeclocycline's inhibition of the ADH signaling pathway.

References

Technical Support Center: Demethylchlortetracycline (DMC) Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of demethylchlortetracycline (DMC) for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility limits of this compound (DMC) in common solvents?

A1: this compound hydrochloride is a crystalline solid with limited aqueous solubility.[1][2] Its solubility is higher in organic solvents and can be influenced by the pH of aqueous buffers.[1][3]

  • Phosphate-Buffered Saline (PBS, pH 7.2): Approximately 3.3 mg/mL[1][2][3]

  • Water: Approximately 1.4 g/L (1.4 mg/mL)[2][4]

  • Dimethylformamide (DMF): Approximately 1.4 mg/mL[1][3]

  • Dimethyl sulfoxide (B87167) (DMSO): Approximately 1.0 mg/mL[1][3]

It is recommended to prepare fresh aqueous solutions daily and avoid storing them for more than one day to ensure stability.[1]

Q2: My DMC precipitates when I dilute my organic stock solution into an aqueous buffer for my in vivo study. What's happening and how can I fix it?

A2: This phenomenon is often called "solvent shock" or precipitation upon dilution. It occurs when a drug dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[5][6]

Troubleshooting Steps:

  • Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring or vortexing the buffer.[5][6] This prevents localized supersaturation.

  • Reduce Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your buffer but reduces the severity of the solvent shock.

  • Minimize Final Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your dosing solution is insignificant and well-tolerated by the animal model, typically less than 0.1-1%.[1][7]

  • Pre-warm the Buffer: Pre-warming the aqueous buffer to 37°C can sometimes improve solubility, but this should be tested as it can decrease the solubility of some compounds.[5][6]

Q3: What are the primary strategies to enhance the solubility and bioavailability of poorly soluble drugs like DMC?

A3: Several formulation strategies can be employed to overcome the challenges of poor aqueous solubility for in vivo studies.[8][9][10] The main approaches include:

  • pH Adjustment: For ionizable drugs like tetracyclines, modifying the pH of the vehicle can significantly increase solubility.[8][11][12]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the drug's solubility in the final formulation.[8][12][13]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity capable of encapsulating drug molecules, thereby increasing their solubility in water.[9][14]

  • Particle Size Reduction: Decreasing the particle size of the drug through methods like micronization or nanosuspension increases the surface area, which can lead to a faster dissolution rate.[8][12][15]

  • Lipid-Based Formulations: Incorporating the drug into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[9][12]

Q4: How does pH affect the solubility of tetracyclines like DMC?

A4: Tetracyclines are amphoteric molecules, meaning they have both acidic and basic functional groups and their charge is highly dependent on pH.[11] Generally, tetracyclines are more soluble in acidic conditions (pH below 3) where they exist primarily in a cationic (protonated) form.[11][13][16] As the pH increases towards the physiological range (e.g., 7.4), their solubility can decrease, leading to potential precipitation.[11]

Troubleshooting Guide: Formulation Precipitation

Use this guide to diagnose and resolve common precipitation issues during the preparation of DMC dosing solutions.

Problem Potential Cause Recommended Solution
Immediate Precipitation Supersaturation / "Solvent Shock" : The local drug concentration exceeds its solubility limit upon adding the stock solution to the vehicle.[5]1. Add the stock solution dropwise while vigorously stirring the vehicle.[6]2. Use a larger volume of the vehicle.3. Prepare a more dilute stock solution.
Cloudiness After Standing Poor Stability / pH Shift : The drug is not stable in the formulation over time, or the pH of the solution has changed.1. Prepare the dosing solution immediately before use.[1]2. Use a well-buffered vehicle to maintain a stable pH.[5]3. Store the solution at a different temperature (e.g., on ice) if stability is temperature-dependent.
Precipitation at 37°C Temperature-Dependent Solubility : The compound is less soluble at physiological temperatures than at room temperature.1. Assess the solubility of DMC in your final formulation at 37°C.2. If solubility is lower, consider using a formulation approach that is less sensitive to temperature, such as a cyclodextrin (B1172386) complex.[5]
Inconsistent Results Polymorphism : Different crystalline forms (polymorphs) of the drug may have different solubilities.[17]1. Ensure consistent sourcing and handling of the DMC powder.2. Consider using an amorphous solid dispersion to bypass issues with crystallinity.[18]
Quantitative Data Summary

The following tables summarize key quantitative data for formulating this compound.

Table 1: Solubility of this compound Hydrochloride

Solvent / VehicleSolubilityReference(s)
PBS (pH 7.2)~ 3.3 mg/mL[1][2][3]
Water~ 1.4 mg/mL[2][4]
Dimethylformamide (DMF)~ 1.4 mg/mL[1][3]
Dimethyl sulfoxide (DMSO)~ 1.0 mg/mL[1][3]

Table 2: Comparison of Common Solubility Enhancement Strategies

StrategyPrimary AdvantageKey Disadvantage
pH Adjustment Simple and effective for ionizable drugs.Risk of precipitation upon injection into physiological pH; potential for drug degradation at extreme pH.[11][12]
Co-solvents Can significantly increase the amount of drug dissolved.Potential for in-vivo toxicity; risk of drug precipitation upon dilution in the bloodstream.[7][8]
Cyclodextrins Low toxicity; forms a true solution, reducing precipitation risk.Limited drug loading capacity; can be expensive.[9][14]
Surfactants High solubilizing capacity for very hydrophobic drugs.Potential for cell toxicity and other biological side effects.[8][9]
Lipid-Based (SEDDS) Enhances both solubility and absorption, improving bioavailability.Complex formulation development and characterization.[9][12]
Experimental Protocols

Protocol 1: pH-Mediated Solubilization

This protocol describes how to dissolve DMC by temporarily lowering the pH and then readjusting it.

Materials:

  • This compound HCl powder

  • Sterile deionized water or desired buffer (e.g., saline)

  • 0.1 M HCl and 0.1 M NaOH

  • Calibrated pH meter and stir plate

Procedure:

  • Weigh the required amount of DMC powder and add it to a volume of sterile water that is less than your final desired volume (e.g., 80% of the final volume).

  • While stirring, slowly add 0.1 M HCl dropwise to decrease the pH. Tetracyclines are generally more soluble at a pH below 3.[11][16]

  • Continue adding acid dropwise until all the DMC powder has completely dissolved.

  • Once the compound is dissolved, carefully and slowly add 0.1 M NaOH dropwise to adjust the pH back to the desired final pH (e.g., 4.0-5.0 for better stability, or closer to neutral if tolerated).

  • Caution: The compound may precipitate as the pH increases.[11] If precipitation occurs, the target concentration is too high for the solubility at that final pH. You may need to lower the final concentration or use a different strategy.

  • Bring the solution to the final desired volume with sterile water or buffer.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter. Use this solution immediately.

Protocol 2: Co-Solvent Formulation

This protocol details the preparation of a simple co-solvent system. Common co-solvents for in vivo use include PEG 400, propylene (B89431) glycol, and ethanol.[13]

Materials:

  • This compound HCl powder

  • Co-solvent (e.g., Polyethylene Glycol 400 - PEG 400)

  • Sterile water or saline

Procedure:

  • Determine the desired final concentration of DMC and the percentage of co-solvent in the final vehicle (e.g., 40% PEG 400 in water). Ensure the co-solvent concentration is safe for the intended animal model and route of administration.

  • Weigh the DMC powder and place it in a sterile container.

  • Add the required volume of the co-solvent (e.g., PEG 400) to the powder.

  • Vortex or sonicate the mixture until the DMC is completely dissolved in the co-solvent. Gentle warming may be applied if necessary, but check for drug stability.

  • Slowly add the sterile water or saline to the co-solvent/drug mixture while continuously stirring or vortexing. Add the aqueous phase in small aliquots to prevent precipitation.

  • Once all components are mixed, verify that the solution remains clear.

  • This solution should be prepared fresh before each use.

Visualizations

G start Start: Need to Dissolve DMC for In Vivo Study assess Assess Physicochemical Properties (pKa, logP, known solubility) start->assess is_ionizable Is DMC ionizable with pH-dependent solubility? assess->is_ionizable ph_adjust Strategy 1: pH Adjustment (e.g., Acidic Vehicle) is_ionizable->ph_adjust  Yes co_solvent Strategy 2: Co-solvents (e.g., PEG400, Propylene Glycol) is_ionizable->co_solvent  No / Insufficient test_sol Test Solubility & Stability of Formulation ph_adjust->test_sol cyclodextrin Strategy 3: Complexation (e.g., HP-β-CD) co_solvent->cyclodextrin Precipitation on dilution? cyclodextrin->test_sol advanced Strategy 4: Advanced Formulations (e.g., SEDDS, Nanosuspensions) advanced->test_sol is_ok Is solubility and stability acceptable? test_sol->is_ok proceed Proceed to In Vivo Dosing is_ok->proceed  Yes re_evaluate Re-evaluate Strategy is_ok->re_evaluate  No re_evaluate->is_ionizable re_evaluate->advanced

Caption: Workflow for selecting a DMC solubilization strategy.

G start Precipitation Observed in Dosing Solution when When did it occur? start->when during_dilution Immediately upon dilution of stock solution? when->during_dilution after_time After standing for a period of time (e.g., >1 hr)? when->after_time at_37c Only after warming to 37°C? when->at_37c cause1 Cause: Solvent Shock (Supersaturation) during_dilution->cause1  Yes cause2 Cause: Formulation Instability (e.g., pH shift, degradation) after_time->cause2  Yes cause3 Cause: Temperature-Dependent Solubility at_37c->cause3  Yes sol1 Solution: 1. Add stock dropwise to vehicle. 2. Stir vehicle vigorously. 3. Use a more dilute stock. cause1->sol1 sol2 Solution: 1. Prepare solution fresh before use. 2. Use a stronger buffer system. 3. Store at a different temperature. cause2->sol2 sol3 Solution: 1. Confirm solubility at 37°C. 2. Lower final concentration. 3. Consider alternative formulation (e.g., cyclodextrin). cause3->sol3

Caption: Troubleshooting guide for DMC precipitation issues.

cluster_0 Cyclodextrin Inclusion Complex dmc DMC Molecule (Hydrophobic) dummy1 dmc->dummy1 cd Cyclodextrin cd_label Hydrophilic Exterior Hydrophobic Cavity cd->cd_label cd->dummy1 complex DMC-Cyclodextrin Complex (Water Soluble) dummy1->complex Encapsulation dummy2

Caption: Diagram of DMC encapsulation by a cyclodextrin molecule.

References

Technical Support Center: The Impact of pH on Demethylchlortetracycline Stability and Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the stability and in vitro activity of demethylchlortetracycline.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound, like other tetracyclines, is most stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, its stability generally decreases. In strongly acidic solutions (below pH 3), tetracyclines can undergo dehydration to form anhydrotetracyclines. In the pH range of 3 to 5, epimerization at the C4 position can occur, leading to the formation of less active epimers. Under alkaline conditions, tetracyclines can be inactivated through the formation of isotetracycline (B1142230) derivatives.

Q2: What is the optimal pH for the in vitro antibacterial activity of this compound?

A2: The optimal pH for the in vitro activity of tetracyclines, including this compound, is generally in the range of 6.0 to 7.0. The antibacterial activity is influenced by the pH of the medium, which affects both the chemical form of the antibiotic and the physiological state of the bacteria. Deviations from the optimal pH range can impact the observed efficacy of the antibiotic.

Q3: How does pH influence the mechanism of action of this compound?

A3: The fundamental mechanism of action, which involves binding to the 30S ribosomal subunit to inhibit bacterial protein synthesis, is not directly altered by pH. However, the ability of this compound to penetrate the bacterial cell membrane is pH-dependent. Tetracyclines cross the bacterial cytoplasmic membrane in a protonated form, driven by the pH gradient. Therefore, the external pH can significantly affect the intracellular concentration of the drug, thereby influencing its overall activity.

Q4: Can the pH of the culture medium affect the Minimum Inhibitory Concentration (MIC) values of this compound?

A4: Yes, the pH of the culture medium can significantly impact the determined MIC values. Since the activity of this compound is pH-dependent, variations in the pH of the test medium can lead to inconsistent or misleading MIC results. It is crucial to control and standardize the pH of the medium when performing in vitro susceptibility testing.

Q5: What are the visible signs of this compound degradation in solution?

A5: A change in the color of a this compound solution, such as darkening, can be an indicator of degradation. This is often observed when the solution is exposed to non-ideal pH conditions, high temperatures, or prolonged light. It is recommended to discard any solution that shows a visible change in color.

Data Presentation

Table 1: pH-Dependent Stability of this compound
pHStability ObservationDegradation Products
< 3Generally stable, but risk of dehydration.Anhydrotetracyclines
3 - 5Prone to reversible epimerization.4-Epitetracycline
6 - 7Optimal range for activity, moderate stability.Minimal degradation if properly stored.
> 7Decreased stability, risk of inactivation.Isotetracyclines
Table 2: Expected Impact of pH on In Vitro Activity of this compound
pH RangeExpected Relative In Vitro ActivityRationale
5.0 - 6.0Moderate to HighFavorable for drug uptake, but stability may be slightly compromised compared to more acidic conditions.
6.0 - 7.0High (Optimal)Balances stability and efficient transport across the bacterial membrane.
7.0 - 8.0Moderate to LowReduced drug uptake and decreased stability in slightly alkaline conditions.
> 8.0LowSignificant degradation and reduced cellular penetration.

Note: This table illustrates the general trend of pH-dependent activity for tetracyclines. Actual MIC values will vary depending on the bacterial strain, specific medium composition, and other experimental conditions.

Experimental Protocols

Protocol: Determining the Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound

1. Preparation of pH-Adjusted Mueller-Hinton Broth (MHB):

  • Prepare MHB according to the manufacturer's instructions.

  • Aseptically divide the broth into several aliquots.

  • Adjust the pH of each aliquot to the desired levels (e.g., 5.5, 6.5, 7.5, 8.5) using sterile 1N HCl or 1N NaOH.

  • Use a calibrated pH meter to ensure accurate pH values.

  • Sterilize the pH-adjusted media by filtration through a 0.22 µm filter.

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound hydrochloride powder.

  • Dissolve in 0.01 N HCl to prepare a stock solution of 1 mg/mL.

  • Sterilize the stock solution by filtering through a 0.22 µm filter.

  • Store the stock solution in small aliquots at -20°C or lower, protected from light.

3. Broth Microdilution Assay:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution using the pH-adjusted MHB. Each row of the plate should correspond to a specific pH.

  • Prepare a bacterial inoculum of the test organism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in broth, no antibiotic) and a negative control (broth only) for each pH condition.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Troubleshooting Guides

Issue 1: High Variability in MIC Results

  • Possible Cause: Inconsistent pH of the culture medium.

    • Solution: Ensure the pH of your Mueller-Hinton broth is accurately measured and adjusted before each experiment. Use a calibrated pH meter. Verify that the pH does not drift significantly during incubation.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.

Issue 2: Precipitation of this compound in Solution

  • Possible Cause: The pH of the solvent is too high.

    • Solution: this compound hydrochloride is more soluble in acidic conditions. Prepare stock solutions in a slightly acidic solvent like 0.01 N HCl. When diluting in aqueous buffers, ensure the final pH is compatible with the drug's solubility at the desired concentration.

  • Possible Cause: Interaction with divalent cations.

    • Solution: Tetracyclines can chelate divalent cations such as Ca²⁺ and Mg²⁺, which can lead to precipitation and reduced activity. Be aware of the concentration of these ions in your culture medium and buffers.

Issue 3: Lower Than Expected Antibacterial Activity

  • Possible Cause: Suboptimal pH of the assay medium.

    • Solution: Adjust the pH of the culture medium to the optimal range for tetracycline (B611298) activity (typically pH 6.0-7.0). Ensure the medium is adequately buffered to maintain a stable pH throughout the experiment.

  • Possible Cause: Use of an inappropriate solvent for the stock solution.

    • Solution: While DMSO and DMF are common solvents, for aqueous-based assays, preparing the stock in a dilute acid can be more appropriate to ensure solubility and stability upon further dilution into the test medium.

Mandatory Visualization

Demethylchlortetracycline_Mechanism_of_Action cluster_bacterium Bacterial Cell 30S 30S Ribosomal Subunit 50S 50S Ribosomal Subunit Protein Protein Synthesis (Blocked) mRNA mRNA tRNA Aminoacyl-tRNA tRNA->30S Binding prevented DMC This compound DMC->30S Binds to A-site

Caption: Mechanism of action of this compound.

Experimental_Workflow_pH_MIC Start Start Prepare_Media Prepare pH-Adjusted Culture Media Start->Prepare_Media Prepare_Stock Prepare this compound Stock Solution (0.01 N HCl) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plates for each pH Prepare_Media->Serial_Dilution Prepare_Stock->Serial_Dilution Inoculate Inoculate Plates Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plates (35-37°C, 18-24h) Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Analyze Analyze and Compare MIC values across pH levels Read_MIC->Analyze End End Analyze->End

Caption: Workflow for determining the effect of pH on MIC.

Technical Support Center: Troubleshooting Poor Solubility of Tetracycline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper solubilization of tetracycline (B611298) analogues is a critical first step for reliable experimental results. This guide provides a comprehensive resource for troubleshooting common solubility challenges encountered with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My tetracycline analogue powder won't dissolve in my aqueous buffer. What should I do?

A1: Direct dissolution of many tetracycline analogues in aqueous buffers, especially at neutral or alkaline pH, is often challenging due to their low water solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are commonly used for this purpose. Once a clear stock solution is achieved, it can be serially diluted into your aqueous experimental medium.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated drug solution in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. To mitigate this:

  • Slow, Dropwise Addition: Add the stock solution to the aqueous medium slowly and drop-by-drop while vortexing or stirring. This facilitates rapid mixing and prevents the formation of localized areas of high drug concentration.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium (e.g., to 37°C) can sometimes help maintain solubility during dilution. However, be mindful of the thermal stability of your specific analogue.

Q3: Can the pH of my buffer affect the solubility of my tetracycline analogue?

A3: Absolutely. The solubility of tetracycline analogues is highly pH-dependent. Generally, they exhibit greater solubility in acidic conditions. For instance, the solubility of doxycycline (B596269) hydrochloride in aqueous solution reaches a maximum at approximately pH 2.16.[1] If your experimental conditions allow, adjusting the pH of your buffer to be more acidic can significantly improve solubility.

Q4: Are there any additives that can help improve the solubility of my tetracycline analogue in an aqueous solution?

A4: Yes, several excipients can be used to enhance aqueous solubility:

  • Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) in your final working solution can help maintain the solubility of the tetracycline analogue. It is crucial to include a vehicle control in your experiments to account for any potential effects of the co-solvent.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Q5: My high-concentration tetracycline analogue solution is colored. Will this interfere with my colorimetric or fluorometric assays?

A5: Yes, this is a critical consideration. Many tetracyclines are yellow, which can lead to high background absorbance in colorimetric assays (e.g., MTT, XTT) and potentially interfere with OD600 readings in bacterial growth assays.[2] Some analogues may also exhibit autofluorescence. To address this, always include "compound only" controls (your tetracycline analogue in the assay medium without cells or reagents) at the same concentrations as your experimental wells. The absorbance or fluorescence from these control wells should be subtracted from your experimental readings.

Data Presentation: Solubility of Common Tetracycline Analogues

The following table summarizes the solubility of several common tetracycline analogues in various solvents. It is important to note that these values can be influenced by factors such as temperature, pH, and the specific salt form of the compound.

Tetracycline AnalogueSolventSolubility (mg/mL)Reference
Tetracycline HCl Water80[3]
DMSO96[3]
EthanolInsoluble[3]
Oxytetracycline Water (pH 1.2)31.4[4]
Water (pH 5.0)0.5[4]
Water (pH 9.0)38.0[4]
Chlortetracycline HCl WaterSparingly soluble
MethanolSoluble
Doxycycline Hyclate WaterHighly soluble[5]
Aqueous HCl (pH 2.16)~50
Minocycline HCl Water50 (with heat)[4]
DMSO7[4]
PBS (pH 7.2)~1
Tigecycline DMSO~30[3]
DMF~30[3]
PBS (pH 7.2)~10[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of a tetracycline analogue in DMSO.

Materials:

  • Tetracycline analogue powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh 10 mg of the tetracycline analogue powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex vigorously until the powder is completely dissolved. A clear solution should be obtained.

  • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for preparing a tetracycline analogue-cyclodextrin inclusion complex to improve aqueous solubility. The optimal ratio of drug to cyclodextrin (B1172386) should be determined experimentally.

Materials:

  • Tetracycline analogue

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve a molar excess of HP-β-CD (e.g., a 5:1 or 10:1 molar ratio of HP-β-CD to the tetracycline analogue) in the desired aqueous buffer with stirring.

  • Add the Tetracycline Analogue: Slowly add the tetracycline analogue powder to the stirring HP-β-CD solution.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clearer over time.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug particles.

  • Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.

  • Storage: Store the resulting aqueous solution at 4°C, protected from light. The stability of the solution should be determined for the specific analogue.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Poor Solubility of Tetracycline Analogue stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, DMF) start->stock_prep dissolved Does it dissolve? stock_prep->dissolved dilution Dilute Stock into Aqueous Buffer/Medium dissolved->dilution Yes troubleshoot_stock Troubleshoot Stock Preparation: - Use anhydrous solvent - Gentle warming/sonication - Check compound purity dissolved->troubleshoot_stock No precipitation Precipitation upon dilution? dilution->precipitation success Success: Soluble Working Solution precipitation->success No troubleshoot_dilution Troubleshoot Dilution: - Slow, dropwise addition - Vortexing/stirring - Stepwise dilution precipitation->troubleshoot_dilution Yes troubleshoot_stock->stock_prep troubleshoot_dilution->dilution solubility_enhancement Consider Solubility Enhancement Techniques troubleshoot_dilution->solubility_enhancement ph_adjustment pH Adjustment (to more acidic) solubility_enhancement->ph_adjustment co_solvent Use of Co-solvents (e.g., Ethanol) solubility_enhancement->co_solvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubility_enhancement->cyclodextrin ph_adjustment->success co_solvent->success cyclodextrin->success

Caption: A troubleshooting workflow for addressing poor solubility of tetracycline analogues.

Signaling_Pathway_Placeholder cluster_factors Factors Influencing Solubility cluster_strategies Solubilization Strategies pH pH of Solvent solubility Tetracycline Analogue Solubility pH->solubility solvent Solvent Polarity solvent->solubility salt_form Salt Form of Analogue salt_form->solubility temperature Temperature temperature->solubility concentration Concentration concentration->solubility organic_stock Organic Stock Solution ph_adjust pH Adjustment co_solvents Co-solvents cyclodextrins Cyclodextrin Complexation solubility->organic_stock solubility->ph_adjust solubility->co_solvents solubility->cyclodextrins

Caption: Key factors influencing the solubility of tetracycline analogues and corresponding strategies.

References

Technical Support Center: Optimizing Demethylchlortetracycline (DMCTC) Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing demethylchlortetracycline (DMCTC) concentration in your antibacterial assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (DMCTC)?

A1: this compound, a member of the tetracycline (B611298) class of antibiotics, is primarily a bacteriostatic agent.[1] It functions by inhibiting protein synthesis in bacteria.[1][2][3] Specifically, DMCTC binds to the 30S ribosomal subunit of susceptible bacteria, which blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex.[3][4] This action prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth and replication.[3]

Q2: What is a typical starting concentration range for DMCTC in antibacterial assays?

A2: A typical starting point for determining the optimal concentration of DMCTC is to test a broad range in a dose-response experiment, such as a "kill curve." A suggested range to begin with is 0.1 µg/mL to 100 µg/mL. The optimal concentration will be slightly higher than the determined Minimum Inhibitory Concentration (MIC) to ensure effective selection against non-resistant bacteria.

Q3: How should I prepare a stock solution of DMCTC?

A3: DMCTC hydrochloride is a crystalline solid that can be dissolved in various solvents. For a stock solution, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used.[3] It is also soluble in 70% ethanol, which is a common practice for cell culture applications. Aqueous solutions can be prepared, but solubility is pH-dependent, with better solubility in acidic conditions. It is not recommended to store aqueous solutions for more than a day. Stock solutions in organic solvents should be stored at -20°C or -80°C, protected from light, and in aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the storage and stability recommendations for DMCTC?

A4: Solid DMCTC should be stored at -20°C and is stable for at least four years.[3] Stock solutions in organic solvents are stable for up to 6 months at -80°C and for 1 month at -20°C. Aqueous solutions are less stable and should be prepared fresh for each experiment. DMCTC is light-sensitive, so both the solid compound and its solutions should be protected from light.

Q5: Which quality control (QC) strains should I use for DMCTC susceptibility testing?

A5: For tetracycline susceptibility testing, including DMCTC, standard QC strains with known susceptibility profiles are essential. Commonly used strains include Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Enterococcus faecalis ATCC® 29212™, and Streptococcus pneumoniae ATCC® 49619™. The performance of these strains should fall within the acceptable ranges defined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of bacterial growth at expected concentrations. 1. DMCTC degradation: Improper storage (exposure to light, moisture, or incorrect temperature).2. Bacterial resistance: The bacterial strain may have intrinsic or acquired resistance to tetracyclines.3. Incorrect DMCTC concentration: Errors in stock solution preparation or dilution.1. Ensure DMCTC is stored correctly. Prepare fresh stock solutions.2. Verify the susceptibility of your bacterial strain. Consider testing against a known susceptible strain.3. Recalculate and re-prepare stock and working solutions.
Inconsistent MIC results between experiments. 1. Inoculum variability: Inconsistent bacterial density in the inoculum.2. Pipetting errors: Inaccurate serial dilutions.3. Incubation variations: Fluctuations in incubation time or temperature.1. Standardize the inoculum to a 0.5 McFarland standard for each experiment.2. Use calibrated pipettes and ensure thorough mixing during dilutions.3. Maintain consistent incubation conditions (e.g., 35°C ± 2°C for 16-20 hours).
Precipitation of DMCTC in media. 1. Poor solubility: DMCTC has limited solubility in neutral or alkaline aqueous solutions.2. High concentration: The concentration of DMCTC exceeds its solubility limit in the assay medium.1. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the assay medium. Ensure the final solvent concentration is low and consistent across all wells.2. If using an aqueous stock, consider adjusting the pH of the medium to be slightly more acidic, if compatible with your assay.
Satellite colonies observed on agar (B569324) plates. 1. DMCTC concentration too low: The concentration is not sufficient to completely inhibit growth.2. Enzymatic degradation: Some bacteria may produce enzymes that inactivate DMCTC.1. Increase the concentration of DMCTC in the agar.2. This may indicate resistance; consider characterizing the resistance mechanism of the satellite colonies.
Unexpectedly large zones of inhibition in disk diffusion assays. 1. Low inoculum density: Fewer bacteria to inhibit.2. Thin agar depth: Allows for wider diffusion of the antibiotic.1. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.2. Use a uniform agar depth of 4 mm in your plates.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and Other Tetracyclines (MIC in µg/mL)
Bacterial SpeciesThis compound (DMCTC)DoxycyclineMinocycline
Staphylococcus aureus Generally less active than doxycycline0.25 - ≥16≤2 - >128
Escherichia coli Data not consistently available0.06 - 128≤4 - >128
Streptococcus pneumoniae Data not consistently availableGenerally more active than tetracyclineData not consistently available
Pseudomonas aeruginosa Generally resistantGenerally resistantGenerally resistant
Enterococcus faecalis Generally less active than doxycyclineData not consistently availableData not consistently available

Note: Specific MIC values for this compound are not consistently available in recent comparative studies. The information presented is based on qualitative comparisons from the literature. MIC values can vary significantly between different strains.

Table 2: CLSI and EUCAST Breakpoints for Tetracycline (µg/mL)
OrganismCLSI Breakpoint (Susceptible/Intermediate/Resistant)EUCAST Breakpoint (Susceptible/Resistant)
Staphylococcus aureus ≤4 / 8 / ≥16≤1 / >2
Enterobacterales (e.g., E. coli) ≤4 / 8 / ≥16≤1 / >2
Streptococcus pneumoniae ≤1 / 2 / ≥4 (Oral)≤1 / >2
Enterococcus faecalis ≤4 / 8 / ≥16≤1 / >2

Note: These breakpoints are for tetracycline and are used as a reference for interpreting DMCTC MIC values in the absence of specific DMCTC breakpoints. Always refer to the latest CLSI M100 and EUCAST documents for the most current information.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of DMCTC Stock Solution:

  • Prepare a stock solution of DMCTC hydrochloride in DMSO at a concentration of 1280 µg/mL.

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Store in aliquots at -20°C or -80°C, protected from light.

2. Preparation of Microtiter Plates:

  • Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the DMCTC stock solution to the first well of each test row.

  • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of DMCTC concentrations.

  • Include a growth control well (CAMHB with bacteria, no DMCTC) and a sterility control well (CAMHB only) for each isolate.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpretation:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of DMCTC that completely inhibits visible growth.

  • Compare the MIC value to the tetracycline breakpoints in Table 2 to determine the susceptibility category.

  • Ensure that the results for the QC strain fall within the acceptable ranges.

Mandatory Visualizations

DMCTC_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit 30S_Subunit->Inhibition Binding Blocked mRNA mRNA mRNA->30S_Subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_Subunit Attempts to bind to A-site DMCTC DMCTC DMCTC->30S_Subunit Binds to 30S (A-site) Protein_Synthesis Protein Synthesis

Caption: Mechanism of DMCTC Action on Bacterial Ribosomes.

DMCTC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare DMCTC Stock Solution Serial_Dilution Perform Serial Dilutions of DMCTC Stock_Solution->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates with Bacterial Suspension Bacterial_Inoculum->Inoculation Media_Plates Prepare Assay Plates (Broth Microdilution) Media_Plates->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates (35°C, 16-20h) Inoculation->Incubation Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubation->Read_MIC Interpret_Results Interpret Results using CLSI/EUCAST Breakpoints Read_MIC->Interpret_Results

Caption: Experimental Workflow for MIC Determination.

Troubleshooting_Flowchart Start Unexpected Results in DMCTC Assay Check_Reagents Check DMCTC Stock (Age, Storage) Start->Check_Reagents Reagent_Issue Reagents OK? Check_Reagents->Reagent_Issue Check_Inoculum Verify Inoculum Density (0.5 McFarland) Inoculum_Issue Inoculum OK? Check_Inoculum->Inoculum_Issue Check_Controls Examine Controls (Growth & Sterility) Controls_Issue Controls OK? Check_Controls->Controls_Issue Reagent_Issue->Check_Inoculum Yes Prepare_New_Stock Prepare Fresh DMCTC Stock Reagent_Issue->Prepare_New_Stock No Inoculum_Issue->Check_Controls Yes Standardize_Inoculum Re-standardize Inoculum Inoculum_Issue->Standardize_Inoculum No Repeat_Assay Repeat Assay Controls_Issue->Repeat_Assay Yes Review_Protocol Review Protocol for Contamination/Errors Controls_Issue->Review_Protocol No Prepare_New_Stock->Repeat_Assay Standardize_Inoculum->Repeat_Assay Review_Protocol->Repeat_Assay

Caption: Troubleshooting Flowchart for DMCTC Assays.

References

Technical Support Center: Demethylchlortetracycline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with demethylchlortetracycline in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in solution?

A1: The primary degradation products of this compound (also known as demeclocycline) in solution are its epimer, 4-epidemeclocycline , and its dehydration product, anhydrodemeclocycline .[1] Under certain conditions, other degradation products such as demethyl-demeclocycline and N-oxide derivatives may also be observed.[1]

Q2: What are the main factors that cause the degradation of this compound in solution?

A2: The stability of this compound in solution is significantly influenced by pH, temperature, and exposure to light.

  • pH: this compound is most stable in acidic conditions. In neutral to alkaline solutions, it is more susceptible to epimerization and other degradation reactions.

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

Q3: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. What could they be?

A3: Unexpected peaks in your chromatogram are likely degradation products of this compound. The most common are 4-epidemeclocycline and anhydrodemeclocycline. To confirm their identity, you can perform co-injection with reference standards of the suspected degradation products or utilize mass spectrometry (LC-MS) for identification. A forced degradation study can also help to intentionally generate these degradation products for comparison.

Q4: How should I prepare and store this compound solutions to minimize degradation?

A4: To minimize degradation, prepare solutions fresh for each experiment whenever possible. If storage is necessary:

  • Solvent: Use a suitable acidic buffer to maintain a low pH.

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) for short-term storage. For longer-term storage, consider freezing at -20°C or below, though stability under these conditions should be verified for your specific application.

Q5: My this compound solution has changed color. Is it still usable?

A5: A change in the color of the solution, such as turning darker or more intensely yellow, is a visual indicator of degradation. It is strongly recommended not to use a solution that has visibly changed color, as the presence of degradation products can affect experimental results and potentially introduce toxicity.

Troubleshooting Guides

Issue: Rapid Loss of Potency of this compound Standard Solution
Possible Cause Troubleshooting Steps
Inappropriate pH of the solvent Prepare the standard solution in a slightly acidic buffer (e.g., pH 4-5) to improve stability. Avoid using neutral or alkaline solvents.
Exposure to light Prepare and store the standard solution in amber volumetric flasks or glassware wrapped in aluminum foil. Minimize exposure to ambient light during handling.
Elevated storage temperature Store the standard solution in a refrigerator at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.
Contamination of solvent Use high-purity, HPLC-grade solvents and freshly prepared buffers to avoid contaminants that could catalyze degradation.
Issue: Poor Separation of this compound and its Degradation Products in HPLC
Possible Cause Troubleshooting Steps
Inadequate mobile phase composition Optimize the mobile phase. Adjusting the pH of the aqueous component (typically acidic) or the ratio of organic solvent (e.g., acetonitrile, methanol) can improve resolution.
Inappropriate column chemistry Ensure you are using a suitable reversed-phase column (e.g., C8 or C18). If co-elution persists, try a column with a different stationary phase chemistry.
Suboptimal column temperature Control the column temperature using a column oven. Increasing the temperature can sometimes improve peak shape and resolution, but be mindful that it can also accelerate on-column degradation.
Gradient elution not optimized If using a gradient, adjust the gradient slope and time to better separate closely eluting peaks. A shallower gradient around the elution time of the compounds of interest can be beneficial.

Quantitative Data on this compound Degradation

The following tables summarize the expected degradation of this compound under various stress conditions. Note that the extent of degradation can vary based on the specific experimental conditions.

Table 1: Effect of pH on this compound Stability (Illustrative)

pHTemperature (°C)Duration (hours)This compound Remaining (%)4-Epidemeclocycline Formed (%)Anhydrodemeclocycline Formed (%)
2.06024~95~3<1
4.56024~98~1<1
7.06024~85~10~2
9.06024~70~15~5

Data is illustrative and based on the general behavior of tetracyclines. Actual values may vary.

Table 2: Effect of Temperature on this compound Stability (at pH 4.5, Illustrative)

Temperature (°C)Duration (days)This compound Remaining (%)4-Epidemeclocycline Formed (%)Anhydrodemeclocycline Formed (%)
2530>99<0.5Not Detected
4030~97~2<1
6010~90~7~1
802~80~12~3

Data is illustrative and based on the general behavior of tetracyclines. Actual values may vary.

Table 3: Effect of Light on this compound Stability (in Solution at 25°C, pH 4.5, Illustrative)

Light ConditionDuration (hours)This compound Remaining (%)
Dark Control48>99
Ambient Laboratory Light48~95
Direct Sunlight8~80
UV Lamp (254 nm)4~75

Data is illustrative and based on the general behavior of tetracyclines. Actual values may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate the potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method. A target degradation of 5-20% is generally aimed for.[2]

Materials:

  • This compound hydrochloride reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade methanol (B129727) and water

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor for degradation at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize an aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

    • If degradation is slow, the temperature can be increased to 40-60°C.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at various time points, dilute with mobile phase, and analyze by HPLC.

  • Thermal Degradation (in solution):

    • Dilute the stock solution with water or a suitable buffer.

    • Heat the solution at 80°C for 48 hours.

    • Analyze samples at regular intervals.

  • Photolytic Degradation:

    • Place a solution of this compound in a transparent container.

    • Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time points.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

    • Determine the percentage of this compound remaining and the percentage of each degradation product formed.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To provide a starting point for an HPLC method capable of separating this compound from its primary degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic - starting conditions):

  • A mixture of an acidic aqueous buffer and an organic solvent. For example:

    • Aqueous phase: 0.05 M potassium phosphate (B84403) buffer, adjusted to pH 2.5 with phosphoric acid.

    • Organic phase: Acetonitrile or methanol.

    • Start with a ratio of 80:20 (Aqueous:Organic) and adjust as needed for optimal separation.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phase, filter, and degas.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards, control samples, and stressed samples.

  • Identify and quantify the peaks based on the retention times of the reference standards. The expected elution order is typically 4-epidemeclocycline, followed by this compound, and then the more nonpolar anhydrodemeclocycline.

Visualizations

Degradation_Pathway DMC This compound EpiDMC 4-Epidemeclocycline (Epimerization) DMC->EpiDMC  pH > 4 (Reversible) AnhydroDMC Anhydrodemeclocycline (Dehydration) DMC->AnhydroDMC Strong Acid Heat

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Stock DMC Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C in solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: - Identify Degradants - Quantify Degradation - Establish Pathways Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Demethylchlortetracycline Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from demethylchlortetracycline (DMC) in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: Does this compound fluoresce, and could this interfere with my assay?

A1: Yes, this compound is intrinsically fluorescent.[1][2] Its fluorescence is dependent on environmental factors such as pH, solvent polarity, and binding to macromolecules.[1][2] This inherent fluorescence can lead to false-positive results or an increased background signal in your assay if its excitation and emission spectra overlap with the fluorophore you are using.[3]

Q2: What are the spectral properties of this compound?

A2: this compound typically excites in the ultraviolet (UV) to blue range of the spectrum and emits in the green to yellow range.[1] Its UV absorption maxima are at approximately 229, 266, and 369 nm. The fluorescence quantum yield and lifetime are enhanced when complexed with magnesium.[1] The exact excitation and emission maxima can vary with the pH of the solution.[2]

Q3: How can this compound interfere with my fluorescence assay?

A3: this compound can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: As mentioned, DMC is fluorescent and can contribute to the overall signal, leading to artificially high readings.[3][4]

  • Fluorescence Quenching: DMC may also quench the fluorescence of your assay's fluorophore, resulting in a decreased signal and potentially leading to false-negative results.[4] The quenching can occur through various mechanisms, including spectral overlap and molecular interactions.

Q4: What types of fluorescence-based assays are susceptible to interference by this compound?

A4: Any fluorescence-based assay could potentially be affected, depending on the spectral properties of the fluorophore used. Common examples include:

  • Cell viability assays (e.g., AlamarBlue™, CellTiter-Blue®)[5][6]

  • Enzyme activity assays[7]

  • Immunoassays (e.g., ELISA, HTRF)[8]

  • Reporter gene assays (e.g., GFP, YFP)[3]

  • High-throughput screening (HTS) campaigns[3][9]

Troubleshooting Guides

If you suspect that this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:

Step 1: Identify the Nature of the Interference
  • Run a Compound-Only Control: Measure the fluorescence of this compound at the concentrations used in your experiment in the assay buffer without any other assay components (e.g., cells, enzymes, or detection reagents). This will quantify the autofluorescence of DMC.

  • Perform a Spectral Scan: Determine the excitation and emission spectra of this compound in your assay buffer. This will help you assess the degree of spectral overlap with your assay's fluorophore.

  • Check for Quenching: In a cell-free system, incubate your fluorophore with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in fluorescence intensity will indicate a quenching effect.

Step 2: Mitigate the Interference

Based on the nature of the interference, consider the following mitigation strategies:

  • Spectral Separation: If there is significant spectral overlap, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted dyes are often a good choice as compound autofluorescence is less common at longer wavelengths.[4]

  • Background Subtraction: If the autofluorescence of this compound is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells.

  • Change Assay Readout: If possible, switch to a non-fluorescence-based detection method, such as luminescence (e.g., CellTiter-Glo®) or absorbance.[6]

  • Reduce Compound Concentration: If the interference is concentration-dependent, lowering the concentration of this compound may reduce the interference to an acceptable level, provided it does not compromise the biological relevance of your experiment.

Data Presentation

Table 1: Spectral Properties of this compound

PropertyValueConditionsReference
UV Absorption Maxima 229, 266, 369 nmNot specifiedCayman Chemical
Excitation Range Ultraviolet to BlueGeneral observation for tetracyclines[1]
Emission Range Green to YellowGeneral observation for tetracyclines[1]
Quantum Yield (Φ) 2.2%Complexed with magnesium[1]
Fluorescence Lifetime (τ) ~0.3 nsComplexed with magnesium[1]
Relative Fluorescence Brightness 0.82Relative to tetracycline (B611298) (1.0) in undecalcified bone sections[1]

Note: Specific excitation and emission maxima are highly dependent on the experimental conditions (e.g., pH, solvent) and are not consistently reported in the literature.[1]

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound at the assay's wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Black, clear-bottom microplate

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.

  • Add the this compound dilutions to the wells of the microplate.

  • Include wells containing only the assay buffer to serve as a blank control.

  • Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary assay.

  • Measure the fluorescence intensity in each well.

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound to determine the net autofluorescence at each concentration.

Protocol 2: Assessing Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Your assay's fluorophore (or a fluorescently labeled substrate)

  • Assay buffer

  • Black microplate

  • Fluorescence plate reader

Method:

  • Prepare a solution of your fluorophore in the assay buffer at the concentration used in your assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, mix the fluorophore solution with the different concentrations of the this compound dilution series.

  • Include control wells with the fluorophore and assay buffer only (no this compound).

  • Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.

  • A decrease in fluorescence intensity with increasing concentrations of this compound indicates quenching.

Visualizations

Interference_Troubleshooting_Workflow Start Suspicion of Assay Interference by this compound Identify_Interference Step 1: Identify Nature of Interference Start->Identify_Interference Autofluorescence_Check Run Compound-Only Control (Protocol 1) Identify_Interference->Autofluorescence_Check Spectral_Scan Perform Spectral Scan Identify_Interference->Spectral_Scan Quenching_Check Check for Quenching (Protocol 2) Identify_Interference->Quenching_Check Mitigate_Interference Step 2: Mitigate Interference Autofluorescence_Check->Mitigate_Interference Spectral_Scan->Mitigate_Interference Quenching_Check->Mitigate_Interference Spectral_Separation Switch to Spectrally Distinct Fluorophore Mitigate_Interference->Spectral_Separation Background_Subtraction Subtract Compound-Only Control Signal Mitigate_Interference->Background_Subtraction Change_Readout Use Non-Fluorescence-Based Assay Mitigate_Interference->Change_Readout Reduce_Concentration Lower this compound Concentration Mitigate_Interference->Reduce_Concentration End Accurate Assay Results Spectral_Separation->End Background_Subtraction->End Change_Readout->End Reduce_Concentration->End

Caption: Workflow for troubleshooting this compound interference.

Spectral_Overlap_Concept cluster_spectra Fluorescence Spectra cluster_explanation Potential Interference DMC_Excitation DMC Excitation DMC_Emission DMC Emission Overlap1 Overlap between DMC Emission and Fluorophore Excitation (Potential FRET/Quenching) DMC_Emission->Overlap1 can excite Overlap2 Overlap between DMC Emission and Fluorophore Emission (Autofluorescence Interference) DMC_Emission->Overlap2 is detected with Fluorophore_Excitation Assay Fluorophore Excitation Fluorophore_Emission Assay Fluorophore Emission

Caption: Conceptual diagram of spectral overlap leading to interference.

References

stability of demethylchlortetracycline stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for demethylchlortetracycline. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, preparation, and use of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide (B127407) (DMF).[1] For a typical stock solution, dissolve the crystalline solid in your solvent of choice. For example, in DMSO, solubility is approximately 1 mg/mL.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] For aqueous solutions, the solubility in PBS (pH 7.2) is about 3.3 mg/mL; however, it is not recommended to store aqueous solutions for more than one day.[1]

Q2: What are the recommended storage conditions and stability of this compound stock solutions at -20°C?

A2: For optimal stability, stock solutions of this compound prepared in a suitable organic solvent should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C, protected from light. Under these conditions, a stock solution is stable for up to one month.[2][3] For longer-term storage, -80°C is recommended, which can extend stability to six months.[2][3] The crystalline solid form of this compound is stable for at least four years when stored at -20°C.[1]

Q3: What are the common degradation products of this compound?

A3: Like other tetracyclines, this compound can degrade into several products, primarily through epimerization and dehydration. The most common degradation products are 4-epi-demethylchlortetracycline and anhydro-demethylchlortetracycline. The formation of these products can be influenced by factors such as pH, temperature, and exposure to light.

Q4: How does this compound exert its antibiotic effect?

A4: this compound, a member of the tetracycline (B611298) class of antibiotics, is primarily bacteriostatic. It inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus halting the elongation of the polypeptide chain.

Q5: Besides its antibiotic activity, does this compound have other known biological effects?

A5: Yes, this compound is also known to inhibit the action of antidiuretic hormone (ADH) in the kidneys. It interferes with the intracellular second messenger cascade by inhibiting adenylyl cyclase activation after ADH binds to its receptor. This effect leads to increased water excretion and is utilized in the treatment of the syndrome of inappropriate antidiuretic hormone secretion (SIADH).

Stability of this compound Stock Solutions

The stability of your this compound stock solution is critical for obtaining reproducible experimental results. The following table summarizes the known stability data.

Compound FormSolvent/Storage ConditionTemperatureStability
Crystalline SolidDesiccated-20°C≥ 4 years[1]
Stock SolutionOrganic Solvent (e.g., DMSO)-20°C1 month[2][3]
Stock SolutionOrganic Solvent (e.g., DMSO)-80°C6 months[2][3]
Aqueous SolutionPBS (pH 7.2)4°CNot recommended for more than 1 day[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (1 mg/mL in DMSO)
  • Materials:

    • This compound hydrochloride (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipette and sterile tips

  • Procedure:

    • Equilibrate the this compound hydrochloride vial to room temperature before opening.

    • Weigh the desired amount of the compound in a sterile environment.

    • Purge the DMSO with an inert gas for several minutes to remove dissolved oxygen.

    • Add the appropriate volume of purged DMSO to the this compound to achieve a final concentration of 1 mg/mL.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as required.

Protocol for Monitoring this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of your stock solution.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column

    • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer like phosphate (B84403) buffer at a controlled pH)

    • This compound stock solution (to be tested)

    • Freshly prepared this compound standard solution of known concentration

  • Procedure:

    • Sample Preparation: At specified time points (e.g., 0, 1, 2, 4 weeks) of storage at -20°C, thaw an aliquot of the stock solution. Dilute a small volume of the stock solution and the fresh standard solution to a suitable working concentration with the mobile phase.

    • HPLC Analysis:

      • Equilibrate the HPLC system with the mobile phase.

      • Inject the prepared standard and sample solutions.

      • Monitor the elution profile at a suitable wavelength (e.g., 266 nm or 369 nm).[1]

    • Data Analysis:

      • Compare the peak area of the this compound in the stored sample to that of the fresh standard. A decrease in the peak area indicates degradation.

      • Monitor for the appearance of new peaks, which may correspond to degradation products.

      • Calculate the percentage of remaining this compound at each time point.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or reduced activity in experiments 1. Degraded stock solution: The stock solution may have been stored improperly (e.g., exposure to light, multiple freeze-thaw cycles, stored for longer than the recommended period).2. Incorrect concentration: Errors in initial weighing or dilution.1. Prepare a fresh stock solution of this compound.2. Aliquot the new stock solution into single-use tubes and store at -20°C or -80°C, protected from light.3. Verify the concentration of the stock solution, if possible, using spectrophotometry or HPLC.
Precipitation observed in the stock solution upon thawing 1. Solubility limit exceeded: The concentration of the stock solution may be too high.2. Solvent evaporation: The solvent may have evaporated over time, increasing the concentration.3. Temperature fluctuations: Repeated freeze-thaw cycles can cause precipitation.1. Gently warm the solution and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a new, less concentrated stock solution.3. Ensure tubes are sealed tightly to prevent evaporation.4. Always use single-use aliquots to avoid freeze-thaw cycles.
Unexpected experimental results 1. Presence of degradation products: Degradation products may have different biological activities or interfere with the assay.2. Solvent effects: High concentrations of the solvent (e.g., DMSO) may have physiological effects on the experimental system.1. Use a freshly prepared stock solution or one that has been stored correctly within its stability period.2. If degradation is suspected, consider analyzing the stock solution by HPLC.3. Ensure the final concentration of the solvent in the experimental medium is low and does not affect the results. Run a solvent-only control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control (Optional) weigh Weigh this compound HCl dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C, protected from light aliquot->store thaw Thaw a single aliquot store->thaw stability_test Perform stability test (e.g., HPLC) on stored aliquots store->stability_test dilute Dilute to working concentration in media thaw->dilute treat Treat cells/bacteria dilute->treat assay Perform assay treat->assay compare Compare with fresh standard stability_test->compare

Caption: Experimental workflow for the preparation and use of this compound stock solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADH ADH V2R V2 Receptor ADH->V2R binds G_protein G Protein (Gs) V2R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Aquaporin-2 insertion) PKA->Cellular_Response phosphorylates targets leading to Demethyl This compound Demethyl->AC inhibits

Caption: Simplified signaling pathway of ADH and the inhibitory effect of this compound.

References

adjusting pH for optimal demethylchlortetracycline performance in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting pH for optimal demethylchlortetracycline (demeclocycline) performance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antibacterial activity of demeclocycline (B601452)?

A: For tetracyclines in general, the optimal pH for antibacterial activity is typically around 6-7.[1] Deviations from this range can negatively impact the observed efficacy of demeclocycline.[1] The pH of the culture medium influences the ionization state of the demeclocycline molecule, which in turn affects its ability to cross the bacterial membrane.[1]

Q2: How does pH affect the stability of demeclocycline in solutions?

A: Demeclocycline hydrochloride is generally more stable in acidic environments.[1] Studies have shown that its photodegradation is lowest at a pH of 4.5 in a citrate (B86180) buffer.[1][2] As the pH becomes neutral and then alkaline, the stability of tetracyclines, including demeclocycline, generally decreases.[3]

Q3: My demeclocycline hydrochloride solution is cloudy. What is the cause?

A: Cloudiness or precipitation is likely a solubility issue related to the pH of your solvent.[1] Demeclocycline hydrochloride is more soluble in acidic solutions.[1] If the concentration of your solution is too high for the pH of the solvent, precipitation may occur.[4]

Q4: Does pH alter the fundamental mechanism of action of demeclocycline?

A: The primary antibacterial mechanism of action, which is binding to the 30S ribosomal subunit to inhibit protein synthesis, is not fundamentally altered by pH.[5][] However, the observable antibacterial effect can be significantly modulated by pH due to its influence on the drug's stability and ability to penetrate bacterial cells.[1]

Q5: For how long can I store aqueous solutions of demeclocycline hydrochloride?

A: It is not recommended to store aqueous solutions for more than one day to ensure consistent activity in your experiments.[7] For longer-term storage, it is best to prepare stock solutions in an appropriate solvent and store them at -20°C or -80°C, protected from light.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent or lower-than-expected antibacterial activity The pH of the assay medium is suboptimal for demeclocycline activity or stability.Adjust the pH of your culture medium to the optimal range for tetracyclines (typically pH 6-7) and ensure it is buffered to remain stable throughout the experiment.[1]
Precipitation of demeclocycline in solution The pH of the solvent is too high for the concentration of demeclocycline hydrochloride being used, leading to poor solubility.[1]Prepare stock solutions in a slightly acidic solvent, such as 0.01 N HCl, to ensure complete dissolution.[1] When diluting into your final assay medium, ensure the final pH does not cause the drug to precipitate.
Degradation of demeclocycline during experiments The solution is exposed to light or is at an unstable pH for an extended period.Protect solutions from light, especially if they are not in a light-blocking container.[4] Prepare fresh solutions for each experiment and maintain the pH within the stable range (acidic for storage, near neutral for activity assays).

Quantitative Data Summary

Solubility of Demeclocycline Hydrochloride at Different pH Values

Solvent pH Solubility
Water~2.5 (for a 1 in 100 solution)Highly soluble[1]
Phosphate-Buffered Saline (PBS)7.2Approximately 3.3 mg/mL[1][7][8][9]
Organic Solvents (DMSO)N/AApproximately 1 mg/mL[7][8]
Organic Solvents (DMF)N/AApproximately 1.4 mg/mL[7][8]

pH-Dependent Stability of Demeclocycline

pH Condition Effect on Stability
Acidic (e.g., pH 4.5)Greatest stability, lowest photodegradation.[1][2]
Neutral to AlkalineDecreased stability.[3]

Experimental Protocols

Protocol for Preparing pH-Adjusted Media for Antibacterial Susceptibility Testing
  • Prepare Sterile Medium: Prepare a sterile bacterial growth medium, such as Mueller-Hinton Broth.

  • Aliquot Medium: Divide the medium into several sterile aliquots.

  • Adjust pH: Adjust the pH of each aliquot to the desired experimental values (e.g., 5.5, 6.5, 7.5) using sterile HCl or NaOH.

  • Verify Final pH: After sterilization (if required after pH adjustment), verify the final pH of each medium preparation.

Protocol for Preparing a Demeclocycline Hydrochloride Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of demeclocycline hydrochloride powder.

  • Dissolve in Acidic Solvent: Dissolve the powder in 0.01 N HCl to create a high-concentration stock solution (e.g., 1 mg/mL).[1]

  • Sterilize: Sterilize the stock solution by filtering it through a 0.22 µm filter.

  • Storage: Store the stock solution in small, light-protected aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_adjust pH Adjustment & Dilution cluster_assay Assay cluster_analysis Analysis prep_media Prepare Sterile Growth Medium adjust_ph Adjust Media pH (e.g., 5.5, 6.5, 7.5) prep_media->adjust_ph prep_stock Prepare Demeclocycline Stock Solution (0.01N HCl) serial_dilute Serial Dilute Demeclocycline in pH-Adjusted Media prep_stock->serial_dilute adjust_ph->serial_dilute inoculate Inoculate with Bacteria serial_dilute->inoculate incubate Incubate inoculate->incubate measure Measure Bacterial Growth (e.g., OD600) incubate->measure analyze Determine MIC at each pH measure->analyze

Caption: Experimental workflow for determining the effect of pH on demeclocycline's antibacterial activity.

signaling_pathway cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ADH Antidiuretic Hormone (ADH) ADH->V2R Binds Demeclocycline Demeclocycline Demeclocycline->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane_Insertion AQP2 Insertion into Apical Membrane AQP2->Membrane_Insertion Promotes Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption

Caption: Demeclocycline's inhibitory effect on the ADH signaling pathway in renal collecting duct cells.

References

Validation & Comparative

Demethylchlortetracycline vs. Doxycycline: An In Vitro MIC Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the minimum inhibitory concentration (MIC) of two tetracycline (B611298) antibiotics: demethylchlortetracycline and doxycycline (B596269). The information presented is intended to assist researchers and drug development professionals in understanding the relative potency of these compounds against key bacterial pathogens. While direct, head-to-head comparative studies across a broad range of bacteria are limited in recent literature, this guide synthesizes available data to offer a comprehensive overview.

Executive Summary

Quantitative Data Comparison: MIC50 & MIC90 Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for doxycycline against Staphylococcus aureus and Escherichia coli. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Due to a lack of consistent, directly comparative recent data, specific MIC50 and MIC90 values for this compound are not listed. However, qualitative comparisons from older literature are included in the notes.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Notes
Staphylococcus aureus (MRSA) Doxycycline0.5[1]0.5[1]Doxycycline is reported to be a very potent agent against CA-MRSA strains with an MIC50 of 0.25µg/mL.[2]
Staphylococcus aureus (all) Doxycycline0.52Studies have shown doxycycline to be generally 2- to 4-fold more potent than tetracycline against S. aureus.[1] Older studies indicate that staphylococci and enterococci consistently display greater in vitro susceptibility to doxycycline than to this compound.
Escherichia coli Doxycycline≤0.5>32Resistance to tetracyclines, including doxycycline, is common in E. coli. Susceptibility testing is crucial.[3]
Erysipelothrix rhusiopathiae Doxycycline416Higher MIC90 values were observed for doxycycline compared to β-lactam antibiotics against this pathogen.[4]

Note: The data for doxycycline is compiled from various surveillance studies. MIC values can vary depending on the geographic location, time of isolate collection, and the specific methodology used. The lack of recent, comprehensive comparative data for this compound is a notable gap in the literature.

Experimental Protocols

The determination of MIC is a critical in vitro method for assessing antimicrobial efficacy. The following are generalized protocols for the two most common methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Broth Microdilution Method

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium to determine the lowest concentration that inhibits visible bacterial growth.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and doxycycline are prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agents are prepared in 96-well microtiter plates using a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (turbidity) of the bacteria.

Agar (B569324) Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, and a standardized bacterial inoculum is spotted onto the surface.

  • Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate using a multipoint inoculator.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Visualizations

Tetracycline Mechanism of Action

The following diagram illustrates the shared mechanism of action of tetracycline antibiotics, including this compound and doxycycline. They inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Peptide_Chain Growing Peptide Chain 50S->Peptide_Chain Elongation halted 30S 30S Tetracycline Tetracycline Tetracycline->30S Binds to 16S rRNA aminoacyl-tRNA aminoacyl-tRNA aminoacyl-tRNA->30S Binding blocked

Tetracycline inhibition of bacterial protein synthesis.
Generalized MIC Determination Workflow (Broth Microdilution)

The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Workflow for broth microdilution MIC testing.

References

A Comparative Analysis of Demethylchlortetracycline and Minocycline Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of tetracycline (B611298) antibiotics, demethylchlortetracycline and minocycline (B592863) represent two distinct therapeutic options for researchers and drug development professionals. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform research and development decisions. While direct head-to-head clinical trial data is limited, a comparative analysis of their in-vitro activity and established mechanisms of action provides valuable insights into their respective profiles.

Quantitative Data Summary

The following table summarizes the in-vitro activity of this compound and minocycline against key bacterial pathogens, presented as Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate greater potency. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

AntibioticPathogenMIC90 (μg/mL)
This compound Staphylococcus aureusData not consistently available in comparative studies
Escherichia coliData not consistently available in comparative studies
Streptococcus pneumoniaeComparable to Doxycycline (B596269)
Minocycline Staphylococcus aureusGenerally exhibits high in-vitro activity, including against methicillin-resistant strains (MRSA)[1]
Escherichia coliComparable to Doxycycline[1]
Anaerobic BacteriaSignificantly more active than doxycycline and tetracycline against a range of anaerobic bacteria[2][3]

Note: The lack of consistent, directly comparative in-vitro data for this compound against a standardized panel of organisms alongside minocycline is a notable gap in the current literature.[1] Minocycline has demonstrated greater in-vitro activity than tetracycline and doxycycline against tetracycline-resistant Staphylococcus aureus isolates.[4]

Experimental Protocols

The determination of in-vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC), is crucial for comparing the antimicrobial activity of antibiotics. A standardized method for this is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the culture is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial concentration (approximately 1-2 x 10⁸ CFU/mL).[5][6]

  • Antibiotic Solutions: Stock solutions of this compound and minocycline are prepared and serially diluted in the broth medium to achieve a range of concentrations.[6]

  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.[5][6]

2. Assay Procedure:

  • 100 µL of the broth medium is dispensed into each well of the microtiter plate.[6]

  • 100 µL of the highest antibiotic concentration is added to the first well of a row and mixed.[6]

  • A serial two-fold dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the row.[6]

  • The standardized bacterial suspension is diluted and added to each well (except for a sterility control well) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.[5]

  • The plates are incubated at 35-37°C for 18-24 hours.[6]

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).[5]

Signaling Pathways and Experimental Workflows

Both this compound and minocycline, as tetracycline-class antibiotics, exert their primary antibacterial effect by inhibiting protein synthesis. However, they also possess anti-inflammatory properties that are mediated through various cellular signaling pathways.

Bacterial Protein Synthesis Inhibition

The fundamental mechanism of action for both this compound and minocycline is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of the polypeptide chain.

cluster_ribosome Bacterial 30S Ribosome A_Site A Site P_Site P Site tRNA Aminoacyl-tRNA tRNA->A_Site Binding Blocked Tetracycline This compound / Minocycline Tetracycline->A_Site Binds to mRNA mRNA cluster_ribosome cluster_ribosome

Caption: Mechanism of tetracycline action on the bacterial ribosome.

Anti-inflammatory Signaling Pathways

Tetracyclines, including minocycline, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9][10][11][12]

cluster_cell Immune Cell (e.g., Microglia) cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TLR4->ERK IKK IKK TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activates LPS LPS (Inflammatory Stimulus) LPS->TLR4 Minocycline Minocycline Minocycline->TAK1 Inhibits Minocycline->IKK Inhibits Minocycline->p38 Inhibits Minocycline->ERK Modulates Minocycline->NFkB Inhibits Translocation

Caption: Modulation of NF-κB and MAPK signaling pathways by minocycline.

Experimental Workflow for In-Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in-vitro efficacy of antimicrobial agents.

A Bacterial Isolate Culture B Prepare Bacterial Suspension (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Antibiotics C->D E Incubate (37°C, 18-24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Based on the available in-vitro data, minocycline generally demonstrates potent activity against a broad spectrum of bacteria, including challenging pathogens like MRSA and various anaerobic species.[1][2][3][4] While direct comparative clinical data against this compound is scarce, the in-vitro evidence suggests minocycline may offer advantages in certain contexts. However, the choice between these two agents for research and development should be guided by the specific target pathogens and indications. Further head-to-head studies, both in-vitro and in-vivo, are warranted to provide a more definitive comparative assessment of their efficacy. Both agents share the fundamental tetracycline mechanism of inhibiting bacterial protein synthesis, and emerging research highlights their immunomodulatory effects through interference with key inflammatory signaling pathways.

References

A Head-to-Head Comparison of Demethylchlortetracycline and Tetracycline Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of demethylchlortetracycline (also known as demeclocycline) and its parent compound, tetracycline (B611298). While both are broad-spectrum bacteriostatic antibiotics belonging to the tetracycline class, this document outlines their shared mechanism of action, the standard protocols for evaluating their efficacy, and discusses the nuances of their comparative antibacterial activity based on available scientific literature.

Shared Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and tetracycline exert their antibacterial effects through the same fundamental mechanism: the inhibition of protein synthesis.[1] They are primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than killing them outright.[1]

The process begins with the antibiotic crossing the bacterial cell membrane(s). In Gram-negative bacteria, this involves passage through porin channels.[2] Once inside the cytoplasm, these antibiotics bind to the 30S ribosomal subunit. This binding physically blocks the aminoacyl-tRNA from attaching to the ribosomal acceptor (A) site, effectively halting the elongation of the polypeptide chain and preventing the synthesis of essential proteins.[2][3] This disruption of protein production ultimately stops bacterial growth.

Caption: Mechanism of action for tetracycline antibiotics.

Comparative In Vitro Antibacterial Activity

Direct, quantitative comparisons of the in vitro activity of this compound and tetracycline are not consistently available in recent scientific literature. An analysis of published data reveals a notable gap in consistent, head-to-head studies presenting Minimum Inhibitory Concentration (MIC) values against a standardized panel of bacterial isolates.[2]

However, historical studies from the era of this compound's development suggest it possesses greater and more sustained antibacterial activity compared to tetracycline.[4] This enhanced stability and pharmacokinetic profile were key objectives in its development. While both drugs share a similar spectrum of activity, variations in potency against specific strains have been noted. Without standardized comparative data, researchers should consider empirical testing for specific applications.

Summary of Antibacterial Spectrum (Qualitative)

FeatureThis compoundTetracycline
Primary Action BacteriostaticBacteriostatic
Core Mechanism 30S Ribosome Inhibition30S Ribosome Inhibition
Spectrum Broad (Gram-positive, Gram-negative, atypical bacteria)Broad (Gram-positive, Gram-negative, atypical bacteria)
Relative Potency Often cited as having greater in vitro potency and stabilityServes as the parent compound and reference standard

Note: Cross-resistance between this compound and tetracycline is common.[1]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

To quantitatively assess and compare the antibacterial activity of these compounds, the broth microdilution method is a standard and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.[2]

Broth Microdilution Method Workflow:
  • Preparation of Antibiotic Dilutions: A series of twofold serial dilutions of each antibiotic (this compound and tetracycline) is prepared in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate, now containing the bacterial inoculum and varying concentrations of the antibiotics, is incubated under specific conditions (e.g., 35°C for 18-24 hours). A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included.

  • MIC Determination: After incubation, the plates are visually inspected or read with a spectrophotometer to determine the lowest antibiotic concentration at which no visible bacterial growth (turbidity) has occurred. This concentration is the MIC value.

A Prepare Serial Dilutions of Antibiotics in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D Incubate Plate (e.g., 18-24h at 35°C) C->D E Observe Wells for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

References

Demethylchlortetracycline: An Objective Efficacy Analysis Against Tetracycline-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of demethylchlortetracycline against tetracycline-resistant bacteria. Recognizing the limited availability of recent, direct comparative data for this compound, this document synthesizes available information and provides context by comparing its performance with other tetracycline-class antibiotics where data is more robust. This guide is intended to inform research and development decisions by presenting experimental data, outlining methodologies, and visualizing key bacterial resistance pathways.

Executive Summary

Tetracycline (B611298) resistance presents a significant challenge in clinical practice. The primary mechanisms of resistance involve bacterial efflux pumps, which actively remove the antibiotic from the cell, and ribosomal protection proteins, which prevent the antibiotic from binding to its target. While newer tetracycline derivatives have been developed to overcome these mechanisms, understanding the efficacy of older compounds like this compound is crucial for a comprehensive view of this antibiotic class.

Available data, though dated, suggests that this compound exhibits some activity against tetracycline-resistant strains, but newer tetracyclines such as doxycycline (B596269) and minocycline (B592863) generally demonstrate greater potency. A notable gap in current literature is the lack of consistent, directly comparative in vitro data for this compound against a standardized panel of bacteria with well-characterized tetracycline resistance mechanisms.

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and other tetracyclines against various bacterial species. It is important to note that the data for this compound is limited and may not reflect activity against contemporary resistant strains.

Table 1: MIC of this compound and Tetracycline Against Common Clinical Isolates (Historic Data)

OrganismAntibioticMIC (µg/mL) Range
Staphylococcus aureusThis compound0.2 - 0.8
Tetracycline0.2 - 1.6
Streptococcus pyogenesThis compound0.02 - 0.2
Tetracycline0.05 - 0.4
Escherichia coliThis compound0.8 - 6.2
Tetracycline1.6 - 12.5

Note: Data is compiled from historical studies and may not be representative of current resistance patterns.

Table 2: Comparative MIC Values of Various Tetracyclines Against Tetracycline-Resistant Bacteria

Organism & Resistance GeneAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus
tet(K)Tetracycline>16>16
Doxycycline24
Minocycline12
tet(M)Tetracycline>16>16
Doxycycline48
Minocycline24
Enterococcus faecalis
tet(M)Tetracycline64128
Doxycycline816
Minocycline48
tet(L)Tetracycline3264
Doxycycline48
Minocycline24
Streptococcus pneumoniae
tet(M)Tetracycline1632
Doxycycline24
Minocycline12

Note: This table presents a summary of findings from various studies and is intended for comparative purposes. MIC values can vary based on the specific strain and testing methodology.

Mechanisms of Tetracycline Resistance

Tetracycline resistance in bacteria is primarily mediated by two mechanisms: efflux pumps and ribosomal protection. The genes encoding these resistance mechanisms, often designated as tet genes, are frequently located on mobile genetic elements, facilitating their spread.

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. Common efflux pump genes include tet(A), tet(B), tet(C), tet(D), tet(E), tet(G), tet(K), and tet(L).[1]

  • Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome and induce a conformational change that allows protein synthesis to proceed even in the presence of tetracycline. The most prevalent RPP genes are tet(M) and tet(O).[1]

Below are diagrams illustrating these resistance pathways.

Tetracycline_Efflux_Pump cluster_membrane Bacterial Cell Membrane EffluxPump Tetracycline Efflux Pump (e.g., Tet(K), Tet(L)) Tetracycline_out Tetracycline EffluxPump->Tetracycline_out Pumped Out Tetracycline_in Tetracycline Tetracycline_in->EffluxPump Enters Cell Exterior Exterior Tetracycline_out->Exterior Cytoplasm Cytoplasm

Caption: Tetracycline Efflux Pump Mechanism.

Ribosomal_Protection cluster_cytoplasm Bacterial Cytoplasm Ribosome Ribosome Protein Synthesis Blocked Protein Synthesis Inhibited Ribosome->Blocked Continues Protein Synthesis Continues Ribosome->Continues RPP Ribosomal Protection Protein (e.g., Tet(M)) RPP->Ribosome Binds & Protects Tetracycline Tetracycline Tetracycline->Ribosome Binds

Caption: Ribosomal Protection Mechanism.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the efficacy of an antimicrobial agent against a specific bacterium. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown on appropriate agar (B569324) medium.
  • Antimicrobial Agent: Stock solution of this compound (or other tetracyclines) of known concentration.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for most aerobic bacteria.
  • Microtiter Plates: Sterile 96-well plates.
  • McFarland Standard: 0.5 McFarland turbidity standard for inoculum preparation.
  • Sterile Saline or Broth: For bacterial suspension.

2. Inoculum Preparation:

  • Aseptically select several colonies of the test bacterium and suspend them in sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the antimicrobial stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Below is a workflow diagram for the broth microdilution MIC test.

MIC_Workflow start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_inoculum Prepare and Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of Antibiotic in Plate prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Caption: Broth Microdilution MIC Test Workflow.

Conclusion

While this compound was a historically significant member of the tetracycline class, the emergence and spread of resistance have limited its contemporary clinical utility. The available in vitro data, although not extensive, suggests that its efficacy against tetracycline-resistant strains is likely inferior to that of newer derivatives like doxycycline and minocycline. The lack of recent, robust comparative studies highlights a need for further research to fully characterize the activity of this compound against modern, genetically defined resistant isolates. For drug development professionals, this underscores the importance of evaluating new compounds against a panel of bacteria with well-characterized resistance mechanisms to predict their clinical potential accurately.

References

A Comparative Analysis of Demethylchlortetracycline and Other Tetracyclines for In Vivo Bone Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorochrome for bone histomorphometry is critical for accurate assessment of bone dynamics. This guide provides a comparative study of demethylchlortetracycline and other commonly used tetracycline (B611298) derivatives in bone labeling, supported by experimental data and detailed protocols.

Tetracycline and its derivatives are widely utilized as vital bone labels due to their ability to chelate with calcium at sites of active mineralization, thereby incorporating into the bone matrix.[1][2] This incorporation allows for the visualization and quantification of bone formation over time. Among the various tetracyclines, this compound (also known as demeclocycline) is frequently used, alongside others like tetracycline HCl, oxytetracycline (B609801), and doxycycline (B596269). The choice of tetracycline can significantly impact the quality of labeling and the interpretation of histomorphometric data.

Comparative Performance of Tetracyclines

The effectiveness of a tetracycline as a bone label is determined by several factors including its fluorescence intensity, the distinctness of its fluorescent signal, and its intrinsic properties that may affect label length.

A key study characterized eight different tetracycline derivatives and found that while each exhibits a characteristic fluorescence spectrum, the differences can be subtle.[3][4] Tetracycline HCl was reported to exhibit the brightest fluorescence among the investigated derivatives.[3][4] Conversely, chlortetracycline (B606653) and doxycycline showed weaker fluorescence, necessitating higher doses for effective labeling.[3]

Notably, chlortetracycline's fluorescence spectrum was the most distinct, allowing it to be reliably discriminated from all other tested tetracyclines, making it an excellent candidate for double-labeling studies in combination with another tetracycline derivative.[3][4] While minocycline (B592863) has been reportedly used for bone labeling, some studies have found it to exhibit no detectable in vivo fluorescence.[2][3]

Experimental evidence also suggests that different tetracyclines can produce different label lengths, independent of administration order. In studies comparing this compound and oxytetracycline in human iliac bone biopsies, the this compound label was consistently longer than the oxytetracycline label.[5][6] This suggests intrinsic differences in the physical, chemical, or pharmacokinetic properties of these compounds.[6] A similar trend was observed when comparing this compound with tetracycline HCl.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of various tetracyclines used in bone labeling.

Table 1: Fluorescence Characteristics and Dosage of Tetracycline Derivatives

Tetracycline DerivativeTypical Dosage (in vivo, rats)Peak Emission Wavelength (in bone)Relative Fluorescence IntensityNotes
This compound 30 mg/kgNot specified in detail, but visually distinct from someModerateProduces longer labels compared to oxytetracycline.[5][6]
Tetracycline HCl 30 mg/kg~525 nmBrightestOften used as a standard for comparison.[3][4]
Oxytetracycline 3-24 mg/kgNot specified in detailModerateNo effect on bone apposition rate at indicated doses.[7] Produces shorter labels than this compound.[6]
Doxycycline 60 mg/kg (due to weak fluorescence)~529 nmWeakGood bioavailability for oral administration.[3]
Chlortetracycline 60 mg/kg (due to weak fluorescence)~510 nmWeakCan be reliably distinguished from other tetracyclines.[3]
Minocycline Not specifiedNo detectable in vivo fluorescence in some studiesNoneAssociated with "black bone disease," indicating retention in the bone matrix.[2]
Rolitetracycline 30 mg/kg~529 nmNot specified in detailSimilar emission spectra to doxycycline.[3]
Methacycline 30 mg/kgNot specified in detailNot specified in detail---

Data compiled from Pautke et al. (2010) and other cited sources.[3][6][7]

Experimental Protocols

Accurate and reproducible bone labeling relies on meticulous experimental protocols. Below is a generalized methodology for in vivo double tetracycline labeling in a rat model, based on common practices.

1. Animal Model:

  • Species: Sprague-Dawley rats (or other appropriate rodent model).[8]

  • Age: 12-week-old growing rats are commonly used.[3][8]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Fluorochrome Administration:

  • Labeling Scheme: A common double-labeling schedule involves two intraperitoneal (IP) or subcutaneous (SC) injections of different tetracyclines separated by a specific time interval (e.g., 1-7-1 scheme, where labels are given 7 days apart).[3][8]

  • Dosage: Administer the selected tetracyclines at appropriate dosages (see Table 1). For example, this compound at 30 mg/kg and a second label of a different tetracycline at its effective dose.

  • Preparation: Dissolve tetracycline powders in an appropriate solvent as per the manufacturer's instructions immediately before use.

3. Tissue Collection and Processing:

  • Euthanasia and Dissection: Following the final labeling period and a designated waiting time (e.g., 1 day), euthanize the animals according to approved ethical guidelines. Dissect the bones of interest (e.g., femur, tibia).

  • Fixation: Fix the bone specimens in a neutral buffered formalin solution.

  • Dehydration and Embedding: Dehydrate the specimens through a graded series of ethanol (B145695) solutions and embed in a resin such as polymethylmethacrylate (PMMA).

  • Sectioning: Cut undecalcified bone sections using a microtome at a thickness suitable for fluorescence microscopy (e.g., 5-10 µm).

4. Microscopy and Analysis:

  • Imaging: View the bone sections under a fluorescence microscope equipped with appropriate filter sets for the specific tetracyclines used. Confocal laser scanning microscopy or spectral image analysis can provide enhanced discrimination between labels with similar emission spectra.[3]

  • Histomorphometry: Quantify dynamic bone parameters such as Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR/BS) by measuring the distance between the two fluorescent labels and the extent of the labeled surface.[9]

Visualizing Workflows and Comparisons

Experimental Workflow for Double Tetracycline Bone Labeling

G cluster_animal_prep Animal Preparation & Dosing cluster_tissue_processing Tissue Processing cluster_analysis Analysis A Acclimatize 12-week-old rats B Administer First Label (e.g., this compound, 30 mg/kg) A->B C Inter-label Period (e.g., 7 days) B->C D Administer Second Label (e.g., Tetracycline HCl, 30 mg/kg) C->D E Euthanasia & Bone Dissection (e.g., Femur) D->E F Fixation (e.g., Formalin) E->F G Dehydration & Embedding (e.g., PMMA) F->G H Sectioning (Undecalcified, 5-10 µm) G->H I Fluorescence Microscopy (UV light) H->I J Image Capture I->J K Histomorphometric Analysis (MAR, BFR/BS) J->K

Caption: A typical workflow for a double tetracycline bone labeling experiment.

Logical Comparison of Key Tetracycline Properties for Bone Labeling

G cluster_properties Key Properties cluster_tetracyclines Examples TC Tetracyclines for Bone Labeling Intensity Fluorescence Intensity TC->Intensity Distinction Spectral Distinction TC->Distinction Length Label Length TC->Length Tetra Tetracycline HCl Intensity->Tetra Brightest Chlor Chlortetracycline Intensity->Chlor Weak Distinction->Chlor High Demeclo This compound Length->Demeclo Longer Oxy Oxytetracycline Length->Oxy Shorter Demeclo->Length Tetra->Intensity Oxy->Length Chlor->Intensity Chlor->Distinction

Caption: Comparative properties of different tetracyclines for bone labeling.

Conclusion

The choice between this compound and other tetracyclines for bone labeling studies is nuanced and depends on the specific experimental goals. While tetracycline HCl offers the brightest signal, this compound has been shown to produce longer labels, a factor that must be considered in histomorphometric calculations.[5][6] For double-labeling studies requiring clear distinction between fluorochromes, the unique spectral properties of chlortetracycline make it a valuable tool, despite its weaker fluorescence.[3] Researchers should carefully consider these properties, along with the provided experimental protocols, to optimize their bone labeling studies and ensure the generation of accurate and reliable data.

References

In Vitro Efficacy of Demeclocycline Compared to Other Tetracyclines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of demeclocycline (B601452) with other tetracycline (B611298) antibiotics, namely doxycycline (B596269), minocycline (B592863), and tetracycline. The information herein is synthesized from multiple scientific sources to offer an objective overview of their relative performance against key bacterial species. This guide is intended to assist in making informed decisions regarding the selection and further investigation of tetracycline compounds.

A notable gap in the current literature is the lack of consistent, directly comparative in vitro data for demeclocycline against a standardized panel of organisms alongside other tetracyclines.[1] While doxycycline and minocycline have been extensively studied, data for demeclocycline is less prevalent in recent comparative analyses.

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of demeclocycline, tetracycline, doxycycline, and minocycline against common Gram-positive and Gram-negative bacteria. MIC values, presented in micrograms per milliliter (µg/mL), represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism in vitro. Lower MIC values indicate greater potency. The data has been aggregated from multiple studies, and variations in experimental conditions may exist between different data points.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus DemeclocyclineData not consistently available--
Tetracycline0.25 - ≥16[1]--
Doxycycline0.25 - ≥16[1]--
Minocycline≤2 - >128[1]--
Escherichia coli DemeclocyclineData not consistently available--
Tetracycline2 - 256[1]--
Doxycycline0.06 - 128[1]--
Minocycline≤4 - >128[1]--
Streptococcus pneumoniae DemeclocyclineComparable to Doxycycline--
Tetracycline---
Doxycycline---
Minocycline---

Observations from available data:

  • Staphylococcus aureus : Minocycline generally demonstrates the highest in vitro activity against S. aureus, including methicillin-resistant strains (MRSA), exhibiting lower MIC90 values compared to both doxycycline and demeclocycline.[2] Doxycycline is typically more potent than demeclocycline against this pathogen.[2]

  • Escherichia coli : Doxycycline and minocycline tend to have comparable and generally lower MIC90 values against E. coli when compared to demeclocycline, suggesting a slightly better intrinsic activity.[2]

  • Streptococcus pneumoniae : The in vitro activity of demeclocycline against S. pneumoniae is reported to be comparable to that of doxycycline.[2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific bacterium. The following are detailed methodologies for the Broth Microdilution and Agar (B569324) Dilution methods, which are standard procedures for determining the MIC of tetracyclines.

Broth Microdilution Method (as per CLSI guidelines)

This quantitative method is used to determine the MIC of an antimicrobial agent in a liquid medium.

1. Materials:

  • Tetracycline-class antibiotic (e.g., demeclocycline hydrochloride) analytical standard.
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Sterile 96-well microtiter plates.
  • Clinical bacterial isolate.
  • Quality control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™).
  • 0.85% sterile saline.
  • McFarland 0.5 turbidity standard.
  • Spectrophotometer.
  • Incubator (35°C ± 2°C).

2. Protocol Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of the tetracycline antibiotic is prepared in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1280 µg/mL) and filter-sterilized.
  • Serial Dilution: The antibiotic stock solution is serially diluted in CAMHB in the 96-well microtiter plates to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL). A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for each isolate.
  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, 3-5 well-isolated colonies of the clinical isolate are selected and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
  • Inoculation of Microtiter Plates: Within 15 minutes of preparation, each well (except the sterility control) is inoculated with the diluted bacterial suspension, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
  • Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. The results are interpreted based on established clinical breakpoints.

Agar Dilution Method (as per EUCAST guidelines)

This method involves incorporating the antimicrobial agent into an agar medium upon which the bacteria are inoculated.

1. Materials:

  • Tetracycline-class antibiotic analytical standard.
  • Mueller-Hinton Agar (MHA).
  • Sterile petri dishes.
  • Clinical bacterial isolate.
  • Quality control (QC) strains.
  • 0.85% sterile saline.
  • McFarland 0.5 turbidity standard.
  • Inoculum-replicating apparatus (optional).

2. Protocol Steps:

  • Preparation of Antibiotic-Containing Agar Plates: A stock solution of the antibiotic is prepared and serially diluted. Each dilution is then added to molten MHA, mixed thoroughly, and poured into petri dishes to solidify. A control plate with no antibiotic is also prepared.
  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
  • Inoculation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot) using an inoculum-replicating apparatus or a calibrated loop.
  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
  • Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar.

Visualizations

Mechanism of Action of Tetracyclines

Tetracycline antibiotics, including demeclocycline, share a common mechanism of action. They are bacteriostatic agents that inhibit protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[2]

Tetracycline_Mechanism cluster_bacterium Bacterial Cell Tetracycline Tetracycline (e.g., Demeclocycline) Ribosome 30S Ribosomal Subunit Tetracycline->Ribosome Binds to tRNA Aminoacyl-tRNA Tetracycline->tRNA Blocks binding ProteinSynthesis Protein Synthesis Elongation Ribosome->ProteinSynthesis Essential for tRNA->Ribosome Binds to A-site

Caption: Mechanism of action of tetracycline antibiotics.

Experimental Workflow for MIC Determination (Broth Microdilution)

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result P1 Prepare Antibiotic Stock Solution A1 Serial Dilution of Antibiotic in 96-well plate P1->A1 P2 Prepare Bacterial Inoculum (0.5 McFarland) A2 Inoculate wells with Bacterial Suspension P2->A2 I1 Incubate at 35°C for 16-20 hours A2->I1 R1 Visually inspect for bacterial growth I1->R1 Res Determine MIC: Lowest concentration with no visible growth R1->Res

Caption: Workflow for MIC determination by broth microdilution.

References

A Comparative Guide: Demethylchlortetracycline and Methylene Blue for Brain Tumor Contrast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The complete resection of brain tumors is a critical factor in improving patient outcomes. Intraoperative visualization of tumor margins, which are often indistinct from healthy brain tissue, presents a significant challenge. Fluorescent contrast agents that selectively accumulate in tumor tissue offer a promising solution to enhance surgical precision. This guide provides an objective comparison of two such agents: demethylchlortetracycline and methylene (B1212753) blue, supported by experimental data.

Overview

This compound (DCTC), a tetracycline (B611298) antibiotic, and Methylene Blue (MB), a cationic thiazine (B8601807) dye, have both demonstrated potential as fluorescent contrast agents for brain tumor delineation. A direct comparative study on fresh human gliomas has indicated that both stains provide comparable contrast and resolution of morphological details under confocal microscopy. While DCTC is considered a potentially safer alternative for use in the human brain, MB has a longer history of use in various medical applications, including as a surgical dye.

Quantitative Data Presentation

The following tables summarize the key performance characteristics of this compound and methylene blue as brain tumor contrast agents.

Table 1: General and Spectral Properties

PropertyThis compound (Demeclocycline)Methylene Blue
Drug Class Tetracycline AntibioticThiazine Dye
Administration OralIntravenous
Excitation Wavelength ~402 nm[1]~668 nm
Emission Wavelength 470 - 570 nm[1]~690 nm (Near-Infrared)
Safety in Brain Considered a potentially safer alternative to MB.[1]Safety for staining human brain is questionable.[1]

Table 2: Performance as a Brain Tumor Contrast Agent

Performance MetricThis compound (Demeclocycline)Methylene Blue
Tumor-to-Background Ratio (TBR) in Brain Tumors Data not available. Stated to provide "comparable contrast" to Methylene Blue.[1]Median TBR for metastatic lesions reported as 1.90. Data for primary brain tumors is not specified.
Mechanism of Contrast Downregulation of genes involved in glioma progression (e.g., TGFB1I1, FZD5). Upregulation of genes that negatively regulate mTOR and AKT signaling (e.g., CHAC1, DDIT4).[2][3]Accumulates in mitochondria, acts as an alternative electron carrier. Reverses the Warburg effect by increasing oxygen consumption and decreasing lactate (B86563) production.[4]
Cellular Effects Reduces growth of brain tumor-initiating cells.[3]Induces cytotoxicity in a dose-dependent manner through the generation of reactive oxygen species and increased intracellular calcium.[5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms by which this compound and methylene blue achieve tumor contrast are visualized below.

Demethylchlortetracycline_Pathway This compound Signaling in Glioma Cells DCTC This compound TGFB1I1 TGFB1I1 DCTC->TGFB1I1 downregulates FZD5 FZD5 DCTC->FZD5 downregulates CHAC1 CHAC1 DCTC->CHAC1 upregulates DDIT4 DDIT4 DCTC->DDIT4 upregulates BTIC_Growth BTIC Growth Inhibition DCTC->BTIC_Growth GliomaProg Glioma Progression and Invasiveness TGFB1I1->GliomaProg FZD5->GliomaProg mTOR mTOR Signaling CHAC1->mTOR negatively regulates DDIT4->mTOR negatively regulates AKT AKT Signaling DDIT4->AKT negatively regulates

This compound's anti-tumor mechanism.

Methylene_Blue_Pathway Methylene Blue Signaling in Glioma Cells MB Methylene Blue ETC Electron Transport Chain MB->ETC acts as electron carrier Warburg Warburg Effect (Aerobic Glycolysis) MB->Warburg reverses ROS Reactive Oxygen Species (ROS) MB->ROS increases Ca2 Intracellular Ca2+ MB->Ca2 increases O2_Consumption Oxygen Consumption Warburg->O2_Consumption increased Lactate Lactate Production Warburg->Lactate increased Cytotoxicity Cytotoxicity ROS->Cytotoxicity Ca2->Cytotoxicity

Methylene Blue's mechanisms in glioma cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of typical experimental workflows.

Ex Vivo Staining and Imaging of Brain Tumor Tissue

This protocol is adapted from studies performing comparative fluorescence analysis on fresh human glioma specimens.

ExVivo_Workflow Ex Vivo Brain Tumor Tissue Staining and Imaging Workflow cluster_stains Contrast Agents cluster_imaging Imaging Parameters start Freshly Excised Glioma Tissue tissue_prep Tissue Sectioning (e.g., 5-10 µm thick sections) start->tissue_prep staining Staining with Contrast Agent tissue_prep->staining histology Histopathological Correlation (H&E Staining) tissue_prep->histology dctc_stain This compound (e.g., 0.75 mg/mL in aqueous solution) mb_stain Methylene Blue (e.g., aqueous solution) imaging Confocal Microscopy dctc_stain->imaging mb_stain->imaging dctc_img DCTC: Ex: 402 nm, Em: 500-540 nm mb_img MB: Ex: ~668 nm, Em: ~690 nm analysis Image Analysis (e.g., Tumor-to-Background Ratio) imaging->analysis end Comparative Evaluation analysis->end histology->end

Workflow for ex vivo brain tumor analysis.

1. Tissue Preparation:

  • Freshly excised human glioma tissue is obtained during surgery.

  • The tissue is immediately placed in a suitable transport medium and brought to the laboratory.

  • The tissue is sectioned into thin slices (e.g., 5-10 micrometers) using a cryostat or vibratome.

2. Staining:

  • For this compound, tissue sections are incubated in an aqueous solution of the compound (e.g., 0.75 mg/mL).

  • For methylene blue, a similar incubation in an aqueous solution is performed. The exact concentration may vary depending on the specific study protocol.

  • The incubation time is optimized to allow for sufficient penetration and binding of the dye to tumor cells.

3. Imaging:

  • Stained tissue sections are mounted on microscope slides.

  • Imaging is performed using a confocal microscope.

  • For this compound, excitation is typically performed with a violet laser (e.g., 402 nm), and emission is collected in the green-yellow range (e.g., 500-540 nm).[1]

  • For methylene blue, excitation is performed with a red laser (e.g., ~668 nm), and emission is collected in the near-infrared range (e.g., ~690 nm).

4. Image Analysis:

  • Fluorescence intensity is quantified in tumor regions and adjacent normal brain tissue.

  • The tumor-to-background ratio (TBR) is calculated to assess the degree of contrast enhancement.

5. Histopathological Correlation:

  • Following imaging, the tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for standard histopathological examination.

  • The fluorescence images are correlated with the H&E stained sections to confirm the location of tumor cells and other tissue structures.

Intraoperative Administration and Imaging

This protocol outlines the general steps for in vivo fluorescence-guided surgery.

InVivo_Workflow Intraoperative Administration and Imaging Workflow cluster_admin Administration Routes cluster_imaging Imaging Systems start Patient with Suspected Brain Tumor admin Administration of Contrast Agent start->admin dctc_admin This compound: Oral (e.g., 300 mg twice daily for 2-5 days) mb_admin Methylene Blue: Intravenous (e.g., 1-2 mg/kg over 5-30 minutes) surgery Surgical Resection dctc_admin->surgery mb_admin->surgery imaging Intraoperative Fluorescence Imaging surgery->imaging camera NIR Camera System or Modified Surgical Microscope guidance Real-time Visualization of Tumor Margins imaging->guidance resection Guided Resection guidance->resection end Maximal Safe Resection resection->end

Workflow for in vivo fluorescence-guided surgery.

1. Patient Preparation and Administration:

  • For this compound, the patient is administered the drug orally (e.g., 300 mg twice daily) for a specified period (e.g., 2-5 days) before surgery.[6]

  • For methylene blue, the dye is administered intravenously (e.g., 1-2 mg/kg) over a short period (e.g., 5-30 minutes) after the induction of anesthesia.[7][8][9][10]

2. Intraoperative Imaging:

  • During the surgical procedure, the surgical field is illuminated with light of the appropriate excitation wavelength for the chosen contrast agent.

  • A specialized near-infrared (NIR) camera system or a surgical microscope equipped with the necessary filters is used to visualize the fluorescence emission.

3. Guided Resection:

  • The surgeon uses the real-time fluorescence signal to differentiate between tumor tissue and surrounding healthy brain.

  • This visual feedback guides the resection, aiming for maximal removal of the tumor while preserving critical brain structures.

Conclusion

Both this compound and methylene blue show promise as contrast agents for fluorescence-guided brain tumor surgery. Their distinct spectral properties and mechanisms of action offer different advantages. While methylene blue benefits from a more extensive history of clinical use and near-infrared emission properties that allow for deeper tissue penetration, concerns about its safety in the brain remain. This compound, with its favorable safety profile and comparable contrast enhancement in preliminary studies, represents a compelling alternative. Further research, particularly focused on obtaining quantitative tumor-to-background ratios in a larger cohort of brain tumor patients, is necessary to fully establish the clinical utility of both agents. The choice between these agents will ultimately depend on a comprehensive evaluation of their efficacy, safety, and integration into the surgical workflow.

References

Demethylchlortetracycline's Impact on Aquaporin-2 Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating therapies for water balance disorders, understanding the molecular mechanisms of compounds that modulate aquaporin-2 (AQP2) expression is paramount. This guide provides a detailed comparison of the effects of demethylchlortetracycline and the selective vasopressin V2 receptor antagonist, tolvaptan (B1682983), on AQP2 expression, supported by experimental data and detailed protocols.

This compound, a tetracycline (B611298) antibiotic, has been utilized in the management of the syndrome of inappropriate antidiuretic hormone secretion (SIADH) by inducing a state of nephrogenic diabetes insipidus.[1][2][3] Its therapeutic effect stems from its ability to modulate the expression and trafficking of AQP2 in the renal collecting ducts.[1][4][5] This guide will delve into the specifics of this regulatory action and contrast it with the mechanism of tolvaptan.

Comparative Efficacy on AQP2 Expression

Experimental data from in vitro studies using mouse cortical collecting duct (mpkCCD) cells demonstrates that this compound significantly reduces the abundance of AQP2 and downstream signaling molecules in a dose-dependent manner when stimulated by the vasopressin analog dDAVP.

Treatment ConditionRelative AQP2 Abundance (% of control)Relative cAMP Levels (% of dDAVP-stimulated)Adenylate Cyclase 3 Abundance (% of control)Adenylate Cyclase 5/6 Abundance (% of control)
Control100-100100
dDAVPIncreased100Not specifiedNot specified
This compound (50 µM) + dDAVPDecreased significantlyDecreased<40% (after 24h)<25% (after 24h)
This compound (100 µM) + dDAVPDecreased significantlyDecreasedNot specifiedNot specified

Data adapted from Kortenoeven et al., 2013.[1][4]

Mechanisms of Action: this compound vs. Tolvaptan

This compound and tolvaptan both lead to a reduction in the amount of AQP2 at the apical membrane of collecting duct cells, thereby decreasing water reabsorption. However, they achieve this through distinct mechanisms.

This compound: This compound acts downstream of the vasopressin V2 receptor.[1][4] Its primary mechanism involves reducing the expression of adenylate cyclase 3 and 5/6, which in turn leads to decreased intracellular cyclic AMP (cAMP) generation.[4][5] This reduction in cAMP levels subsequently leads to a decrease in AQP2 gene transcription and overall AQP2 protein abundance.[4][5][6] The addition of exogenous cAMP has been shown to partially rescue the effects of this compound, confirming its role in the cAMP signaling pathway.[4][5]

Tolvaptan: In contrast, tolvaptan is a direct and selective antagonist of the vasopressin V2 receptor.[1][7][8] By competitively blocking the binding of vasopressin to its receptor, tolvaptan prevents the initiation of the entire downstream signaling cascade that is responsible for AQP2 trafficking and expression.[1][9] This results in the retention of AQP2 in intracellular vesicles and prevents its insertion into the apical membrane.[1][9]

Signaling Pathways

The following diagrams illustrate the points of intervention for both this compound and tolvaptan within the vasopressin-AQP2 signaling pathway.

G AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Gs Gs Protein V2R->Gs AC Adenylyl Cyclase (AC3, AC5/6) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Vesicles AQP2-containing Vesicles PKA->Vesicles Phosphorylation AQP2_gene AQP2 Gene Transcription CREB->AQP2_gene AQP2_protein AQP2 Protein AQP2_gene->AQP2_protein AQP2_protein->Vesicles Membrane Apical Membrane Insertion Vesicles->Membrane Water Water Reabsorption Membrane->Water Tolvaptan Tolvaptan Tolvaptan->V2R Demeclocycline (B601452) This compound Demeclocycline->AC

Caption: A diagram of the vasopressin-AQP2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's effect on AQP2 expression.

Cell Culture and Treatment

Mouse cortical collecting duct (mpkCCD) cells are a standard model for these studies.[4][6] Cells are cultured to confluence and then treated with the vasopressin analog dDAVP (deamino-8-D-arginine vasopressin) to stimulate AQP2 expression.[4] this compound is then added at varying concentrations (e.g., 50 µM, 100 µM) for a specified duration (e.g., 24 hours) to assess its effect.[1][4]

Western Blotting for AQP2 and Adenylate Cyclase Abundance
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay or a similar method.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against AQP2, adenylate cyclase 3, or adenylate cyclase 5/6.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.[10]

Quantitative Real-Time PCR (qPCR) for AQP2 Gene Expression
  • RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using gene-specific primers for AQP2 and a reference gene (e.g., GAPDH). The reaction is run on a real-time PCR system.

  • Analysis: The relative expression of the AQP2 gene is calculated using the ΔΔCt method.[10]

Immunocytochemistry for AQP2 Localization
  • Cell Fixation: Cells grown on coverslips are fixed with paraformaldehyde.

  • Permeabilization and Blocking: Cells are permeabilized with a detergent (e.g., Triton X-100) and then blocked with a blocking solution (e.g., bovine serum albumin in PBS).

  • Antibody Incubation: Cells are incubated with a primary antibody against AQP2, followed by incubation with a fluorescently labeled secondary antibody.

  • Imaging: The coverslips are mounted on slides with a mounting medium containing a nuclear stain (e.g., DAPI). The localization of AQP2 is visualized using a confocal microscope.[4][11]

Intracellular cAMP Measurement
  • Cell Treatment: Cells are treated with dDAVP and/or this compound as described above.

  • cAMP Assay: Intracellular cAMP levels are measured using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: cAMP levels are normalized to the protein concentration of each well or expressed as a percentage of the response to a known agonist like dDAVP.[1]

G start Start: mpkCCD Cell Culture treatment Treatment: - Control - dDAVP - dDAVP + Demeclocycline start->treatment analysis Analysis treatment->analysis western Western Blot (AQP2, AC3, AC5/6) analysis->western qpcr qPCR (AQP2 mRNA) analysis->qpcr icc Immunocytochemistry (AQP2 Localization) analysis->icc camp cAMP Assay analysis->camp end End: Data Interpretation western->end qpcr->end icc->end camp->end

Caption: A workflow for in vitro validation of this compound.

Conclusion

This compound effectively reduces AQP2 expression and function by targeting the downstream cAMP signaling pathway, specifically by decreasing the abundance of adenylate cyclases.[4][5] This mechanism is distinct from that of tolvaptan, which acts as a direct antagonist of the vasopressin V2 receptor.[1] The choice between these agents in a research or clinical setting will depend on the specific application and the desired point of intervention in the vasopressin-AQP2 axis. The experimental protocols provided here offer a foundation for further investigation into the nuanced effects of these and other compounds on AQP2 biology.

References

Demeclocycline and Cross-Resistance Within the Tetracycline Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of demeclocycline's relationship with other tetracycline (B611298) antibiotics, focusing on the critical issue of cross-resistance. While direct comparative data for demeclocycline (B601452) against a wide panel of resistant bacterial strains is not consistently available in current literature, this guide outlines the known patterns of cross-resistance among other tetracyclines, the underlying molecular mechanisms, and standardized experimental protocols to enable researchers to generate robust comparative data for demeclocycline.

Comparative Analysis of Tetracycline Cross-Resistance

Cross-resistance among tetracycline antibiotics is a significant clinical challenge, largely dictated by the specific molecular mechanism of resistance present in the bacteria. The two predominant mechanisms are efflux pumps and ribosomal protection.

Efflux Pumps: These are membrane proteins that actively expel tetracyclines from the bacterial cell, preventing the antibiotic from reaching its target, the ribosome. The most common tetracycline-specific efflux pumps are encoded by the tet genes, such as tet(A), tet(B), and tet(K). Generally, bacteria expressing these pumps exhibit resistance to the first-generation tetracyclines. However, the second-generation tetracyclines, doxycycline (B596269) and minocycline (B592863), may retain some activity. For instance, the Tet(A) efflux pump confers resistance to tetracycline but not significantly to minocycline or doxycycline. Conversely, the Tet(B) pump is effective against both tetracycline and minocycline.

Ribosomal Protection Proteins (RPPs): These proteins, encoded by genes like tet(M) and tet(O), bind to the ribosome and dislodge the tetracycline antibiotic, allowing protein synthesis to proceed.[1] This mechanism typically confers broad cross-resistance to most tetracyclines, including doxycycline and minocycline.[1][2]

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for various tetracyclines against common bacteria, illustrating the impact of different resistance mechanisms. It is important to note the absence of consistent, directly comparative data for demeclocycline.

AntibioticStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Primary Resistance Mechanisms
Demeclocycline Data not consistently available in comparative studiesData not consistently available in comparative studiesEfflux (e.g., Tet(K)), Ribosomal Protection (e.g., Tet(M))
Tetracycline 0.25 - ≥162 - 256Efflux (e.g., Tet(A), Tet(B)), Ribosomal Protection (e.g., Tet(M))
Doxycycline 0.25 - ≥160.06 - 128Efflux (e.g., Tet(A), Tet(B)), Ribosomal Protection (e.g., Tet(M))
Minocycline ≤2 - >128≤4 - >128Efflux (e.g., Tet(A), Tet(B)), Ribosomal Protection (e.g., Tet(M))

Note: The MIC values are aggregated from multiple studies and may vary based on the specific strain and experimental conditions.

Experimental Protocols

To address the gap in comparative data for demeclocycline, researchers can employ the following standardized methodologies.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is considered the gold standard for quantitative antimicrobial susceptibility testing and should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically the M07 document.[3][4][5][6][7]

a. Preparation of Materials:

  • Bacterial Strains: A panel of well-characterized bacterial strains, including susceptible wild-type strains and resistant strains harboring known tet genes (e.g., tet(A), tet(B), tet(K), tet(M)).

  • Antimicrobials: Stock solutions of demeclocycline, tetracycline, doxycycline, and minocycline of known potency.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Prepare serial two-fold dilutions of each tetracycline antibiotic in CAMHB in the 96-well plates. The concentration range should be sufficient to determine the MIC of both susceptible and resistant strains.

  • Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible growth.

Genotypic Characterization of Resistance Mechanisms by PCR

To correlate the observed resistance phenotypes with the underlying genotypes, Polymerase Chain Reaction (PCR) can be used to detect the presence of specific tetracycline resistance genes.[8][9][10][11][12]

a. DNA Extraction:

  • Extract genomic DNA from the bacterial strains using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

b. PCR Amplification:

  • Design or obtain validated primers specific for the target tet genes (e.g., tet(A), tet(B), tet(K), tet(M)).

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and PCR buffer.

  • Add the extracted DNA to the master mix.

  • Perform PCR amplification using a thermal cycler with an appropriate cycling program (denaturation, annealing, and extension temperatures and times will vary depending on the primers and target gene).

c. Detection of PCR Products:

  • Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the target tet gene.

Visualizing Tetracycline Resistance Mechanisms

The following diagrams, generated using the Graphviz DOT language, illustrate the primary mechanisms of tetracycline resistance and a general workflow for assessing cross-resistance.

Tetracycline_Resistance_Mechanisms cluster_cell Bacterial Cell Tetracycline_In Tetracycline (e.g., Demeclocycline) Ribosome Ribosome Tetracycline_In->Ribosome Inhibits Protein Synthesis Efflux_Pump Efflux Pump (e.g., TetA, TetK) Tetracycline_In->Efflux_Pump Substrate Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome->Protein_Synthesis_Blocked Protein_Synthesis_Continues Protein Synthesis Continues Ribosome->Protein_Synthesis_Continues Tetracycline_Out Tetracycline (Extracellular) Efflux_Pump->Tetracycline_Out Expulsion RPP Ribosomal Protection Protein (RPP) (e.g., TetM) RPP->Ribosome Dislodges Tetracycline

Caption: Mechanisms of tetracycline resistance in bacteria.

Cross_Resistance_Workflow Start Isolate Bacterial Strain MIC_Testing Determine MICs for Demeclocycline and other Tetracyclines (Broth Microdilution) Start->MIC_Testing PCR Detect Tetracycline Resistance Genes (e.g., tet(A), tet(B), tet(K), tet(M)) by PCR Start->PCR Analyze_Data Correlate Genotype with Phenotype MIC_Testing->Analyze_Data PCR->Analyze_Data Cross_Resistance Cross-Resistance Observed Analyze_Data->Cross_Resistance High MIC for Demeclocycline in presence of tet gene No_Cross_Resistance No Cross-Resistance Analyze_Data->No_Cross_Resistance Low MIC for Demeclocycline in presence of tet gene

Caption: Experimental workflow for assessing cross-resistance.

By following these protocols and understanding the underlying mechanisms, researchers can effectively evaluate the cross-resistance profile of demeclocycline and contribute valuable data to the field of antibiotic development and clinical microbiology.

References

Safety Operating Guide

Navigating the Disposal of Demethylchlortetracycline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of demethylchlortetracycline, a member of the tetracycline (B611298) antibiotic family, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe working environment. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting.

I. Waste Characterization and Segregation

The initial and most crucial step is to correctly identify and segregate this compound waste. Improper segregation can lead to regulatory non-compliance and safety hazards. As a general principle, anything containing antibiotics should be treated as chemical waste unless institutional guidelines specify otherwise.[1]

Table 1: this compound Waste Streams and Disposal Paths

Waste StreamDescriptionRecommended Disposal Method
Pure this compound (Solid) Unused, expired, or surplus this compound powder.Manage as hazardous chemical waste.[1] Collect in a designated, properly labeled, and sealed container for chemical waste disposal through a licensed waste management authority.[2][3]
Stock Solutions Concentrated solutions of this compound, typically in solvents like DMSO or water.Manage as hazardous chemical waste.[1] Collect in an approved, sealed container for chemical waste. Do not autoclave or drain-dispose.[1]
Contaminated Media (Liquid) Cell culture media or other liquid buffers containing this compound.Treat as chemical waste.[1] While some antibiotics can be inactivated by autoclaving at an acidic pH, tetracyclines are generally considered high-risk waste.[1] Consult institutional guidelines; incineration is often the required method.[4]
Contaminated Labware (Solid) Pipette tips, gloves, flasks, plates, and other disposable items that have come into contact with this compound.Collect in a designated container for chemical waste.[2][3] Ensure the container is properly labeled. Puncture-resistant containers should be used for sharps.[5]
Spill Cleanup Materials Absorbent pads, wipes, and contaminated personal protective equipment (PPE) used to clean a this compound spill.Collect all cleanup materials in a sealed container and manage as hazardous chemical waste.[2][3]

II. Procedural Guidance for Disposal

1. Handling of Pure Compound and Stock Solutions:

Pure this compound and its concentrated stock solutions are to be treated as hazardous chemical waste.[1]

  • Collection: Designate a specific, sealed, and clearly labeled container for this compound waste. The container must be in good condition, with no cracks or leaks.[6]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name (this compound) and associated hazards.[6]

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[1] Consult with the waste management authority for appropriate disposal facilities if one is not readily identified.[2][3]

2. Management of Contaminated Media and Aqueous Solutions:

Aqueous solutions containing this compound should not be disposed of down the drain.[7] Flushing pharmaceuticals is a known contributor to environmental contamination.[7][8]

  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof container.

  • Treatment: While autoclaving can destroy some antibiotics, tetracyclines are often considered high-risk and may not be fully inactivated by this method.[1] Therefore, autoclaving is not recommended as the sole disposal method for media containing this compound.

  • Disposal: The collected liquid waste should be managed as chemical waste and disposed of via incineration through your institution's waste management program.[4]

3. Disposal of Contaminated Solids:

All solid materials that have come into contact with this compound must be disposed of as chemical waste.

  • Collection: Use a designated, labeled container lined with a suitable bag to collect contaminated items such as gloves, pipette tips, and culture flasks.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.

  • Disposal: Once full, the container should be sealed and disposed of through the institutional chemical waste stream.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental release.

1. Personal Protective Equipment (PPE):

Before cleaning a spill, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles[2][9]

  • Chemical-resistant gloves[9]

  • Lab coat or protective clothing[2]

  • Dust respirator if handling the powder form[2][3]

2. Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.[2][3]

  • Containment: For solid spills, avoid generating dust.[2][3] You can dampen the material with water to prevent it from becoming airborne before sweeping.[2][3]

  • Cleanup: Use dry cleanup procedures for powders, such as carefully sweeping or vacuuming (with a HEPA-filtered vacuum).[2] For liquid spills, use absorbent pads to contain and collect the material.

  • Disposal of Cleanup Materials: Place all contaminated cleaning materials and any contaminated soil or other materials into a sealed container.[2] Label the container as hazardous waste and dispose of it according to institutional procedures.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all wash water for treatment and disposal; do not allow it to enter drains.[2][3]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Final Disposal Start This compound Waste Generated Waste_Type Identify Waste Form Start->Waste_Type Solid Pure Solid / Contaminated Labware Waste_Type->Solid Solid Liquid Stock Solution / Contaminated Media Waste_Type->Liquid Liquid Spill Spill Material Waste_Type->Spill Spill Collect_Solid Collect in Labeled Hazardous Waste Container Solid->Collect_Solid Collect_Liquid Collect in Labeled, Leak-Proof Liquid Waste Container Liquid->Collect_Liquid Collect_Spill Collect in Sealed, Labeled Hazardous Waste Container Spill->Collect_Spill Disposal Arrange for Disposal via Institutional EHS / Licensed Contractor Collect_Solid->Disposal Collect_Liquid->Disposal Collect_Spill->Disposal

Caption: Decision workflow for this compound waste disposal.

Disclaimer: This document provides general guidance. Always consult and adhere to your specific institutional and local regulations for waste disposal.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Demethylchlortetracycline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug discovery and development, the safe handling of chemical compounds like demethylchlortetracycline is of paramount importance. Adherence to rigorous safety protocols not only protects researchers from potential health risks but also ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

This compound hydrochloride is a hazardous substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause skin and serious eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation.[1][2][3] Furthermore, it is suspected of causing genetic defects.[1][2][3] Therefore, strict adherence to the following guidelines is critical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).To prevent skin contact, as the substance is harmful and can cause skin irritation and allergic reactions.[1][4]
Eye Protection Safety glasses with side-shields, chemical safety goggles, or a full-face shield.To protect against dust particles and splashes that can cause serious eye irritation.[3][4][5]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[1][4]
Respiratory Protection Not generally required under normal use with adequate ventilation. A NIOSH-approved particle filter respirator may be necessary if dust formation is unavoidable or ventilation is poor.To prevent inhalation, which can cause respiratory irritation.[3][4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure risks. The following step-by-step plan outlines the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The recommended storage temperature is often -20°C.

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[5]

  • Avoid the formation of dust and aerosols.[6]

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Carefully sweep or vacuum the spilled material into a suitable, closed container for disposal.[5][6] Avoid generating dust during clean-up.[5]

  • Clean the spill area thoroughly with a suitable detergent or solvent.[5]

4. First Aid Measures:

  • If Swallowed: Rinse the mouth with water and seek immediate medical attention.[6] Do not induce vomiting.[7]

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6] Consult a physician if irritation persists.[1]

  • If in Eyes: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Unused Product and Residues: Must not be disposed of with household garbage.[1] It should be treated as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.[1] Do not allow the product to reach the sewage system.[1]

  • Contaminated Packaging: Disposal must be made according to official regulations.[1]

  • General Laboratory Waste: For disposal of small quantities, it is recommended to mix the material with a non-hazardous, combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Always adhere to your institution's specific waste disposal protocols. For larger quantities, consult with a licensed professional waste disposal service.

The following diagram illustrates the key decision points and workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Obtain this compound assess_risk Assess Risks & Review SDS start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe weigh_handle Weigh & Handle in Ventilated Area don_ppe->weigh_handle spill_check Spill Occurs? weigh_handle->spill_check cleanup Execute Spill Cleanup Protocol spill_check->cleanup Yes dispose_waste Dispose of Waste (Chemical & Contaminated PPE) spill_check->dispose_waste No cleanup->weigh_handle decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.